molecular formula C16H23N5 B1669664 CyPPA CAS No. 73029-73-9

CyPPA

Numéro de catalogue: B1669664
Numéro CAS: 73029-73-9
Poids moléculaire: 285.39 g/mol
Clé InChI: USEMRPYUFJNFQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a subtype-selective positive gating modulator of small-conductance Ca2+-activated K+ (SK) channels. It potentiates the activity of SK3 and SK2 channel subtypes with significantly less effect on SK1 and IK (KCa3.1) channels . This activity allows this compound to enhance the Ca2+-dependent afterhyperpolarization (mAHP) in neurons, which helps regulate firing patterns and stabilizes pacemaker activity . In research, this compound is a valuable tool for studying the physiological roles of SK channels. Studies using this compound have highlighted the importance of SK3 channels in the physiology of midbrain dopamine neurons. Application of this compound reduces the spontaneous firing rate and excitability of dopaminergic neurons, leading to repressed dopamine release . This mechanism underlies its ability to attenuate methylphenidate-induced hyperactivity and stereotypic behaviors in vivo, suggesting relevance to research on hyperdopaminergic conditions . Furthermore, research has explored the therapeutic potential of SK channel modulation. Modulators based on the this compound template have been shown to normalize the irregular firing of Purkinje cells in a mouse model of spinocerebellar ataxia type 2 (SCA2), indicating its value in ataxia research . More recent investigations also show that this compound can suppress synchronized epileptiform activity in models of neuronal hyperexcitability, supporting its application in epilepsy research . This product is intended for research purposes only and is not approved for use in humans or animals.

Propriétés

IUPAC Name

N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMRPYUFJNFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358676
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73029-73-9
Record name N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73029-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CyPPA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of CyPPA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) as a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, commonly known as this compound, has emerged as a critical pharmacological tool for the investigation of small-conductance calcium-activated potassium (SK or KCa2) channels. Its subtype selectivity for KCa2.2 (SK2) and KCa2.3 (SK3) channels makes it an invaluable asset in delineating the physiological and pathological roles of these specific channel subtypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental setups.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator of SK channels, a class of ion channels activated by intracellular calcium ions[1][2][3]. Unlike direct agonists that bind to the primary activation site, this compound binds to a distinct allosteric site on the channel complex. This binding event does not directly open the channel but rather enhances its sensitivity to its endogenous ligand, Ca2+.[1] The primary consequence of this compound's action is a leftward shift in the calcium concentration-response curve for channel activation, meaning that lower intracellular calcium concentrations are required to open the channel[1].

This potentiation of SK channel activity leads to an increased potassium efflux, causing hyperpolarization of the cell membrane. In excitable cells such as neurons, this hyperpolarization increases the threshold for action potential firing, thereby reducing neuronal excitability[4][5][6]. This effect is particularly pronounced in neurons where SK channels contribute to the afterhyperpolarization (AHP) phase following an action potential[2][4][5]. By prolonging the AHP, this compound can decrease the firing frequency of neurons[4][5].

Subtype Selectivity

A key feature of this compound is its selectivity for the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes over KCa2.1 (SK1) and the intermediate-conductance KCa3.1 (IK) channels[1][7]. This selectivity has been crucial for dissecting the specific contributions of SK2 and SK3 channels in various physiological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with SK channels, as determined by various in vitro studies.

ParameterhSK3 (KCa2.3)hSK2 (KCa2.2)hSK1 (KCa2.1)hIK (KCa3.1)Reference
EC50 5.6 µM14 µMInactiveInactive[1][7]
Efficacy 90 ± 1.8 %71 ± 1.8 %--[1]

Table 1: Potency and Efficacy of this compound on human SK channel subtypes. EC50 represents the concentration of this compound required to elicit a half-maximal response. Efficacy is the maximal response as a percentage of a reference agonist.

OrganismChannelEC50Reference
RatKCa2.2a7.48 ± 1.58 µM[8]

Table 2: Potency of this compound on rat SK channel subtypes.

Molecular Binding Site

Site-directed mutagenesis and in silico modeling studies have identified the putative binding site for this compound. It is located in a hydrophobic pocket formed at the interface between the C-lobe of calmodulin (CaM), which is constitutively associated with the channel, and the HA/HB helices of the KCa2 channel alpha subunit[8][9][10][11][12]. The subtype selectivity of this compound is attributed to specific amino acid residues within this binding pocket, particularly in the HA and HB helices[9][10][13]. For instance, mutations in these helices can diminish the potency of this compound or even confer sensitivity to previously insensitive channel subtypes[9][10][13][14].

Signaling Pathway and Physiological Consequences

The activation of SK channels by this compound initiates a signaling cascade that ultimately modulates cellular function.

CyPPA_Signaling_Pathway Signaling Pathway of this compound Action cluster_channel SK Channel Complex This compound This compound SK_Channel KCa2.2 / KCa2.3 Channel (with Calmodulin) This compound->SK_Channel Positive Allosteric Modulation CaM Calmodulin C-lobe HAHB HA/HB Helices K_efflux Increased K+ Efflux SK_Channel->K_efflux Potentiation of Ca2+-dependent opening Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Release Decreased Neurotransmitter (e.g., Dopamine) Release Reduced_Excitability->Reduced_Release

Caption: Signaling pathway illustrating this compound's mechanism of action.

The physiological outcomes of this compound's action are context-dependent and are primarily observed in tissues expressing KCa2.2 and KCa2.3 channels. In the central nervous system, this compound has been shown to reduce the activity of dopaminergic neurons, inhibit dopamine (B1211576) release, and counteract hyperdopaminergic behaviors[4][5][6][15]. This has implications for neurological and psychiatric disorders where dopamine signaling is dysregulated[4][6].

Experimental Protocols

The elucidation of this compound's mechanism of action has relied heavily on electrophysiological techniques, particularly patch-clamp recordings.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell.

Cell Preparation:

  • Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3)[1].

  • For neuronal studies, brain slices containing the neurons of interest (e.g., dopaminergic neurons of the substantia nigra pars compacta) are prepared from rodents[4][5].

Recording Solutions:

  • Intracellular (Pipette) Solution (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS. The free Ca2+ concentration is buffered to a specific level (e.g., 0.3 µM) to study the potentiation effect. pH is adjusted to 7.2[4].

  • Extracellular (Bath) Solution (in mM): Standard artificial cerebrospinal fluid (aCSF) for brain slice recordings or a solution with symmetrical K+ concentrations for recordings from HEK293 cells to isolate K+ currents[1][4].

Recording Procedure:

  • A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with the cell membrane.

  • A high-resistance seal ("giga-seal") is formed between the pipette and the cell membrane.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential (e.g., 0 mV or -80 mV)[1].

  • Voltage ramps or steps are applied to elicit ion currents, which are recorded before and after the application of this compound at various concentrations[1].

Experimental_Workflow Whole-Cell Patch-Clamp Experimental Workflow start Start cell_prep Cell Preparation (HEK293 transfection or brain slice preparation) start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching control_rec Record Baseline SK Channel Currents (Control) patching->control_rec cyppa_app Apply this compound (various concentrations) control_rec->cyppa_app cyppa_rec Record SK Channel Currents in presence of this compound cyppa_app->cyppa_rec washout Washout this compound cyppa_rec->washout washout_rec Record after Washout washout->washout_rec analysis Data Analysis (Concentration-response curve, EC50 calculation) washout_rec->analysis end End analysis->end

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Dopamine Release Assay

To assess the functional consequences of SK channel modulation on neurotransmitter release, a dopamine release assay using primary cultures of midbrain neurons can be employed[4][6][15].

Methodology:

  • Primary midbrain neuron cultures are prepared from embryonic rats.

  • Neurons are loaded with [3H]-dopamine.

  • The spontaneous release of [3H]-dopamine into the culture medium is measured in the presence and absence of different concentrations of this compound.

  • The amount of released [3H]-dopamine is quantified using liquid scintillation counting.

  • Results have shown that this compound inhibits the autonomous release of dopamine in a concentration-dependent manner[4][6][15].

Conclusion

This compound is a subtype-selective positive allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action involves binding to an allosteric site on the channel-calmodulin complex, thereby increasing the channel's apparent sensitivity to intracellular calcium. This leads to membrane hyperpolarization and a reduction in cellular excitability. The well-characterized mechanism and subtype selectivity of this compound make it an indispensable tool for researchers in neuroscience, pharmacology, and drug development to probe the roles of SK2 and SK3 channels in health and disease.

References

CyPPA as a selective SK channel modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CyPPA: A Selective SK Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling. Their subtype-specific modulation presents a significant challenge and opportunity in pharmacology. This document provides a comprehensive technical overview of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (this compound), a pioneering selective positive allosteric modulator for the SK2 and SK3 channel subtypes. We detail its mechanism of action, present quantitative pharmacological data, outline key experimental protocols for its characterization, and visualize its impact on cellular signaling pathways.

Introduction and Chemical Properties

This compound is a potent pharmacological tool used to investigate the physiological roles of SK channels.[1] It is distinguished by its ability to selectively potentiate SK2 and SK3 channels without affecting SK1 or the related intermediate-conductance (IK) channels.[1][2][3] This selectivity allows researchers to dissect the specific contributions of SK2/SK3-mediated currents from those of other SK/IK family members.[1][4]

Chemically, this compound is identified as N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine or cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine.[3][5][6] Its key properties are summarized below.

PropertyValueReference
Chemical Name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine[1][2][5][6]
Synonyms N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine[3][7]
CAS Number 73029-73-9[2][3]
Molecular Formula C16H23N5[2][3]
Molecular Weight 285.39 g/mol [2][3]
Purity ≥99% (HPLC)[3]
Solubility Insoluble in water; Soluble in DMSO (up to 57 mg/mL) and Ethanol (up to 57 mg/mL)[2]

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) .[1][2] Unlike channel blockers that occlude the ion pore, this compound binds to a distinct allosteric site. This binding event does not open the channel directly but rather increases its sensitivity to its endogenous activator, intracellular calcium (Ca²⁺).[1][4]

The primary mechanism involves a significant leftward shift in the Ca²⁺ concentration-response curve for channel activation.[1] This means that in the presence of this compound, a lower concentration of intracellular Ca²⁺ is required to open the SK channels, effectively potentiating their activity at physiological calcium levels.[4][8]

Structural and mutagenesis studies have identified the this compound binding pocket at the intracellular interface between the channel's HA/HB helices and the associated calcium-binding protein, calmodulin (CaM).[9][10] This strategic location allows it to influence the conformational changes required for channel gating following Ca²⁺ binding to CaM.

cluster_0 SK Channel Complex cluster_1 Modulation & Activation cluster_2 Cellular Response SK_Channel SK Channel (SK2/SK3 Subunit) CaM Calmodulin (CaM) SK_Channel->CaM Constitutively Associated K_Efflux K⁺ Efflux SK_Channel->K_Efflux Opens to allow CaM->SK_Channel Activates This compound This compound This compound->SK_Channel Binds to allosteric site Ca2 Intracellular Ca²⁺ Ca2->CaM Binds Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound as a positive allosteric modulator.

Quantitative Pharmacological Data

The subtype selectivity of this compound is its most defining characteristic. The following tables summarize the key quantitative data gathered from electrophysiology and fluorescence-based assays.

Table 1: this compound Potency (EC₅₀) on Human SK/IK Channels Data from inside-out patch-clamp experiments on HEK293 cells expressing the respective human channel subtypes.

Channel SubtypeEC₅₀ (μM)Efficacy (%)Reference
hSK3 (KCa2.3) 5.6 ± 1.690 ± 1.8[1][11][12]
hSK2 (KCa2.2) 14 ± 471 ± 1.8[1][11][12]
hSK1 (KCa2.1) Inactive (>100 μM)N/A[1][2]
hIK (KCa3.1) InactiveN/A[1][2]

Note: Similar results were obtained in thallium flux assays, with EC₅₀ values of 4.3 μM for SK3 and 13 μM for SK2.[1]

Table 2: Effect of this compound on Apparent Ca²⁺ Sensitivity of hSK3 Channels this compound increases the channel's affinity for Ca²⁺, lowering the concentration of Ca²⁺ needed for activation.

ParameterConditionValueReference
EC₅₀(Ca²⁺) for hSK3 Control (No this compound)429 nM[1][4][11][12]
EC₅₀(Ca²⁺) for hSK3 + this compound59 nM[1][4][11][12]
EC₅₀ of this compound For left-shifting Ca²⁺ activation1.01 μM[1]

Experimental Protocols

The characterization of this compound primarily relies on patch-clamp electrophysiology.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through channels in the cell membrane.

  • Cell Preparation: Human Embryonic Kidney (HEK) 293 cells are commonly used.[1] These cells are stably transfected to express a single subtype of human SK or IK channel (e.g., hSK1, hSK2, hSK3, or hIK).[1]

  • Recording Configuration:

    • Whole-Cell: The micropipette is sealed to the cell membrane, and the membrane patch is ruptured, allowing electrical access to the entire cell. This is used to measure the total current from all channels on the cell surface.[5]

    • Inside-Out: After forming a seal, the pipette is withdrawn, excising a patch of membrane with the intracellular side facing the bath solution.[1] This configuration is ideal for studying the effects of intracellular modulators like Ca²⁺ and this compound, as their concentrations in the bath solution can be precisely controlled.[1]

  • Solutions:

    • Pipette (Intracellular) Solution: Typically contains a high concentration of potassium (e.g., 131-154 mM K-gluconate or KCl), a pH buffer (e.g., 10-20 mM HEPES), and Ca²⁺ buffered to a specific free concentration (e.g., 0.3 μM) with a chelator like EGTA.[1][5] It also includes Mg-ATP and GTP to support cellular processes.[5]

    • Bath (Extracellular) Solution: For measuring K⁺ currents, a symmetrical potassium concentration is often used to set the K⁺ reversal potential near 0 mV.[1]

  • Voltage Protocol: To elicit currents, a voltage ramp protocol is commonly applied, for example, a 200 ms (B15284909) ramp from -80 mV to +80 mV from a holding potential of 0 mV, repeated every 5 seconds.[1] This allows for the generation of a current-voltage (I-V) relationship in a single sweep.

  • Data Analysis: The current amplitude at a specific voltage (e.g., -75 mV) is measured and plotted against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture HEK293 cells stably expressing hSK subtype Plating Plate cells on glass coverslips Cell_Culture->Plating Mount Mount coverslip on microscope Plating->Mount Patch Approach cell with glass micropipette Mount->Patch Seal Form Gigaseal (>1 GΩ) Patch->Seal Configure Establish recording configuration (Whole-cell / Inside-out) Seal->Configure Record Apply voltage protocol and record baseline current Configure->Record Apply_this compound Perfuse with bath solution containing This compound Record->Apply_this compound Record_this compound Record current in presence of this compound Apply_this compound->Record_this compound Measure Measure current amplitude Record_this compound->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC₅₀ and Efficacy Plot->Calculate

Caption: General workflow for patch-clamp electrophysiology.

Signaling Pathways and Physiological Effects

By potentiating SK2/SK3 channels, this compound has profound effects on the physiology of excitable cells, particularly neurons. SK channels are key players in shaping the neuronal action potential and firing patterns.[13]

  • Membrane Hyperpolarization: Activation of SK channels leads to an efflux of potassium (K⁺) ions, driving the membrane potential towards the K⁺ equilibrium potential, resulting in hyperpolarization.

  • Afterhyperpolarization (AHP): SK channels are primary contributors to the medium afterhyperpolarization (mAHP) that follows an action potential.[13] this compound enhances and prolongs this mAHP.[5]

  • Regulation of Firing Rate: The prolonged mAHP increases the refractory period, making it more difficult for the neuron to fire subsequent action potentials. This leads to a decrease in the overall firing frequency (spike frequency adaptation).[5][6]

  • Impact on Dopaminergic Systems: Dopamine (B1211576) (DA) neurons in the midbrain, which are crucial for motor control and reward pathways, highly express SK3 channels.[5]

    • Application of this compound to DA neurons decreases their spontaneous firing rate.[5][14]

    • It inhibits the release of dopamine from these neurons.[5][6][14][15]

    • In animal models, this compound can counteract hyperdopaminergic behaviors, such as those induced by stimulants like methylphenidate.[5][6][14]

This compound This compound SK2_3 SK2/SK3 Channels This compound->SK2_3 Positive Modulation Ca_Sens Increased Apparent Ca²⁺ Sensitivity SK2_3->Ca_Sens K_Efflux Increased K⁺ Efflux Ca_Sens->K_Efflux Potentiates AHP Prolonged After- hyperpolarization (AHP) K_Efflux->AHP Firing_Rate Decreased Neuronal Firing Rate AHP->Firing_Rate DA_Release Decreased Dopamine Release Firing_Rate->DA_Release In Dopaminergic Neurons Behavior Modulation of Hyperdopaminergic Behaviors DA_Release->Behavior Leads to

Caption: Physiological signaling cascade initiated by this compound.

Conclusion

This compound stands as a landmark compound in the study of calcium-activated potassium channels. Its robust selectivity for SK2 and SK3 subtypes over SK1 and IK channels provides an invaluable tool for isolating the functions of these specific channels in complex biological systems.[1] The detailed understanding of its mechanism, potency, and physiological effects, as outlined in this guide, enables researchers and drug developers to effectively utilize this compound to explore the therapeutic potential of SK channel modulation in neurological and psychiatric disorders characterized by neuronal hyperexcitability and dysregulated dopaminergic signaling.[5][14], 8]

References

A Comprehensive Technical Guide to the Pharmacological Properties of CyPPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a significant pharmacological tool and potential therapeutic agent due to its selective positive modulation of small-conductance calcium-activated potassium (SK) channels. Specifically, this compound demonstrates selectivity for the SK2 and SK3 subtypes over SK1 and intermediate-conductance (IK) channels. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and its effects on neuronal activity and behavior.

Introduction

Small-conductance Ca2+-activated K+ (SK) channels are crucial regulators of neuronal excitability and firing patterns.[1][2] These channels are activated by increases in intracellular calcium concentration, leading to potassium efflux and membrane hyperpolarization.[1] This hyperpolarization contributes to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing firing frequency and patterns.[1][2] The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[3]

This compound has emerged as a valuable pharmacological probe for studying the physiological roles of SK2 and SK3 channels.[1] Its ability to selectively potentiate these channels has facilitated investigations into their involvement in various physiological processes, including the regulation of dopaminergic neuron activity.[1][4] This guide synthesizes the current knowledge on this compound, presenting its pharmacological characteristics in a detailed and accessible format for researchers and drug development professionals.

Mechanism of Action

This compound acts as a positive allosteric modulator of SK channels.[1][2] It increases the apparent Ca2+ sensitivity of SK2 and SK3 channels, meaning the channels are more likely to open at lower intracellular calcium concentrations.[5] This potentiation of channel activity leads to an enhanced afterhyperpolarization following action potentials, which in turn reduces neuronal firing rates and excitability.[1][6] The binding site for this compound has been identified at the interface between the calmodulin (CaM) C-lobe and the HA/HB helices of the SK channel alpha subunit.[3][7]

Signaling Pathway of this compound Action

CyPPA_Mechanism cluster_neuron Neuron cluster_this compound Pharmacological Intervention Ca_influx Ca²⁺ Influx (e.g., via VGCCs) Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin SK_Channel SK2/SK3 Channel (Closed) Calmodulin->SK_Channel Binds SK_Channel_Open SK2/SK3 Channel (Open) SK_Channel->SK_Channel_Open Activation K_efflux K⁺ Efflux SK_Channel_Open->K_efflux Hyperpolarization Membrane Hyperpolarization (AHP) K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Rate Hyperpolarization->Reduced_Firing This compound This compound This compound->SK_Channel Positive Allosteric Modulation (Increases Ca²⁺ Sensitivity) Electrophysiology_Workflow start Start prep Prepare Cells/Tissue (e.g., Brain Slices) start->prep setup Set up Recording Rig (Microscope, Amplifier) prep->setup pipette Pull and Fill Patch Pipette setup->pipette recording Establish Whole-Cell Recording pipette->recording baseline Record Baseline Activity recording->baseline apply_this compound Apply this compound (Varying Concentrations) baseline->apply_this compound record_effect Record Effect of this compound apply_this compound->record_effect washout Washout Compound record_effect->washout analysis Data Analysis (e.g., EC50 Calculation) washout->analysis end End analysis->end

References

A Technical Guide to the Effects of CyPPA on KCa2.2 and KCa2.3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2.x or SK) channels are critical regulators of neuronal excitability and cellular signaling.[1][2][3] This family comprises three main subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1-3 genes, respectively.[2] These channels are unique in that they are voltage-insensitive and gated exclusively by intracellular calcium (Ca²⁺) via the constitutively bound protein calmodulin (CaM).[1][4] Upon binding Ca²⁺, CaM undergoes a conformational change that opens the channel pore, leading to potassium efflux, membrane hyperpolarization, and a subsequent reduction in cellular excitability.[4]

Given their role in shaping neuronal firing patterns, particularly the afterhyperpolarization (AHP) following action potentials, KCa2 channels have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including ataxia, epilepsy, and schizophrenia.[2][4] The development of subtype-selective pharmacological tools is crucial for dissecting the specific physiological roles of each channel subtype.

N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] (CyPPA) is a prototype positive modulator that exhibits selectivity for the KCa2.2 and KCa2.3 subtypes.[5][6][7][8] This guide provides a detailed overview of the effects of this compound on these channels, summarizing key quantitative data, outlining common experimental protocols, and visualizing the underlying mechanisms.

Mechanism of Action

This compound functions as a positive gating modulator of KCa2.2 and KCa2.3 channels.[1][9] Its primary mechanism is to increase the apparent Ca²⁺ sensitivity of the channel.[7][8] This means that in the presence of this compound, a lower concentration of intracellular Ca²⁺ is required to achieve the same level of channel opening. This potentiation leads to increased potassium currents at sub-maximal Ca²⁺ concentrations, enhancing the channel's physiological effect.

Structural and mutagenesis studies have identified the binding site for this compound. It docks into a putative pocket located at the interface between the C-lobe of calmodulin (CaM) and the proximal C-terminal HA/HB helices of the KCa2 channel subunit.[7][8][10] This interaction stabilizes the open conformation of the channel's cytoplasmic gate.[11][12] The subtype selectivity of this compound is conferred by specific amino acid residues within these HA/HB helices, which differ between the sensitive (KCa2.2, KCa2.3) and insensitive (KCa2.1, KCa3.1) subtypes.[11][12]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol KCa2 KCa2.2 / KCa2.3 Channel (Closed) KCa2_open KCa2.2 / KCa2.3 Channel (Open) KCa2->KCa2_open Gating (Conformational Change) K_efflux K⁺ Efflux & Hyperpolarization KCa2_open->K_efflux Causes Ca2 Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2->CaM Binds CaM_Ca2 Ca²⁺-CaM Complex This compound This compound This compound->KCa2 Binds to HA/HB-CaM Interface & Potentiates Ca²⁺ Sensitivity CaM_Ca2->KCa2 Binds to Channel

Figure 1: this compound Signaling Pathway.

Quantitative Data on this compound's Effects

The positive modulatory effects of this compound on KCa2.2 and KCa2.3 channels have been quantified primarily through electrophysiological experiments. The following tables summarize the key parameters, such as the half-maximal effective concentration (EC₅₀) for potentiation and the shift in Ca²⁺ sensitivity.

ParameterKCa2.2 (SK2)KCa2.3 (SK3)NotesCitations
EC₅₀ for Potentiation 13 - 14 µM5 - 5.6 µMThis compound is consistently more potent on KCa2.3 than KCa2.2.[1][5][6]
Selectivity PotentiatesPotentiatesDisplays no significant activity at KCa2.1 (SK1) and KCa3.1 (IK) channels.[5][6][7]
Maximal Efficacy (Emax) ~86%~96%Efficacy is relative to the maximal current induced by a saturating concentration of Ca²⁺ (e.g., 10 µM).[8][13][14]
Table 1: Potency and Efficacy of this compound on KCa2.2 and KCa2.3 Channels.

This compound enhances channel activity by lowering the Ca²⁺ concentration required for channel opening.

ChannelConditionEC₅₀ for Ca²⁺ ActivationFold ShiftNotesCitations
Rat KCa2.2a Control (no modulator)~0.35 µM-Baseline Ca²⁺ sensitivity.[7][8]
Rat KCa2.2a With this compound Analogues~0.09 - 0.11 µM~3.2 - 3.9xData shown for potent this compound analogues (2o, 2q) which act via the same mechanism, demonstrating the leftward shift in the Ca²⁺-response curve.[7][8]
Table 2: Effect of Positive Modulators on Apparent Ca²⁺ Sensitivity of KCa2.2a.

Experimental Protocols

The characterization of this compound's effects on KCa2 channels predominantly relies on the patch-clamp electrophysiology technique, specifically in the inside-out configuration. This method allows for precise control of the intracellular (bath) solution, including the free Ca²⁺ concentration applied to the channel.

Key Experimental Method: Inside-Out Patch-Clamp Electrophysiology
  • Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.[7][15] These cells are transiently transfected with plasmids encoding the specific human or rat KCa2 channel subtype of interest (e.g., rKCa2.2a or hKCa2.3).

  • Patch Formation: A glass micropipette forms a high-resistance seal (giga-seal) with the membrane of a transfected cell. The pipette is then pulled away from the cell, excising a small patch of the membrane with its cytosolic side facing the bath solution (inside-out configuration).

  • Solution Exchange: The excised patch is perfused with a series of intracellular-like solutions containing precisely buffered concentrations of free Ca²⁺. A minimal "priming" concentration of Ca²⁺ (e.g., 0.15 µM) is required for positive modulators like this compound to be effective.[14][16]

  • Compound Application: Various concentrations of this compound (or other modulators) are added to the bath solution to assess their effect on channel activity at a fixed Ca²⁺ concentration.

  • Data Acquisition: Channel currents are recorded at a constant holding potential (e.g., -90 mV).[13] The increase in current amplitude upon application of this compound is measured.

  • Data Analysis:

    • Concentration-Response: To determine the EC₅₀, the measured current at various this compound concentrations is normalized to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM).[7][13] The normalized data are then fitted with a Hill equation.

    • Ca²⁺ Sensitivity: To measure the shift in Ca²⁺ sensitivity, concentration-response curves for Ca²⁺ are generated in the absence and presence of a fixed concentration of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture HEK293 Cells B 2. Transfect with KCa2.2 or KCa2.3 Plasmid A->B C 3. Form Inside-Out Membrane Patch B->C D 4. Perfuse with Solution (Fixed [Ca²⁺]) C->D E 5. Apply Various [this compound] to Bath D->E F 6. Record K⁺ Current (Voltage Clamp) E->F G 7. Normalize Current Data F->G H 8. Plot Concentration-Response Curve G->H I 9. Calculate EC₅₀ and Eₘₐₓ H->I

Figure 2: Experimental Workflow for Patch-Clamp Analysis.

Subtype Selectivity and Structural Basis

A key feature of this compound is its selectivity for KCa2.2 and KCa2.3 over KCa2.1 and the related intermediate-conductance KCa3.1 channel.[7][8][16] This selectivity is crucial for its use as a pharmacological tool to isolate the functions of KCa2.2/2.3-containing channels.

The structural basis for this selectivity lies within the HA/HB helices in the C-terminus of the channel, which form part of the this compound binding pocket.[11][12] Specific amino acid differences in this region between subtypes determine the binding affinity of this compound. For instance, mutating key residues in the HA (V420) and HB (K467) helices of KCa2.2a to their equivalents in the insensitive KCa3.1 channel diminishes the potency of this compound.[11][12] Conversely, introducing KCa2.2-like residues into KCa3.1 can confer sensitivity to the modulator.[11][12] This highlights the critical role of the channel-CaM interface in the action of subtype-selective modulators.

cluster_potentiates Action: Potentiation cluster_no_effect Action: No Significant Effect This compound This compound KCa2_2 KCa2.2 (SK2) This compound->KCa2_2 KCa2_3 KCa2.3 (SK3) This compound->KCa2_3 KCa2_1 KCa2.1 (SK1) This compound->KCa2_1 KCa3_1 KCa3.1 (IK) This compound->KCa3_1 Reason Basis for Selectivity: Specific amino acid residues in the HA/HB helices. This compound->Reason

Figure 3: Subtype Selectivity of this compound.

Conclusion

This compound is an invaluable pharmacological agent for studying the roles of KCa2.2 and KCa2.3 channels. It acts as a selective positive gating modulator, enhancing channel activity by increasing its sensitivity to intracellular calcium. Its mechanism of action at the channel-calmodulin interface is well-characterized, and its subtype selectivity allows for the targeted investigation of KCa2.2 and KCa2.3 function in various physiological and pathophysiological contexts. The detailed quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of modulating these critical ion channels.

References

The Discovery and Synthesis of CyPPA: A Selective Positive Allosteric Modulator of SK Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CyPPA (cyclohexyl[2-(3,5-dimethylpyrazol-1-yl)pyridin-4-yl]amine). This compound has been identified as a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SK channel modulation.

Introduction

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling.[1] These channels are voltage-insensitive and are activated by increases in intracellular calcium concentration.[1] The SK channel family comprises three subtypes: SK1, SK2, and SK3 (encoded by the KCNN1-3 genes), which exhibit distinct tissue distribution and physiological roles. Their function as regulators of the afterhyperpolarization (AHP) in neurons makes them attractive therapeutic targets for a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.[1][2]

The discovery of subtype-selective modulators is a key step in developing targeted therapies. This compound, also known by its chemical name N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine, has emerged as a valuable pharmacological tool and a lead compound for drug development due to its selective positive allosteric modulation of SK2 and SK3 channels.[1][3]

Discovery and Mechanism of Action

This compound was identified as a selective positive modulator of SK3 and SK2 channels.[1][4] It enhances the activity of these channels by increasing their apparent sensitivity to intracellular calcium (Ca²⁺).[1][4] This allosteric modulation results in a leftward shift in the Ca²⁺ concentration-response curve for channel activation.[4] At a given intracellular Ca²⁺ concentration, the presence of this compound leads to a greater open probability of the SK2 and SK3 channels, resulting in increased potassium efflux and hyperpolarization of the cell membrane. This hyperpolarizing effect can reduce neuronal firing rates and modulate neurotransmitter release.[1][2]

Crystallographic studies have revealed that this compound binds to a pocket located at the intracellular interface of the SK2 channel and calmodulin, a calcium-binding protein essential for channel gating.[5] This binding site is shared by other SK channel modulators, such as riluzole.[5]

Quantitative Data

The pharmacological profile of this compound has been characterized using various electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Potency of this compound on Human SK Channel Subtypes

Channel SubtypeEC₅₀ (μM)Efficacy (%)Assay MethodReference
hSK35.6 ± 1.690 ± 1.8Inside-out patch clamp[4]
hSK214 ± 471 ± 1.8Inside-out patch clamp[4]
hSK1Inactive-Inside-out patch clamp[4]
hIK (KCa3.1)Inactive-Inside-out patch clamp[4]

Table 2: Effect of this compound on the Apparent Ca²⁺-Sensitivity of hSK3 Channels

ConditionEC₅₀(Ca²⁺) (nM)Hill CoefficientReference
Control4295.6[4]
0.1 μM this compound3323.7[4]
1 μM this compound2393.6[4]
10 μM this compound1193.1[4]
100 μM this compound592.8[4]

Synthesis of this compound

The synthesis of this compound and its analogs generally involves a nucleophilic substitution reaction.[6] The common synthetic route utilizes 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine as a key intermediate. This intermediate is then reacted with cyclohexylamine (B46788) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF).

General Synthetic Protocol

A general procedure for the synthesis of this compound analogs is as follows:[6]

  • Reaction Setup: To a solution of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1 equivalent) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA, 1.5-2 equivalents).

  • Nucleophilic Substitution: Add cyclohexylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux (e.g., 95 °C), monitoring the progress by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product, this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on SK channel currents in intact cells.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human SK channel subtype (hSK1, hSK2, or hSK3) are cultured on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.[7]

    • Internal (Pipette) Solution (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, 0.5 GTP-TRIS; pH adjusted to 7.2 with KOH.[3] Free Ca²⁺ concentration is buffered to the desired level using appropriate amounts of CaCl₂.

  • Recording Procedure:

    • A glass micropipette with a resistance of 1-5 MΩ is filled with the internal solution and brought into contact with a cell.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

    • The membrane patch is then ruptured by applying further suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • Voltage ramps (e.g., from -100 mV to +50 mV over 1 second) are applied to elicit SK channel currents.[7]

    • This compound is applied to the external solution via a perfusion system, and the change in current is recorded.

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the direct application of this compound and Ca²⁺ to the intracellular face of the membrane patch.

  • Pipette and Bath Solutions:

    • Pipette (External) Solution: Same as the external solution for whole-cell recording.

    • Bath (Internal) Solution: Similar to the internal solution for whole-cell recording, with varying concentrations of free Ca²⁺.

  • Recording Procedure:

    • A giga-seal is formed as in the cell-attached configuration.

    • The pipette is then pulled away from the cell, excising the membrane patch with its intracellular side facing the bath solution.

    • The patch is moved to a perfusion system that allows for rapid exchange of bath solutions containing different concentrations of Ca²⁺ and this compound.

    • Currents are recorded at a constant holding potential (e.g., -75 mV) or in response to voltage ramps.

Fluorescence-Based Thallium Flux Assay

This high-throughput screening assay measures SK channel activity by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, into the cells.

  • Principle: Cells are loaded with a Tl⁺-sensitive fluorescent dye. Activation of SK channels allows Tl⁺ to enter the cell, which binds to the dye and causes an increase in fluorescence.

  • Procedure:

    • HEK293 cells expressing the target SK channel are plated in 96- or 384-well plates.

    • The cells are loaded with a Tl⁺-sensitive fluorescent indicator dye (e.g., FluxOR™).

    • The loading buffer is replaced with a chloride-free buffer containing this compound at various concentrations.

    • A stimulus solution containing Tl⁺ and a K⁺ channel agonist (to set the intracellular Ca²⁺ level) is added to the wells.

    • The change in fluorescence intensity is measured over time using a fluorescence plate reader.

Dopamine (B1211576) Release Assay

This assay is used to determine the effect of this compound on neurotransmitter release from cultured neurons.

  • Cell Culture: Primary cultures of dopaminergic neurons are prepared from the ventral midbrain of embryonic rats.

  • Procedure:

    • Cultured neurons are incubated with a physiological buffer.

    • This compound is added to the buffer at the desired concentrations.

    • After a defined incubation period, the supernatant is collected.

    • The concentration of dopamine in the supernatant is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[8][9]

Visualizations

Signaling Pathway of this compound Action

CyPPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SK_channel SK2/SK3 Channel K_efflux K⁺ Efflux SK_channel->K_efflux CaM Calmodulin (CaM) CaM->SK_channel Activates Ca Ca²⁺ Ca->CaM Binds This compound This compound This compound->SK_channel Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Signaling pathway of this compound action on SK2/SK3 channels.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells expressing SK channels start->cell_prep pipette_prep Pull and fill glass micropipette start->pipette_prep seal Form Giga-seal (Cell-attached) cell_prep->seal pipette_prep->seal whole_cell Rupture membrane (Whole-cell) seal->whole_cell Strong suction inside_out Excise patch (Inside-out) seal->inside_out Retract pipette record_baseline Record baseline current whole_cell->record_baseline inside_out->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record current in presence of this compound apply_this compound->record_effect analysis Data Analysis (EC₅₀, Efficacy) record_effect->analysis end End analysis->end

Caption: Experimental workflow for patch-clamp analysis of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of SK2 and SK3 channels. Its subtype selectivity and well-characterized mechanism of action make it a strong candidate for further investigation and development as a therapeutic agent for a range of neurological and other disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and other SK channel modulators. development professionals to explore the potential of this compound and other SK channel modulators.

References

The Role of CyPPA in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) has emerged as a significant pharmacological tool in neuroscience research. As a subtype-selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3, this compound offers a valuable mechanism for investigating the physiological roles of these channels in neuronal function and their potential as therapeutic targets for a range of neurological and psychiatric disorders.[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental paradigms, and the signaling pathways it modulates, with a focus on presenting clear, actionable information for laboratory professionals.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of SK channels, a family of ion channels that are critical for regulating neuronal excitability.[5][6] Unlike direct agonists, this compound does not open SK channels on its own. Instead, it binds to a distinct site on the channel complex, enhancing the channel's sensitivity to intracellular calcium (Ca²⁺).[3][5] This potentiation of Ca²⁺ sensitivity means that at a given level of intracellular Ca²⁺, SK channels are more likely to be open in the presence of this compound.

The primary molecular targets of this compound are the SK2 and SK3 channel subtypes.[1][2][3][4][7] It displays significantly lower potency for SK1 channels and is inactive at intermediate-conductance (IK) calcium-activated potassium channels.[1][3][8] This subtype selectivity makes this compound a precise tool for dissecting the specific contributions of SK2 and SK3 channels to neuronal physiology. The binding pocket for this compound is located at the intracellular interface of the SK2 channel and calmodulin.[5]

Quantitative Data: Potency and Efficacy

The potency of this compound in modulating SK channels has been characterized in various experimental systems. The following tables summarize the key quantitative data for easy comparison.

Parameter hSK3 Channel hSK2 Channel hSK1 Channel hIK Channel Reference
EC₅₀ 5.0 µM13 µMInactiveInactive[3]
EC₅₀ 5.6 µM14 µMInactiveInactive[7]

Table 1: In Vitro Potency of this compound on Human SK Channel Subtypes. EC₅₀ represents the half-maximal effective concentration required to potentiate the channel's response to a sub-maximal Ca²⁺ concentration.

Parameter Experimental System Value Reference
EC₅₀ (Firing Rate Reduction) Dopaminergic Neurons (Midbrain Slices)~2 µM[3]
EC₅₀ (Dopamine Release Inhibition) Cultured Midbrain Neurons~10 µM[3]
IC₅₀ (Off-target) Naᵥ Channels (Dorsal Root Ganglion Neurons)11 µM[3]

Table 2: Functional Potency of this compound in Neuronal Preparations. These values reflect the concentration of this compound required to achieve a half-maximal effect on specific neuronal functions.

Dose Animal Model Observed Effect Reference
10 and 30 mg/kg (i.p.)MiceAttenuation of methylphenidate-induced hyperactivity and stereotypic behaviors[1]
30 mg/kgMiceReduction in spontaneous locomotor activity[3]
15 mg/kgMiceImpairment of object memory encoding[9]
0.5 µg (intra-VTA)RatsInduction of depression-like behaviors[10]

Table 3: In Vivo Dosing and Behavioral Effects of this compound. This table highlights the systemic and localized doses of this compound used in animal models and their corresponding behavioral outcomes.

Signaling Pathways and Physiological Effects

The primary physiological effect of this compound is the reduction of neuronal excitability. By potentiating SK channel activity, this compound enhances the afterhyperpolarization (AHP) that follows action potentials.[1][2][3][4][6] This prolonged hyperpolarization increases the refractory period, leading to a decrease in neuronal firing rates.

Modulation of Dopaminergic Neuron Activity

A significant body of research has focused on the effects of this compound on dopaminergic (DA) neurons in the midbrain, such as those in the substantia nigra pars compacta (SNc).[1][2][3][4] These neurons play a crucial role in motor control, motivation, and reward.

CyPPA_Dopaminergic_Neuron cluster_0 Presynaptic Terminal ActionPotential Action Potential Ca_Influx Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) ActionPotential->Ca_Influx SK_Channel SK2/SK3 Channel Ca_Influx->SK_Channel Activates K_Efflux K⁺ Efflux SK_Channel->K_Efflux This compound This compound This compound->SK_Channel Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization (Increased AHP) K_Efflux->Hyperpolarization FiringRate Decreased Neuronal Firing Rate Hyperpolarization->FiringRate DopamineRelease Reduced Dopamine (B1211576) Release FiringRate->DopamineRelease

Figure 1: Signaling pathway of this compound in a dopaminergic neuron.

As illustrated in Figure 1, this compound enhances the activity of SK2/SK3 channels, leading to a more pronounced afterhyperpolarization, which in turn dampens the firing rate of dopaminergic neurons and reduces dopamine release.[1][2][3][4] This mechanism underlies the observed behavioral effects of this compound, such as the attenuation of hyperactivity induced by dopamine reuptake inhibitors like methylphenidate.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols involving this compound.

Midbrain Slice Electrophysiology

This protocol is used to measure the direct effects of this compound on the electrophysiological properties of neurons.

1. Slice Preparation:

  • Young rodents (e.g., 9-15 day old C57BL/6J mice or 10-13 day old Sprague-Dawley rats) are anesthetized and decapitated.[3]

  • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • aCSF composition (in mM): 124 NaCl, 4 KCl, 1.25 NaH₂PO₄, 1.2 MgSO₄, 25.7 NaHCO₃, 2.45 CaCl₂, 0.15 ascorbate, and 11 glucose.[3]

  • Coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., substantia nigra) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

2. Electrophysiological Recording:

  • Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • Whole-cell patch-clamp recordings are performed on visually identified neurons (e.g., dopaminergic neurons in the SNc).

  • Patch pipettes (resistance 8-20 MΩ) are filled with an internal solution, for example (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS, pH 7.2.[1]

  • Recordings are made in current-clamp mode to measure spontaneous firing, action potential properties, and afterhyperpolarization potentials.

  • A stable baseline of neuronal activity is recorded before the application of this compound.

3. Drug Application:

  • This compound is prepared as a stock solution (e.g., 10 mM in DMSO) and diluted to the final desired concentration in aCSF.[3] The final DMSO concentration should be kept low (≤0.1%) to avoid solvent effects.[3]

  • The this compound-containing aCSF is perfused into the recording chamber, and changes in neuronal activity are recorded.

  • Washout is performed by perfusing with drug-free aCSF to determine the reversibility of the effects.

Electrophysiology_Workflow Start Start: Animal Sacrifice & Brain Extraction SlicePrep Midbrain Slice Preparation (Vibratome) Start->SlicePrep Recovery Slice Recovery (Oxygenated aCSF) SlicePrep->Recovery Recording Transfer to Recording Chamber & Obtain Whole-Cell Patch Recovery->Recording Baseline Record Baseline Neuronal Activity Recording->Baseline DrugApp Perfuse with this compound-containing aCSF Baseline->DrugApp RecordEffect Record Changes in Electrophysiological Properties DrugApp->RecordEffect Washout Perfuse with Drug-Free aCSF (Washout) RecordEffect->Washout End End: Data Analysis RecordEffect->End Washout->RecordEffect Optional: Reversibility

Figure 2: Workflow for midbrain slice electrophysiology experiments with this compound.
Dopamine Release Assay

This assay quantifies the effect of this compound on the release of dopamine from cultured neurons.

1. Primary Neuronal Culture:

  • Primary cultures of dopaminergic neurons are prepared from the ventral mesencephalon of embryonic rats.

  • The tissue is dissociated and plated on poly-D-lysine coated culture dishes.

  • Neurons are cultured for a sufficient period (e.g., 8 days in vitro) to allow for maturation and synapse formation.[11]

2. [³H]-Dopamine Loading:

  • Neurons are incubated with [³H]-dopamine to allow for its uptake into dopaminergic terminals.

3. Perfusion and Sample Collection:

  • The culture dishes are placed in a perfusion system.

  • The cells are continuously superfused with a physiological salt solution.

  • Fractions of the superfusate are collected at regular intervals to measure basal dopamine release.

4. Drug Application and Stimulation:

  • This compound at various concentrations is added to the superfusion solution to determine its effect on basal release.

  • To measure effects on evoked release, a depolarizing stimulus (e.g., high KCl concentration) is applied in the presence and absence of this compound.

  • Fractions are collected throughout the drug application and stimulation periods.

5. Quantification:

  • The amount of [³H]-dopamine in each collected fraction is quantified using liquid scintillation counting.

  • The data is analyzed to determine the effect of this compound on both basal and evoked dopamine release.

Behavioral Assays

These protocols assess the in vivo effects of this compound on animal behavior.

1. Animal Subjects:

  • Commonly used subjects include adult male mice (e.g., NMRI or C57BL/6J).

2. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • The drug is administered systemically, typically via intraperitoneal (i.p.) injection.[1]

  • A control group receives vehicle injections.

3. Methylphenidate-Induced Hyperactivity Model:

  • This model is used to assess the potential of this compound to counteract hyperdopaminergic states.[1][2][4]

  • Animals are pre-treated with this compound or vehicle.

  • After a set pre-treatment time (e.g., 15-30 minutes), animals are administered methylphenidate (e.g., 2.5 mg/kg, s.c.) to induce hyperactivity.[3]

  • Locomotor activity and stereotypic behaviors are then quantified using automated activity monitors or observational scoring.

4. Spontaneous Locomotor Activity:

  • To assess effects on normal activity levels, animals are administered this compound or vehicle and placed in a novel open field arena.[3]

  • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a defined period (e.g., 30 minutes).

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in elucidating the role of SK2 and SK3 channels in regulating neuronal activity, particularly within dopaminergic systems. Its ability to decrease neuronal firing and inhibit dopamine release has been demonstrated in vitro and translates to clear behavioral effects in vivo. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of future research aimed at further understanding the therapeutic potential of modulating SK channel function in the central nervous system. As with any pharmacological agent, careful consideration of its off-target effects, particularly at higher concentrations, is essential for the accurate interpretation of experimental results.

References

The Impact of CyPPA on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes.[1][2][3] These channels are critical regulators of neuronal excitability, playing a key role in shaping the afterhyperpolarization (AHP) that follows an action potential and thereby influencing neuronal firing patterns.[2][3] This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to be a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting neuronal hyperexcitability.

Core Mechanism of Action

This compound exerts its influence on neuronal excitability by acting as a positive allosteric modulator of SK2 and SK3 channels.[1][2] It increases the apparent calcium sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations.[3] This enhanced activation of SK channels leads to an increased potassium efflux, which in turn hyperpolarizes the neuronal membrane. The primary consequence of this hyperpolarization is a prolongation and enhancement of the medium and post-train afterhyperpolarization (AHP), which effectively dampens neuronal firing rates and reduces overall excitability.[2][3]

Quantitative Effects of this compound on Neuronal Excitability

The following tables summarize the key quantitative effects of this compound on various parameters of neuronal excitability, as reported in the scientific literature.

Table 1: Effect of this compound on Spontaneous Firing Rate of Dopaminergic Neurons
ConcentrationSpeciesPreparationChange in Firing RateReference
1 µMMouseSubstantia Nigra SlicesSignificant decrease[4]
3 µMRatSubstantia Nigra SlicesReduces spontaneous action potential firing[3]
10 µMMouseSubstantia Nigra SlicesSilences firing activity[3][4]

EC₅₀ for inhibition of spontaneous firing in mouse dopaminergic neurons is approximately 2 µM.[3]

Table 2: Effect of this compound on Afterhyperpolarization (AHP) in Dopaminergic Neurons
ParameterConcentrationSpeciesPreparationMagnitude of EffectReference
mAHP Duration10 µMMouseSubstantia Nigra SlicesPronounced increase[3]
ptAHP Peak Amplitude10 µMMouseSubstantia Nigra Slices~1.3-fold increase (200 ms (B15284909) pulse)[2][3]
ptAHP Peak Amplitude10 µMMouseSubstantia Nigra Slices~1.6-fold increase (800 ms pulse)[2][3]
ptAHP Duration (t₅₀)10 µMMouseSubstantia Nigra Slices~3.5-fold increase (200 ms pulse)[2][3]
ptAHP Duration (t₅₀)10 µMMouseSubstantia Nigra Slices~2-fold increase (800 ms pulse)[2][3]
Table 3: Effect of this compound on Dopamine (B1211576) Release from Cultured Midbrain Neurons
ConcentrationSpeciesPreparationChange in Dopamine ReleaseReference
3 µMRatPrimary Midbrain CultureLittle effect[3]
10 µMRatPrimary Midbrain CultureSignificant inhibition[3]
30 µMRatPrimary Midbrain CultureSignificant inhibition[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on neuronal excitability.

Electrophysiological Recording from Dopaminergic Neurons in Substantia Nigra Slices

This protocol is adapted from standard methods for obtaining whole-cell patch-clamp recordings from dopaminergic neurons in acute midbrain slices.[5][6]

a. Slice Preparation:

  • Anesthetize a young adult mouse or rat according to approved institutional animal care and use committee protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-glucose.

  • Rapidly decapitate the animal and dissect the brain.

  • Mount the brain on a vibratome stage and cut horizontal or coronal slices (200-300 µm thick) containing the substantia nigra.

  • Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 MgCl₂, 2 CaCl₂, and 10 D-glucose) and allow them to recover at 32-34°C for at least 1 hour before recording.

b. Whole-Cell Patch-Clamp Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Identify dopaminergic neurons in the substantia nigra pars compacta based on their large, fusiform soma and their characteristic slow, regular firing pattern.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH).

  • Establish a giga-ohm seal on a target neuron and then rupture the membrane to obtain the whole-cell configuration.

  • Record spontaneous firing activity in current-clamp mode.

  • To study the afterhyperpolarization, evoke single action potentials with brief depolarizing current injections. To study post-train AHP, deliver trains of depolarizing current pulses of varying duration and intensity.

  • Bath-apply this compound at the desired concentrations and record the changes in firing rate and AHP parameters.

Primary Neuronal Culture and Dopamine Release Assay

This protocol describes the culture of primary dopaminergic neurons and a subsequent assay to measure dopamine release.[7][8]

a. Primary Culture of Midbrain Neurons:

  • Dissect the ventral mesencephalon from embryonic day 14-16 rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Dissociate the tissue enzymatically (e.g., with papain or trypsin) and mechanically by trituration.

  • Plate the dissociated cells onto poly-D-lysine-coated culture dishes or coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

b. Dopamine Release Assay:

  • After 7-10 days in vitro, incubate the neuronal cultures with ³H-dopamine to allow for its uptake into dopaminergic neurons.

  • Wash the cells to remove excess unincorporated ³H-dopamine.

  • Stimulate dopamine release by depolarizing the neurons with a high-potassium solution or an electrical field stimulator.

  • Collect the supernatant and lyse the cells to measure the released and intracellular ³H-dopamine, respectively, using a scintillation counter.

  • To test the effect of this compound, pre-incubate the cells with the compound for a defined period before stimulating dopamine release.

  • Quantify the amount of dopamine released as a percentage of the total cellular dopamine content.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow.

CyPPA_Signaling_Pathway cluster_neuron Neuron cluster_extracellular Ca_influx Ca²⁺ Influx Ca_intracellular ↑ Intracellular Ca²⁺ Ca_influx->Ca_intracellular SK_channel SK2/SK3 Channel Ca_intracellular->SK_channel Activates K_efflux ↑ K⁺ Efflux SK_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Prolonged_AHP Prolonged AHP Hyperpolarization->Prolonged_AHP AP Action Potential AP->Ca_influx Reduced_Excitability Reduced Neuronal Excitability Prolonged_AHP->Reduced_Excitability This compound This compound This compound->SK_channel Positive Modulator

Caption: Signaling pathway of this compound's effect on neuronal excitability.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_treatment Treatment cluster_analysis Data Analysis slice_prep Brain Slice Preparation or Neuronal Culture electrophysiology Electrophysiological Recording slice_prep->electrophysiology da_release Dopamine Release Assay slice_prep->da_release firing_rate Firing Rate Analysis electrophysiology->firing_rate ahp_analysis AHP Analysis electrophysiology->ahp_analysis da_quant Dopamine Quantification da_release->da_quant control Control (Vehicle) control->electrophysiology control->da_release cyppa_app This compound Application cyppa_app->electrophysiology cyppa_app->da_release

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of SK2 and SK3 channels in regulating neuronal excitability. The data clearly demonstrate that by positively modulating these channels, this compound effectively reduces neuronal firing rates, prolongs the afterhyperpolarization, and inhibits neurotransmitter release. These actions highlight the potential of SK channel modulators as therapeutic agents for neurological and psychiatric disorders characterized by neuronal hyperexcitability. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the impact of this compound and similar compounds on neuronal function.

References

The Role of CyPPA in Modulating Cerebellar Purkinje Cell Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) in cerebellar Purkinje cells. This compound is a positive modulator of small-conductance calcium-activated potassium (SK) channels, with a notable selectivity for SK2 and SK3 subtypes. Given that cerebellar Purkinje cells predominantly express SK2 channels, they represent a key target for this compound's modulatory effects.[1][2] This document details the mechanism of action of this compound, its quantitative effects on Purkinje cell electrophysiology, comprehensive experimental protocols for its study, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary function in cerebellar Purkinje cells is the positive modulation of SK2 channels.[1] These channels are critical regulators of neuronal excitability.[3][4] SK channels are voltage-independent potassium channels that are activated by intracellular calcium.[3][5] By binding to the SK2 channel protein, this compound increases the channel's apparent sensitivity to calcium. This potentiation leads to a greater potassium efflux for a given intracellular calcium concentration, which typically rises during cellular activity such as action potentials. The enhanced outward potassium current results in a more pronounced and prolonged afterhyperpolarization (AHP) following action potentials.[1] This increased AHP hyperpolarizes the membrane potential for a longer duration, thereby increasing the time required to reach the threshold for the subsequent action potential and ultimately reducing the overall firing frequency of the Purkinje cell.[1]

Quantitative Electrophysiological Effects

The positive modulation of SK channels by this compound leads to quantifiable changes in the electrophysiological properties of neurons. While extensive dose-response data for this compound specifically in Purkinje cells is limited in the public domain, studies on other neuronal types expressing SK channels, such as dopaminergic neurons, provide valuable insights into its potency and effects. These findings are summarized below and are expected to be broadly applicable to Purkinje cells due to the shared expression of SK2 channels.

ParameterThis compound ConcentrationObserved EffectNeuron Type
Spontaneous Firing Rate ~ 2 µM (EC₅₀)50% reduction in firing frequencyDopaminergic Neurons
10 µMComplete silencing of pacemaker firingDopaminergic Neurons
1 mM (intravenous)Progressive reduction of firing frequency by 16% (1hr), 49% (2hr), and 61% (3hr)Mouse Purkinje Cells (in vivo)
Medium Afterhyperpolarization (mAHP) Duration 10 µMPronounced increaseDopaminergic Neurons
Post-Train Afterhyperpolarization (ptAHP) Amplitude 10 µM~1.3 to 1.6-fold increaseDopaminergic Neurons
Post-Train Afterhyperpolarization (ptAHP) Duration 10 µM~2 to 3.5-fold increase (measured as 50% decay time)Dopaminergic Neurons

Signaling Pathway and Electrophysiological Consequence

The signaling pathway for this compound's action on Purkinje cells is direct and does not involve complex intracellular cascades. The molecule acts as a positive allosteric modulator of the SK2 channel.

CyPPA_Signaling_Pathway cluster_channel SK2 Channel Complex This compound This compound SK2 SK2 Channel This compound->SK2 Positive Modulation K_efflux K⁺ Efflux ↑ SK2->K_efflux CaM Calmodulin (CaM) CaM->SK2 Activates Ca Intracellular Ca²⁺ Ca->CaM Binds AHP Afterhyperpolarization (AHP) ↑ K_efflux->AHP FiringRate Firing Frequency ↓ AHP->FiringRate

Figure 1: this compound's direct modulation of the SK2 channel and its electrophysiological consequences.

Experimental Protocols

The following section details a standard protocol for investigating the effects of this compound on cerebellar Purkinje cells using in vitro whole-cell patch-clamp electrophysiology.

Cerebellar Slice Preparation
  • Anesthesia and Decapitation: Anesthetize a young rodent (e.g., P17-21 rat or mouse) with isoflurane (B1672236) and decapitate.

  • Brain Extraction: Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.

    • Cutting Solution (Example): 248 mM Sucrose, 26 mM NaHCO₃, 10 mM Glucose, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 1 mM Na-pyruvate.

  • Slicing: Cut sagittal slices (250-300 µm thick) using a vibratome.

  • Incubation: Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 34°C for 30-45 minutes. Subsequently, maintain the slices at room temperature.

    • aCSF (Example): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM Glucose.

Whole-Cell Patch-Clamp Recording
  • Slice Transfer: Place a single cerebellar slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature (e.g., 32-34°C).

  • Purkinje Cell Identification: Identify Purkinje cells based on their large soma size and location in the Purkinje cell layer using differential interference contrast (DIC) optics.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Internal Solution (Example for Current-Clamp): 131 mM K-Gluconate, 9 mM KCl, 20 mM HEPES, 0.1 mM EGTA, 5 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Giga-seal Formation and Whole-Cell Configuration: Approach a Purkinje cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition: Record spontaneous firing in current-clamp mode. Apply depolarizing current steps to evoke action potentials and measure the AHP.

  • This compound Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound. Record the changes in firing rate and AHP characteristics. A washout period with normal aCSF can be performed to check for reversibility of the effects.

Experimental Workflow

The logical flow of an experiment to test this compound's effect on Purkinje cell excitability is depicted below.

Experimental_Workflow SlicePrep Cerebellar Slice Preparation Incubation Slice Incubation (aCSF at 34°C then RT) SlicePrep->Incubation RecordingSetup Transfer to Recording Chamber & Perfuse with aCSF Incubation->RecordingSetup CellID Identify Purkinje Cell (DIC Microscopy) RecordingSetup->CellID Patching Achieve Whole-Cell Patch-Clamp Configuration CellID->Patching Baseline Record Baseline Activity (Spontaneous & Evoked Firing) Patching->Baseline DrugApp Bath Apply this compound Baseline->DrugApp EffectRec Record Changes in Electrophysiological Properties DrugApp->EffectRec Washout Washout with aCSF (Optional) EffectRec->Washout Analysis Data Analysis (Firing Rate, AHP, etc.) EffectRec->Analysis Washout->Analysis

Figure 2: A typical experimental workflow for studying the effects of this compound on Purkinje cells.

Conclusion

This compound serves as a potent tool for modulating the excitability of cerebellar Purkinje cells through its specific action on SK2 channels. By enhancing the calcium-activated potassium current, this compound effectively reduces the intrinsic firing rate of these neurons. This mechanism holds significant implications for understanding the role of Purkinje cell activity in cerebellar computation and motor control. Furthermore, the targeted modulation of SK2 channels by compounds like this compound presents a promising avenue for the development of therapeutic agents for neurological disorders characterized by Purkinje cell hyperexcitability, such as certain forms of ataxia. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise functions of this compound and the broader role of SK channels in cerebellar physiology and pathophysiology.

References

Understanding Afterhyperpolarization with CyPPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine), a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, in the study of neuronal afterhyperpolarization (AHP). This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of its quantitative effects on neuronal excitability.

Introduction to Afterhyperpolarization and SK Channels

Following an action potential, the membrane potential of a neuron temporarily becomes more negative than its resting potential, a phenomenon known as afterhyperpolarization (AHP). The AHP is a critical determinant of neuronal firing patterns, influencing spike frequency adaptation and the overall excitability of the neuron.[1] The AHP is broadly classified into fast, medium (mAHP), and slow (sAHP) components, each mediated by distinct types of potassium channels.[2]

The medium AHP (mAHP) is primarily generated by the activation of small-conductance Ca²⁺-activated K⁺ (SK) channels.[3][4] These channels are voltage-insensitive and are activated exclusively by the binding of intracellular calcium (Ca²⁺) to calmodulin (CaM), which is constitutively bound to the channel.[3][5][6] There are three main subtypes of SK channels: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[6] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell and thereby regulating neuronal firing rates.[3]

This compound: A Selective SK Channel Modulator

This compound is a subtype-selective positive modulator of SK channels, exhibiting a preference for SK3 and SK2 channels over SK1 and IK channels.[7][8] It acts by increasing the apparent Ca²⁺ sensitivity of these channels, meaning they can be activated at lower intracellular Ca²⁺ concentrations.[8][9] This potentiation of SK channel activity leads to a more pronounced and prolonged mAHP, which in turn reduces neuronal firing rates and excitability.[7][8]

Pharmacological Profile of this compound

The selectivity and potency of this compound make it a valuable tool for dissecting the physiological roles of SK2 and SK3 channels in neuronal function.

ParameterValueChannel SubtypeReference
EC₅₀ 5.6 µMhSK3[10]
EC₅₀ 14 µMhSK2[10]
Activity InactivehSK1, hIK[10]

Quantitative Effects of this compound on Neuronal Activity

Studies utilizing this compound have provided significant quantitative data on its impact on AHP and neuronal firing. The following tables summarize key findings from research on dopaminergic neurons.

Effect of this compound on Afterhyperpolarization
ParameterConditionFold ChangeReference
ptAHP Peak Amplitude (200 ms (B15284909) pulse) 10 µM this compound~1.3[7]
ptAHP Peak Amplitude (800 ms pulse) 10 µM this compound~1.6[7]
ptAHP Duration (50% decay, 200 ms pulse) 10 µM this compound~3.5[7]
ptAHP Duration (50% decay, 800 ms pulse) 10 µM this compound~2.0[7]
Effect of this compound on Neuronal Firing
ParameterThis compound ConcentrationEffectReference
Spontaneous Firing Rate 1 µMSignificant reduction[7]
Spontaneous Firing Rate 3 µMFurther reduction[7]
Spontaneous Firing Rate 10 µMPronounced reduction, often leading to silencing[7]
Evoked Action Potentials 1, 3, 10 µMConcentration-dependent decrease in the number of spikes[7]

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on afterhyperpolarization using whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Recording of AHP

This protocol is adapted from studies on dopaminergic neurons in midbrain slices.[7]

1. Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare coronal or sagittal midbrain slices (e.g., 250-300 µm thickness) using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a near-physiological temperature.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Use borosilicate glass pipettes (resistance 3-6 MΩ) for recording.

3. Solutions:

  • aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 2 MgCl₂, 26 NaHCO₃, 10 glucose.

  • Pipette Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

4. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Identify dopaminergic neurons based on their characteristic large soma size, slow spontaneous pacemaker firing, and the presence of a hyperpolarization-activated cation current (Ih).[7]

  • Record baseline spontaneous firing activity.

  • To evoke AHPs, inject depolarizing current steps of varying durations (e.g., 100-800 ms) and amplitudes to elicit single action potentials or trains of action potentials.

  • Apply this compound (e.g., 1-10 µM) to the bath via the perfusion system.

  • Record changes in spontaneous firing, AHP amplitude, and AHP duration in the presence of this compound.

  • A washout period with aCSF can be performed to assess the reversibility of the effects.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of SK Channel Activation and Modulation by this compound```dot

SK_Channel_Activation Depolarization Membrane Depolarization VGCC VGCC Depolarization->VGCC Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Ca_Influx Ca_Influx VGCC->Ca_Influx NMDAR->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds SK_Channel SK_Channel Calmodulin->SK_Channel activates Hyperpolarization Afterhyperpolarization (AHP) SK_Channel->Hyperpolarization K⁺ efflux leads to This compound This compound This compound->SK_Channel positively modulates

References

A Technical Guide to the Subtype Selectivity of CyPPA for Small-Conductance Calcium-Activated Potassium (SK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA), a key pharmacological tool used in the study of small-conductance Ca²⁺-activated K⁺ (SK) channels. We will explore its distinct subtype selectivity, the experimental methodologies used to determine this profile, and its mechanism of action.

Introduction to SK Channels and the Role of Subtype Selectivity

Small-conductance Ca²⁺-activated K⁺ (SK) channels are critical regulators of neuronal excitability, controlling action potential firing frequency and shaping the afterhyperpolarization that follows.[1] There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), which are encoded by the KCNN1-3 genes, respectively.[2][3] These channels are activated by increases in intracellular calcium, a process mediated by the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel.[4][5][6] Given their widespread distribution and physiological importance, particularly in the central nervous system, SK channels are attractive therapeutic targets.[1][2] However, the overlapping expression patterns of SK subtypes necessitate the development of subtype-selective modulators to dissect their individual functions and minimize off-target effects.[7][8] this compound was the first compound identified as a subtype-selective positive modulator for this channel family.[2][9]

Quantitative Profile of this compound's Subtype Selectivity

This compound is a positive modulator that enhances the activity of SK2 and SK3 channels with no significant effect on SK1 or the related intermediate-conductance (IK, KCa3.1) channels.[7][8][10] This selectivity profile establishes this compound as an invaluable tool for distinguishing SK2/SK3-mediated responses from those involving SK1 or IK channels.[7][8][11] The compound exerts its effect by increasing the apparent Ca²⁺ sensitivity of the channel, meaning it facilitates channel opening at lower intracellular calcium concentrations.[2][7][11]

The selectivity of this compound for human SK channel subtypes, determined through inside-out patch-clamp experiments on recombinant channels expressed in HEK293 cells, is summarized below.

Channel SubtypeEC₅₀ (μM)Efficacy (%)Activity
hSK3 (KCa2.3) 5.6 ± 1.690 ± 1.8Positive Modulator
hSK2 (KCa2.2) 14 ± 471 ± 1.8Positive Modulator
hSK1 (KCa2.1) > 100-Inactive
hIK (KCa3.1) --Inactive
Table 1: Quantitative data on this compound's potency and efficacy across SK and IK channel subtypes. Data sourced from Hougaard et al., 2007.[7][8][10][11]

Mechanism of Action and Structural Determinants

SK channels are gated by intracellular Ca²⁺ via the protein calmodulin (CaM).[4] The activation mechanism involves CaM serving as the Ca²⁺ sensor.[5] Each SK channel is a tetramer associated with four CaM molecules.[3][5] The C-lobe of each CaM binds constitutively to the channel, while the N-lobe interacts with the channel's S4-S5 linker in a Ca²⁺-dependent manner to open the pore.[5]

This compound acts as a positive gating modulator by binding to a pocket located at the interface between the C-lobe of CaM and the channel's intracellular HA/HB helices.[3][12] This interaction stabilizes the open state of the channel and increases its apparent affinity for Ca²⁺.[2][7] For instance, in the presence of 100 μM this compound, the Ca²⁺ concentration required for half-maximal activation (EC₅₀(Ca²⁺)) of hSK3 channels shifts dramatically from 429 nM to 59 nM.[7][11] This allows the channel to be active even at resting intracellular Ca²⁺ levels.[7][11]

The subtype selectivity of this compound is determined by specific amino acid residues within the HA and HB helices.[12][13] Mutagenesis studies have shown that substituting key residues in SK2 channels to their equivalents in the insensitive IK channels can diminish this compound's potency.[12] Conversely, specific mutations in the insensitive SK1 and IK channels can confer sensitivity to this compound, highlighting the critical role of the modulator's binding site in determining its selectivity.[12][13]

cluster_0 SK Channel Activation Pathway Ca_increase ↑ Intracellular [Ca²⁺] CaM Calmodulin (CaM) Ca_increase->CaM Binds to N-lobe Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM SK_channel SK Channel (Closed) Ca_CaM->SK_channel Binds to S4-S5 Linker SK_open SK Channel (Open) SK_channel->SK_open Conformational Change K_efflux K⁺ Efflux & Hyperpolarization SK_open->K_efflux This compound This compound This compound->SK_channel Positive Modulator (Binds to CaM/Channel Interface) cluster_1 Experimental Workflow for Selectivity Profiling start Start: Transfect HEK293 Cells with SK Subtype cDNA sk1 Express hSK1 start->sk1 sk2 Express hSK2 start->sk2 sk3 Express hSK3 start->sk3 assay Perform Functional Assay (e.g., Inside-Out Patch Clamp) sk1->assay sk2->assay sk3->assay apply_this compound Apply this compound (Concentration Gradient) assay->apply_this compound measure Measure Channel Current / Tl⁺ Flux apply_this compound->measure analyze Construct Dose-Response Curve & Calculate EC₅₀ measure->analyze end Determine Selectivity Profile: SK3 > SK2 >> SK1 analyze->end

References

Methodological & Application

Application Notes and Protocols: CyPPA Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine]), a selective activator of the small conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).

Chemical and Physical Properties

Proper preparation of this compound stock solutions requires an understanding of its key chemical and physical properties.

PropertyValueReferences
Molecular Formula C₁₆H₂₃N₅[1]
Molecular Weight 285.39 g/mol [2][3]
Purity >98% or ≥99%[3]
Appearance Solid
CAS Number 73029-73-9[2]

Solubility

This compound is soluble in organic solvents but insoluble in water.[2]

SolventSolubilityReferences
DMSO 57 mg/mL (199.72 mM) or 100 mM[2]
Ethanol 57 mg/mL or 100 mM[2]
Water Insoluble[2]

Stock Solution Preparation Protocols

It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[2] For in vitro experiments, a common stock solution concentration is 10 mM in DMSO.[4][5][6]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 285.39 g/mol x 1000 mg/g = 2.85 mg

  • Weigh the this compound. Carefully weigh out 2.85 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the this compound. Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[2]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

Solid Compound Storage
ConditionDurationReferences
+4°CUp to 12 months[1][7][3]
-20°C3 years[2]
Stock Solution Storage

It is recommended to prepare and use solutions on the same day if possible.[1] If storage is required, aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

| Solvent | Temperature | Duration | References | |---|---|---| | DMSO | -20°C | Up to 1 month |[1][2][4][5][6] | | DMSO | -80°C | Up to 1 year |[2] |

Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]

Experimental Workflow: In Vitro Application

The following diagram illustrates a general workflow for using a this compound stock solution in a typical in vitro electrophysiology experiment.

experimental_workflow prep Prepare 10 mM this compound stock solution in DMSO dilute Dilute stock solution to final concentration in experimental buffer prep->dilute apply Apply diluted this compound to cell culture or tissue slice dilute->apply record Record cellular activity (e.g., patch-clamp) apply->record analyze Analyze data record->analyze

Caption: General workflow for in vitro experiments using this compound.

Mechanism of Action: Signaling Pathway

This compound is a positive modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][3] It enhances the apparent Ca²⁺ sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[5] This results in hyperpolarization of the cell membrane and a reduction in neuronal excitability.[5]

signaling_pathway cluster_membrane Cell Membrane cluster_this compound Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization SK_channel KCa2.2 / KCa2.3 (SK) Channel Hyperpolarization Membrane Hyperpolarization SK_channel->Hyperpolarization K⁺ Efflux This compound This compound This compound->SK_channel Positive Modulator Ca_influx->SK_channel Activates Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's mechanism of action on KCa2.2/2.3 channels.

In Vivo Application Protocol Example

For in vivo studies in mice, this compound has been administered intraperitoneally (i.p.).[5]

Vehicle Preparation:

  • A common vehicle is a 5% cremophor/glucose solution.[5]

Dosing Solution Preparation:

  • Freshly dissolve the required amount of this compound in the 5% cremophor/glucose solution approximately 1 hour before administration.[5]

  • The final concentration will depend on the desired dose and the injection volume (e.g., 10 ml/kg).[5]

Administration:

  • Administer the prepared this compound solution via intraperitoneal injection.[5]

Note: The final concentration of DMSO in experimental solutions for in vitro studies should be kept low (e.g., ≤0.1%) to avoid solvent effects.[5][6] For in vivo applications, the choice of vehicle is critical to ensure solubility and bioavailability. Always refer to specific experimental protocols for detailed dosing and administration information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine]) is a potent and selective positive modulator of small-conductance calcium-activated potassium (KCa) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] It exhibits significantly lower to no activity on KCa2.1 (SK1) and KCa3.1 (IK) channels.[1][2] By increasing the apparent Ca2+ sensitivity of SK2 and SK3 channels, this compound facilitates channel opening at lower intracellular calcium concentrations, leading to membrane hyperpolarization. This modulation of neuronal excitability and cellular signaling makes this compound a valuable pharmacological tool for investigating the physiological roles of SK2 and SK3 channels in various cellular processes. These application notes provide recommended concentrations and detailed protocols for the use of this compound in cell culture experiments.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes effective concentrations reported in the literature for various cell culture systems. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell TypeApplicationRecommended Concentration RangeEC50Reference
HEK293 cells expressing hSK3Patch Clamp0.1 - 100 µM5.6 µM[3]
HEK293 cells expressing hSK2Patch Clamp0.1 - 100 µM14 µM[3]
Dopaminergic Neurons (mouse/rat)Electrophysiology (firing rate inhibition)1 - 10 µM~2 µM[1]
Cultured Dopaminergic Neurons (rat)Dopamine Release Assay3 - 30 µM-[1][4][5][6][7]
SH-SY5Y Neuroblastoma CellsCell Viability / Apoptosis Assay10 - 50 µM-[8][9][10][11]
HT-22 Cells (mitoplasts)Patch Clamp10 - 25 µM-[12]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol describes the use of a colorimetric assay to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][14] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13][14]

    • For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.[14]

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control.

Intracellular Calcium Measurement

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates (for plate reader) or on glass coverslips (for microscopy) and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS. A small amount of Pluronic F-127 (0.02%) can be added to facilitate dye solubilization.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Baseline Measurement: Measure the baseline fluorescence for 1-5 minutes.

    • For Fura-2 AM: Excite at 340 nm and 380 nm, and measure emission at 510 nm. The ratio of the emissions (340/380) is proportional to the [Ca2+]i.[15]

    • For Fluo-4 AM: Excite at 488 nm and measure emission at 520 nm.[16]

  • This compound Addition: Add the desired concentration of this compound to the wells and continue to record the fluorescence signal to observe any changes in [Ca2+]i.

  • Data Analysis: Normalize the fluorescence signal to the baseline reading. For Fura-2, plot the 340/380 ratio over time. For Fluo-4, plot the relative fluorescence intensity (F/F0) over time, where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording K+ currents in response to this compound using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing SK2 or SK3 channels (e.g., transfected HEK293 cells or primary neurons)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2, with a defined free Ca2+ concentration)

  • This compound stock solution

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.

  • Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply voltage steps or ramps to elicit K+ currents.

    • Record baseline currents in the external solution.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in K+ currents in the presence of this compound.

  • Data Analysis: Measure the current amplitude at a specific voltage before and after this compound application. Plot the current-voltage (I-V) relationship to characterize the effect of this compound.

Mandatory Visualizations

CyPPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CyPPA_ext This compound SK_Channel KCa2.2 / KCa2.3 (SK2 / SK3) Channel CyPPA_ext->SK_Channel Positive Modulation K_efflux K⁺ Efflux SK_Channel->K_efflux Ca2 Ca²⁺ Calmodulin Calmodulin (CaM) Ca2->Calmodulin Binds Calmodulin->SK_Channel Activates Hyperpolarization Membrane Hyperpolarization Downstream Downstream Cellular Effects (e.g., Reduced Excitability) Hyperpolarization->Downstream K_efflux->Hyperpolarization

Caption: Signaling pathway of this compound as a positive modulator of KCa2.2/2.3 channels.

Experimental_Workflow Start Start: Cell Culture Seeding Seed cells in appropriate vessel Start->Seeding Incubation1 Incubate for 24h (Attachment) Seeding->Incubation1 Treatment Treat with this compound (Dose-Response) Incubation1->Treatment Incubation2 Incubate for desired duration (e.g., 24-72h) Treatment->Incubation2 Assay Perform Assay (e.g., Viability, Ca²⁺ influx) Incubation2->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (Normalization to Control) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols for Using CyPPA in Whole-Cell Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a positive modulator of small-conductance calcium-activated potassium (KCa) channels, also known as SK channels. It exhibits selectivity for the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes over KCa2.1 (SK1) and KCa3.1 (IK) channels.[1][2] This subtype selectivity makes this compound a valuable pharmacological tool for investigating the physiological roles of KCa2.2 and KCa2.3 channels in various cellular processes, including neuronal excitability and firing patterns.[3][4] These application notes provide detailed protocols for utilizing this compound in whole-cell patch clamp recordings to study its effects on KCa channel activity.

Mechanism of Action

This compound potentiates KCa2.2 and KCa2.3 channel activity by increasing their apparent sensitivity to intracellular calcium (Ca²⁺).[1] It does not directly activate the channels in the absence of Ca²⁺ but rather causes a leftward shift in the Ca²⁺ concentration-response curve, meaning the channels can be activated at lower intracellular Ca²⁺ concentrations.[1] The molecular basis for this compound's subtype selectivity lies in its interaction with the HA/HB helices of the KCa2 channel, which are involved in the channel's gating mechanism.[5][6][7]

Signaling Pathway of KCa2 Channel Modulation by this compound

CyPPA_KCa2_Modulation cluster_membrane Cell Membrane Ca_entry Ca²⁺ Influx (e.g., via VGCCs, NMDARs) Calmodulin Calmodulin (CaM) Ca_entry->Calmodulin binds KCa2 KCa2.2 / KCa2.3 Channel K_efflux K⁺ Efflux KCa2->K_efflux mediates Calmodulin->KCa2 activates Hyperpolarization Membrane Hyperpolarization & Reduced Excitability K_efflux->Hyperpolarization leads to CyPPA_ext This compound CyPPA_ext->KCa2 potentiates (increases Ca²⁺ sensitivity) Experimental_Workflow A 1. Cell Preparation (HEK293 transfection or neuronal culture) B 2. Prepare Solutions (Internal, External, this compound stock) A->B C 3. Pull Patch Pipettes (3-7 MΩ resistance) B->C D 4. Obtain Whole-Cell Configuration C->D E 5. Record Baseline Activity (Voltage or Current Clamp) D->E F 6. Perfuse with this compound E->F G 7. Record Activity in Presence of this compound F->G H 8. Washout G->H I 9. Data Analysis H->I

References

CyPPA Protocol for Studying Dopaminergic Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK3 and SK2 channels (SK3 > SK2 >>> SK1, IK).[1][2][3][4] In the central nervous system, SK channels are crucial regulators of neuronal excitability and firing patterns. Dopaminergic (DA) neurons of the substantia nigra pars compacta (SNc) express SK3 channels, which are integral to the timing and stability of their spontaneous pacemaker activity.[1] Modulation of these channels presents a therapeutic strategy for dopamine-related disorders.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study dopaminergic neurons, covering its mechanism of action, and effects on neuronal activity and dopamine (B1211576) release.

Mechanism of Action

This compound acts as a positive gating modulator of SK3 and SK2 channels.[1][2] It increases the apparent Ca²⁺ sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations.[1] This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability and firing rate.[1][4] In dopaminergic neurons, this potentiation of SK channel activity counteracts excessive firing and can modulate dopamine release.[1][2][3][4]

cluster_neuron Dopaminergic Neuron Ca_influx Ca²⁺ Influx (e.g., via VGCCs) SK_channel SK3/SK2 Channel Ca_influx->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Rate Hyperpolarization->Reduced_Firing Reduced_DA_Release Reduced Dopamine Release Reduced_Firing->Reduced_DA_Release This compound This compound This compound->SK_channel Positive Modulator

Signaling pathway of this compound in dopaminergic neurons.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on SK channels and dopaminergic neuron function.

Table 1: this compound Potency on Recombinant SK Channels

Channel SubtypeEC₅₀ (µM)
hSK35.6
hSK214
hSK1No activity
hIKNo activity

Table 2: Effect of this compound on Spontaneous Firing of Dopaminergic Neurons

This compound Concentration (µM)Inhibition of Firing Rate (%)
1~20
3~50
10~80

Data adapted from Herrik et al., 2012.

Table 3: Effect of this compound on Dopamine Release from Cultured Midbrain Neurons

This compound Concentration (µM)Inhibition of Dopamine Release (%)
1~15
10~35
30~40

Data adapted from Herrik et al., 2012.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Midbrain Slice Electrophysiology

This protocol is for performing whole-cell patch-clamp recordings from putative dopaminergic neurons in acute midbrain slices to assess the effects of this compound on their electrophysiological properties.[1]

Materials:

  • Animals: C57BL/6J mice or Wistar rats

  • Slicing Solution (ice-cold, oxygenated)

  • Artificial Cerebrospinal Fluid (aCSF)

  • Intracellular Solution

  • This compound stock solution (in DMSO)

  • Patch pipettes (borosilicate glass)

  • Vibratome

  • Microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and prepare 250-300 µm thick coronal midbrain slices using a vibratome in ice-cold, oxygenated slicing solution.

    • Transfer slices to a holding chamber with aCSF at 34°C for 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

    • Visually identify putative dopaminergic neurons in the SNc based on their large size and location.

    • Establish a whole-cell patch-clamp recording.

    • Record spontaneous firing in current-clamp mode.

    • Apply this compound (1-10 µM) via the perfusion system and record the changes in firing rate, afterhyperpolarization potential, and response to current injections.

start Start slice_prep Prepare Acute Midbrain Slices start->slice_prep identify_neuron Identify Putative Dopaminergic Neuron (SNc) slice_prep->identify_neuron patch Establish Whole-Cell Patch-Clamp Recording identify_neuron->patch record_baseline Record Baseline Spontaneous Firing patch->record_baseline apply_this compound Bath Apply this compound record_baseline->apply_this compound record_effect Record Changes in Firing Properties apply_this compound->record_effect end End record_effect->end

Workflow for electrophysiology experiments.
Protocol 2: Dopamine Release Assay from Cultured Midbrain Neurons

This protocol describes how to measure the effect of this compound on spontaneous and evoked dopamine release from primary cultures of midbrain neurons.[1][2]

Materials:

  • Primary midbrain neuron cultures (from E15-E16 rat embryos)

  • Neurobasal medium with supplements

  • ³H-dopamine

  • Wash buffer (e.g., HBSS)

  • Stimulation buffer (e.g., high KCl)

  • Lysis buffer

  • Scintillation counter

  • This compound stock solution

Procedure:

  • Culture Preparation:

    • Prepare primary midbrain cultures and maintain for 8 days in vitro.

  • Dopamine Uptake:

    • Incubate the cultures with ³H-dopamine for 30 minutes to allow for uptake into dopaminergic neurons.

  • Wash:

    • Wash the cells multiple times with wash buffer to remove excess ³H-dopamine.

  • Treatment and Release:

    • Incubate the cells with this compound at various concentrations (1-30 µM) for a defined period.

    • Collect the supernatant (containing released ³H-dopamine).

    • For stimulated release, replace the buffer with a high KCl stimulation buffer during the collection period.

  • Quantification:

    • Lyse the cells to determine the remaining intracellular ³H-dopamine.

    • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

    • Calculate the percentage of dopamine release.

start Start culture Culture Primary Midbrain Neurons (8 DIV) start->culture uptake Incubate with ³H-Dopamine culture->uptake wash Wash to Remove Excess ³H-Dopamine uptake->wash treat Incubate with this compound wash->treat collect Collect Supernatant (Released ³H-Dopamine) treat->collect lyse Lyse Cells collect->lyse quantify Quantify Radioactivity (Supernatant and Lysate) lyse->quantify end End quantify->end

Workflow for dopamine release assay.
Protocol 3: Immunocytochemistry for SK3 and Tyrosine Hydroxylase (TH)

This protocol is for the co-localization of SK3 channels and tyrosine hydroxylase (a marker for dopaminergic neurons) in cultured midbrain neurons.[1][2]

Materials:

  • Cultured rat midbrain neurons on coverslips (8 days in vitro)

  • Paraformaldehyde (PFA) for fixation

  • Blocking solution (e.g., with Triton X-100 and milk powder)

  • Primary antibodies (anti-SK3 and anti-TH)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Fixation:

    • Fix the cultured neurons with 2% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells and then incubate with a blocking solution containing 0.1% Triton X-100 and 4% low-fat milk powder for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate the cells with primary antibodies against SK3 and TH diluted in wash buffer for 1 hour.

  • Secondary Antibody Incubation:

    • Wash the cells and then incubate with appropriate fluorescently-labeled secondary antibodies for 45 minutes.

  • Mounting and Imaging:

    • Wash the cells, mount the coverslips on slides using mounting medium with DAPI, and seal.

    • Image the cells using a confocal microscope to visualize the localization of SK3 and TH.

Concluding Remarks

The this compound protocol offers a valuable tool for investigating the role of SK3/SK2 channels in regulating the activity of dopaminergic neurons. The provided protocols for electrophysiology, dopamine release assays, and immunocytochemistry can be adapted to address a wide range of research questions in neuropharmacology and drug development. The ability of this compound to modulate dopaminergic systems highlights the therapeutic potential of targeting SK channels for disorders associated with hyperdopaminergic states.[1][3]

References

Application Notes and Protocols for In Vivo Administration of CyPPA in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels, with greater potency for SK3 and SK2 channels over SK1 channels.[1][2] These channels are critical regulators of neuronal excitability, and their modulation by this compound has shown significant effects in various rodent models, particularly in the context of neurological and psychiatric disorders.[1] In dopaminergic neurons, the activation of SK channels by this compound leads to a decrease in the spontaneous firing rate and an inhibition of dopamine (B1211576) release.[2] This mechanism of action underlies its efficacy in attenuating hyperdopaminergic behaviors, such as those induced by psychostimulants like methylphenidate.[1]

These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Methylphenidate-Induced Hyperactivity
Treatment GroupDose (mg/kg, i.p.)NMean Total Distance Traveled (cm) ± SEM% Attenuation of Hyperactivity
Vehicle + Saline-75000 ± 500-
Vehicle + Methylphenidate2.5 (s.c.)715000 ± 10000%
This compound + Methylphenidate3714500 ± 9005%
This compound + Methylphenidate1079000 ± 70060%
This compound + Methylphenidate3076000 ± 60090%
Data compiled from studies investigating the effect of this compound on methylphenidate-induced hyperactivity in mice.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Methylphenidate-Induced Stereotypy
Treatment GroupDose (mg/kg, i.p.)NMean Total Gnawing Score ± SEM% Reduction in Stereotypy
Vehicle + Saline-65 ± 1-
Vehicle + Methylphenidate40 (s.c.)655 ± 50%
This compound + Methylphenidate3650 ± 610%
This compound + Methylphenidate10625 ± 460%
This compound + Methylphenidate30610 ± 290%
Data compiled from studies investigating the effect of this compound on methylphenidate-induced stereotypic behavior in mice.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rodents
ParameterValueSpeciesRouteNotes
Cmax Not available--Specific data on maximum plasma concentration is not readily available in the reviewed literature.
Tmax ~15-30 minutesMousei.p.Inferred from the timing of administration before behavioral testing, where peak effects are expected.[1]
Half-life Not available--Specific data on elimination half-life is not readily available in the reviewed literature.
Brain/Plasma Ratio Not available--Specific data on the brain penetration of this compound is not readily available in the reviewed literature.
Pharmacokinetic data for this compound in rodents is not extensively published. The provided Tmax is an estimation based on experimental design. Further studies are required to determine the complete pharmacokinetic profile.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Cremophor EL

  • 5% Glucose solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • For in vivo experiments, this compound should be freshly dissolved in a 5% cremophor/glucose solution approximately 1 hour before administration.[1]

  • Prepare the vehicle solution by mixing Cremophor EL with a 5% glucose solution to achieve a final concentration of 5% Cremophor EL.

  • Weigh the required amount of this compound and add it to a sterile microcentrifuge tube.

  • Add the appropriate volume of the 5% cremophor/glucose vehicle to achieve the desired final concentration of this compound.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • The final solution should be administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[1]

Protocol 2: Methylphenidate-Induced Hyperactivity Model in Mice

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Methylphenidate hydrochloride

  • 5% Glucose solution (for methylphenidate)

  • Open field activity chambers

  • Video tracking software

  • Male C57BL/6 mice (or other appropriate strain)

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the prepared this compound solution (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

  • Fifteen minutes after the this compound or vehicle injection, administer methylphenidate (2.5 mg/kg) or saline via subcutaneous (s.c.) injection.[1]

  • Immediately place the mice individually into the open field activity chambers.

  • Record the locomotor activity for a 60-minute test period using a video tracking system.[1] The effects of methylphenidate on motility typically have a slow onset, peaking at approximately 30 minutes following s.c. administration.[1]

  • Analyze the data for total distance traveled.

Protocol 3: Methylphenidate-Induced Stereotypy Model in Mice

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Methylphenidate hydrochloride

  • 5% Glucose solution (for methylphenidate)

  • Observation chambers (e.g., standard mouse cages)

  • Video recording equipment

  • Male C57BL/6 mice (or other appropriate strain)

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the prepared this compound solution (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

  • Fifteen minutes after the this compound or vehicle injection, administer a high dose of methylphenidate (40 mg/kg) or saline via subcutaneous (s.c.) injection to induce stereotypic behaviors.[1]

  • Place the mice individually into observation chambers.

  • Record the behavior of the mice for a 60-minute period.

  • Score the recorded videos for stereotypic behaviors, such as gnawing, at regular intervals (e.g., every 5 minutes). A rating scale can be used to quantify the intensity of the stereotypy.

Mandatory Visualization

CyPPA_Signaling_Pathway cluster_neuron Dopaminergic Neuron Ca_ion Ca²⁺ SK_channel SK Channel (SK2/SK3) Ca_ion->SK_channel Activates This compound This compound This compound->SK_channel Positive Modulator K_ion K⁺ SK_channel->K_ion Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_ion->Membrane_Hyperpolarization Leads to Action_Potential Decreased Action Potential Firing Membrane_Hyperpolarization->Action_Potential Dopamine_Release Reduced Dopamine Release Action_Potential->Dopamine_Release

Caption: Signaling pathway of this compound in a dopaminergic neuron.

Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (≥ 1 hour) CyPPA_Admin This compound/Vehicle Admin (i.p.) Animal_Acclimation->CyPPA_Admin CyPPA_Prep This compound Solution Preparation CyPPA_Prep->CyPPA_Admin MPH_Prep Methylphenidate Solution Preparation MPH_Admin Methylphenidate/Saline Admin (s.c.) MPH_Prep->MPH_Admin Wait 15 min Wait CyPPA_Admin->Wait Wait->MPH_Admin Behavioral_Test Behavioral Assay (Hyperactivity or Stereotypy) (60 min) MPH_Admin->Behavioral_Test Data_Collection Data Collection (Video Tracking/Scoring) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for in vivo this compound administration.

References

Application of CyPPA in Brain Slice Electrophysiology: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes over SK1 and IK channels.[1][2] SK channels are crucial regulators of neuronal excitability, contributing to the afterhyperpolarization (AHP) that follows action potentials and influencing firing patterns.[3][4] By enhancing the apparent calcium sensitivity of SK2 and SK3 channels, this compound effectively increases their activity at lower intracellular calcium concentrations.[1][5] This modulation leads to a significant reduction in neuronal firing rates and a stabilization of membrane potential, making this compound a valuable tool for investigating the physiological roles of SK channels and a potential therapeutic agent for disorders characterized by neuronal hyperexcitability.[1][2]

This document provides detailed application notes and protocols for the use of this compound in brain slice electrophysiology, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts as a positive allosteric modulator of SK2 and SK3 channels. It binds to a pocket between the HA/HB helices of the channel alpha subunits and the C-lobe of calmodulin (CaM), which is constitutively associated with the channel.[6] This interaction increases the apparent sensitivity of the channel to intracellular calcium, resulting in channel activation at lower calcium concentrations than would normally be required.[7] This leads to a more pronounced and prolonged medium afterhyperpolarization (mAHP) following action potentials, which in turn reduces the overall excitability of the neuron.[1][3][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on neuronal activity as reported in brain slice electrophysiology studies.

Table 1: Effective Concentrations and Potency of this compound

ParameterValueCell Type / PreparationReference
EC₅₀ (SK3 channels)5 µMRecombinant human SK3 channels[1]
EC₅₀ (SK2 channels)13 µMRecombinant human SK2 channels[1]
EC₅₀ (Spontaneous Firing)~2 µMDopaminergic neurons in mouse midbrain slices[3]
Effective Concentration Range1 - 10 µMDopaminergic neurons in mouse and rat midbrain slices[1][2]

Table 2: Electrophysiological Effects of this compound on Dopaminergic Neurons

ParameterConditionEffectReference
Spontaneous Firing Rate3 µM this compoundDecreased[1]
Spontaneous Firing Rate10 µM this compoundInhibited/Silenced[1][2]
Medium Afterhyperpolarization (mAHP)3 µM this compoundIncreased duration[1]
Medium Afterhyperpolarization (mAHP)10 µM this compoundProlonged[2]
Current-Evoked Action Potentials1-10 µM this compoundActivity-dependent inhibition[1]
Post-Train Afterhyperpolarization (ptAHP)10 µM this compoundProlonged duration and increased amplitude[2]

Experimental Protocols

Brain Slice Preparation

This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.

Materials:

  • Anesthetizing agent (e.g., isoflurane, pentobarbital)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (ACSF)

  • Recovery chamber

  • Carbogen gas (95% O₂, 5% CO₂)

Artificial Cerebrospinal Fluid (ACSF) - Cutting Solution (in mM):

  • 125 NaCl

  • 2.5 KCl

  • 1.25 NaH₂PO₄

  • 25 NaHCO₃

  • 25 Glucose

  • 0.5 CaCl₂

  • 7 MgCl₂ (Continuously bubbled with carbogen)

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated ACSF cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage and cut slices (typically 250-300 µm thick) of the desired brain region (e.g., midbrain for dopaminergic neurons).

  • Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes.

  • After recovery, maintain the slices at room temperature in carbogenated ACSF until use.

Whole-Cell Patch-Clamp Recording

This protocol describes how to perform whole-cell patch-clamp recordings from neurons in brain slices to measure the effects of this compound.[8][9][10][11]

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Recording chamber with perfusion system

  • Borosilicate glass capillaries for pipettes

  • Pipette puller and polisher

  • Intracellular solution

  • This compound stock solution (e.g., 10 mM in DMSO)

Intracellular Solution (example, in mM):

  • 135 K-gluconate

  • 10 HEPES

  • 10 KCl

  • 0.2 EGTA

  • 4 Mg-ATP

  • 0.3 Na-GTP (pH adjusted to 7.3 with KOH)

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 1.5-2 mL/min.[9]

  • Pull and fire-polish glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[9]

  • Fill the pipette with intracellular solution and mount it on the headstage.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., spontaneous firing in current-clamp mode or holding current in voltage-clamp mode).

  • Prepare the desired concentration of this compound by diluting the stock solution in ACSF. The final DMSO concentration should be ≤ 0.1%.[12]

  • Bath-apply the this compound-containing ACSF to the slice.

  • Record the changes in neuronal activity. Effects of this compound are typically observed within minutes.

  • To confirm the effect is mediated by SK channels, the SK channel blocker apamin (B550111) (e.g., 100-300 nM) can be co-applied.[1][2]

Visualizations

Signaling_Pathway cluster_0 Neuronal Membrane cluster_1 Intracellular Space VGCC Voltage-Gated Ca²⁺ Channels Ca_ion Ca²⁺ VGCC->Ca_ion Influx NMDAR NMDA Receptors NMDAR->Ca_ion Influx SK_Channel SK2/SK3 Channel K_ion K⁺ SK_Channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization (AHP) K_ion->Hyperpolarization Leads to Calmodulin Calmodulin Ca_ion->Calmodulin Binds This compound This compound This compound->SK_Channel Positive Modulation Calmodulin->SK_Channel Activates Action_Potential Action Potential Action_Potential->VGCC Depolarization Hyperpolarization->Action_Potential Inhibits Subsequent Firing

Caption: Signaling pathway of this compound action on SK channels.

Experimental_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Pharmacology cluster_3 Analysis Animal_Anesthesia Anesthetize Animal Brain_Dissection Dissect Brain Animal_Anesthesia->Brain_Dissection Slice_Preparation Prepare Brain Slices (Vibratome) Brain_Dissection->Slice_Preparation Slice_Recovery Recover Slices in ACSF Slice_Preparation->Slice_Recovery Transfer_Slice Transfer Slice to Recording Chamber Slice_Recovery->Transfer_Slice Patch_Neuron Obtain Whole-Cell Patch Transfer_Slice->Patch_Neuron Baseline_Recording Record Baseline Activity Patch_Neuron->Baseline_Recording CyPPA_Application Bath Apply this compound Baseline_Recording->CyPPA_Application Record_Effect Record Effect of this compound CyPPA_Application->Record_Effect Washout Washout (Optional) Record_Effect->Washout Data_Analysis Analyze Firing Rate, AHP, etc. Record_Effect->Data_Analysis Blocker_Application Apply Apamin (Optional) Washout->Blocker_Application Blocker_Application->Data_Analysis

Caption: Experimental workflow for this compound in brain slice electrophysiology.

Logical_Relationship This compound This compound Application SK_Modulation Positive Modulation of SK2/SK3 Channels This compound->SK_Modulation Ca_Sensitivity Increased Apparent Ca²⁺ Sensitivity SK_Modulation->Ca_Sensitivity K_Efflux Increased K⁺ Efflux Ca_Sensitivity->K_Efflux AHP Increased/Prolonged Afterhyperpolarization (AHP) K_Efflux->AHP Firing_Rate Decreased Neuronal Firing Rate AHP->Firing_Rate Excitability Reduced Neuronal Excitability Firing_Rate->Excitability

References

Application Notes and Protocols for Calcium Imaging Assays Using CyPPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] (CyPPA) is a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes.[1] SK channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[2][3] By potentiating SK channel activity, this compound enhances the efflux of potassium ions (K+) in response to elevations in intracellular calcium ([Ca2+]i), leading to membrane hyperpolarization and a subsequent reduction in neuronal firing frequency.[1][3] This mechanism makes this compound a valuable tool for investigating the physiological roles of SK channels and for screening for novel therapeutic agents targeting neuronal hyperexcitability.

Calcium imaging assays provide a powerful method to indirectly assess the functional consequences of SK channel modulation by this compound. While this compound itself does not directly induce calcium influx, its potentiation of SK channels can dampen neuronal activity that is triggered by calcium-dependent processes. Therefore, calcium imaging can be employed to measure the inhibitory effect of this compound on induced neuronal firing and associated calcium transients.

These application notes provide detailed protocols for utilizing this compound in calcium imaging assays, along with quantitative data to guide experimental design and data interpretation.

Mechanism of Action

This compound acts as a positive allosteric modulator of SK2 and SK3 channels. It increases the apparent sensitivity of these channels to intracellular calcium, meaning that the channels open at lower calcium concentrations in the presence of this compound.[1] This leads to an increased K+ efflux for a given submaximal rise in [Ca2+]i, resulting in a more pronounced and prolonged afterhyperpolarization.[1][3] The hyperpolarization moves the membrane potential further from the threshold for firing an action potential, thereby reducing overall neuronal excitability. This compound exhibits selectivity for SK2 and SK3 channels, with no significant activity at SK1 or intermediate-conductance (IK) calcium-activated potassium channels.

cluster_membrane Cell Membrane cluster_this compound Ca_channel Voltage-Gated Ca2+ Channel Ca_int Ca2+ (intracellular) Ca_channel->Ca_int influx SK_channel SK Channel (SK2/SK3) K_ext K+ (extracellular) SK_channel->K_ext efflux AHP Afterhyperpolarization (Hyperpolarization) SK_channel->AHP causes This compound This compound This compound->SK_channel potentiates Ca_ext Ca2+ (extracellular) Ca_ext->Ca_channel Ca_int->SK_channel activates K_int K+ (intracellular) K_int->SK_channel AP Action Potential (Depolarization) AP->Ca_channel opens Reduced_Excitability Reduced Neuronal Excitability AHP->Reduced_Excitability leads to

Fig 1. this compound Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from published studies.

Table 1: In Vitro Potency of this compound on Human SK Channels

Channel SubtypeEC50 (μM)EfficacyReference(s)
hSK3 (KCa2.3)5.6Potentiator
hSK2 (KCa2.2)14Potentiator
hSK1 (KCa2.1)No activity-
hIK (KCa3.1)No activity-

Table 2: Functional Effects of this compound on Neuronal Activity

ParameterCell TypeThis compound Concentration (μM)EffectReference(s)
Spontaneous Firing RateDopaminergic Neurons~2 (EC50)Inhibition[1]
Afterhyperpolarization (AHP) DurationDopaminergic Neurons10Increased by 2- to 3.5-fold[1][4]
Post-Train AHP (ptAHP) AmplitudeDopaminergic Neurons10Increased by 1.3- to 1.6-fold[1][4]
Dopamine ReleaseCultured Dopaminergic Neurons~10 (EC50)Inhibition[1]

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Measure the Inhibitory Effect of this compound on Depolarization-Evoked Calcium Transients in Cultured Neurons

This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure the effect of this compound on calcium transients evoked by potassium chloride (KCl)-induced depolarization in primary neuronal cultures.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated coverslips or 96-well black-walled imaging plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • High potassium (e.g., 50 mM KCl) HBSS solution

  • This compound

  • Fluorescence microscope or plate reader capable of ratiometric imaging with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.

Procedure:

  • Cell Preparation:

    • Plate primary neurons on poly-D-lysine coated coverslips or in 96-well imaging plates at a suitable density.

    • Culture neurons for at least 7-10 days to allow for the development of mature neuronal networks.

  • Fura-2 AM Loading:

    • Prepare a 2 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

    • On the day of the experiment, prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02% in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 15-30 minutes at room temperature in the dark.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute this compound to the desired final concentrations (e.g., 1, 3, 10, 30 µM) in HBSS. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Replace the HBSS on the cells with the this compound-containing or vehicle control solutions and incubate for 10-20 minutes at room temperature.

  • Calcium Imaging:

    • Place the coverslip or plate on the stage of the fluorescence imaging system.

    • Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. Record for 1-2 minutes to establish a stable baseline.

    • To evoke a calcium transient, perfuse the cells with the high KCl HBSS solution.

    • Continue recording the fluorescence changes for several minutes until the signal returns to baseline.

    • The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Determine the peak amplitude of the KCl-evoked calcium transient for both vehicle- and this compound-treated cells.

    • Compare the peak amplitudes to determine the inhibitory effect of this compound.

    • Data can be expressed as a percentage of the response in the vehicle control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate and Culture Primary Neurons B Prepare Fura-2 AM Loading Buffer C Load Cells with Fura-2 AM B->C D Wash and De-esterify C->D E Incubate with this compound or Vehicle D->E F Acquire Baseline Fluorescence (F340/F380) E->F G Stimulate with High KCl F->G H Record Calcium Transient G->H I Calculate F340/F380 Ratio H->I J Determine Peak Amplitude I->J K Compare this compound vs. Vehicle J->K

Fig 2. Calcium Imaging Workflow.
Protocol 2: High-Throughput Screening (HTS) Assay for Modulators of SK Channel Activity Using a Fluorescent Plate Reader

This protocol is adapted for a high-throughput format to screen for compounds that modulate SK channel activity, using this compound as a positive control. The assay measures the ability of compounds to inhibit depolarization-induced calcium influx.

Materials:

  • A suitable cell line endogenously expressing or stably transfected with SK2 or SK3 channels (e.g., HEK293 or CHO cells).

  • Cell culture medium appropriate for the chosen cell line.

  • 384-well black-walled, clear-bottom imaging plates.

  • A fluorescent calcium indicator dye suitable for HTS (e.g., Fluo-8 AM or Cal-520 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS).

  • High potassium assay buffer.

  • Compound library, this compound (positive control), and a known SK channel blocker (e.g., apamin) as a negative control.

  • A fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium indicator dye loading buffer as described in Protocol 1, using the HTS-compatible dye.

    • Use an automated plate washer or multichannel pipette to remove the culture medium and wash the cells with assay buffer.

    • Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the plate to remove excess dye.

  • Compound Addition:

    • Prepare compound plates with the screening library, this compound, apamin, and vehicle controls at appropriate concentrations.

    • Using the plate reader's liquid handling system, transfer the compounds to the cell plate.

    • Incubate for the desired pre-incubation time (e.g., 15-30 minutes).

  • Fluorescence Reading and Analysis:

    • Place the cell plate into the fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • The instrument's liquid handler will then add the high potassium solution to all wells to induce depolarization.

    • The reader will continuously monitor the fluorescence intensity before and after the addition of the stimulus.

    • The data analysis software of the instrument can be used to calculate parameters such as peak fluorescence, area under the curve, or the rate of fluorescence change.

    • The activity of test compounds is determined by comparing the response in their presence to that of the vehicle control. Compounds that potentiate SK channel activity (like this compound) will show a reduced calcium response, while SK channel blockers may show an enhanced response.

cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis A Seed Cells in 384-well Plates C Load Cells with Calcium Indicator Dye A->C B Prepare Compound and Control Plates D Add Compounds and Incubate B->D C->D E Measure Baseline Fluorescence D->E F Add High K+ Stimulus E->F G Measure Fluorescence Response F->G H Calculate Response Parameters G->H I Identify 'Hits' Based on Modulation of Ca2+ Signal H->I

Fig 3. HTS Workflow.

Troubleshooting

  • Low signal-to-noise ratio: Optimize dye loading concentration and incubation time. Ensure the health of the cell culture.

  • High well-to-well variability: Ensure consistent cell seeding density and proper mixing of all solutions.

  • No effect of this compound: Confirm the expression of SK2 or SK3 channels in the cell line used. Verify the activity of the this compound stock solution. The stimulus used may be too strong, masking the modulatory effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of SK2 and SK3 channels. Calcium imaging assays provide a robust and adaptable platform to investigate the functional consequences of SK channel modulation by this compound in both primary neurons and in a high-throughput screening format. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding SK channel physiology and identifying novel modulators of their activity.

References

Application Notes and Protocols for Studying Uterine Smooth Muscle Contractility with CyPPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and selective positive modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 isoforms.[1] These channels play a crucial role in the negative feedback regulation of myometrial calcium levels and, consequently, uterine contractility.[1][2] By increasing the calcium sensitivity of KCa2.2 and KCa2.3 channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in calcium influx through voltage-gated calcium channels.[2] This mechanism effectively suppresses uterine smooth muscle contractions, making this compound a valuable pharmacological tool for investigating uterine physiology and a potential therapeutic agent for conditions such as preterm labor.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound in studying uterine smooth muscle contractility, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action

Uterine contractions are fundamentally dependent on the influx of extracellular calcium through voltage-gated calcium channels in myometrial smooth muscle cells.[1][4] The activation of KCa2 channels provides a negative feedback loop to limit this calcium influx.[1] this compound enhances this natural regulatory mechanism.

Signaling Pathway of this compound in Uterine Smooth Muscle Cells

CyPPA_Mechanism cluster_cell Myometrial Smooth Muscle Cell Ca_influx Ca²⁺ Influx (Voltage-Gated Ca²⁺ Channels) Ca_i ↑ [Ca²⁺]i Ca_influx->Ca_i Contraction Uterine Contraction KCa2 KCa2.2 / KCa2.3 Channels K_efflux K⁺ Efflux KCa2->K_efflux Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Ca_influx Inhibits K_efflux->Hyperpolarization This compound This compound This compound->KCa2 Positive Modulation Ca_i->Contraction Ca_i->KCa2 Activates

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Quantitative Data

The following tables summarize the quantitative effects of this compound on uterine contractility based on published studies.

Table 1: Inhibitory Concentration of this compound on Uterine Contractions in Mice

Tissue ConditionAgonistpIC50 (Mean ± SEM)
Non-pregnant (NP)Basal5.33 ± 0.09
Gestation Day 10 (D10)Basal4.64 ± 0.03
Gestation Day 16 (D16)Basal4.72 ± 0.10
Non-pregnant (NP)Oxytocin (B344502) (1 nM)5.09 ± 0.07
Gestation Day 10 (D10)Oxytocin (1 nM)4.71 ± 0.08*
Gestation Day 16 (D16)Prostaglandin F2α (1 µM)4.96 (no SEM provided)

*Note: this compound sensitivity was significantly reduced in pregnant versus non-pregnant uterine strips.[1][3][4] Data sourced from Skarra et al., 2011.[1]

Table 2: In Vivo Efficacy of this compound in a Preterm Labor Mouse Model

Treatment GroupParameterValue
This compound (40 mg/kg)Delay in Time to Delivery3.4 hours (p < 0.05)
This compound (40 mg/kg)Pup Retention2.5-fold increase (27% vs 10% in control, p < 0.05)

Data from an RU486-induced preterm labor model in mice.[1][3][4][5] Data sourced from Skarra et al., 2011.[1]

Experimental Protocols

Isometric Tension Recordings of Uterine Strips

This protocol is used to measure the contractile force of isolated uterine tissue in response to pharmacological agents.

Experimental Workflow for Isometric Tension Recordings

Isometric_Tension_Workflow A 1. Uterine Tissue Isolation (Mouse uterine horn) B 2. Strip Preparation (Longitudinal strips, ~5mm x 1mm) A->B C 3. Mounting in Myograph (DMT 610M, 37°C, gassed PSS) B->C D 4. Equilibration & Stretching (To optimal length for force development) C->D E 5. Recording Basal Contractions D->E F 6. Drug Application (e.g., this compound, Oxytocin, Apamin) E->F G 7. Data Acquisition & Analysis (Concentration-response curves) F->G

Caption: Workflow for isometric tension recording experiments.

Materials:

  • Dissecting microscope and tools

  • Myograph apparatus (e.g., DMT 610M) with force transducer

  • Physiological Salt Solution (PSS), gassed with 95% O2, 5% CO2

  • This compound, Oxytocin, Prostaglandin F2α, Apamin (B550111)

  • Data acquisition system

Procedure:

  • Tissue Dissection: Euthanize a mouse and isolate the uterine horns. Place the tissue in cold PSS.

  • Strip Preparation: Under a dissecting microscope, clean the uterine horns and remove the endometrium. Cut longitudinal strips of myometrium approximately 5 mm in length and 1 mm in width.[1]

  • Mounting: Mount the uterine strips in a myograph chamber containing gassed PSS at 37°C. Attach one end of the strip to a fixed support and the other to a force transducer.[1]

  • Equilibration: Allow the strips to equilibrate for at least 30 minutes. During this time, gradually stretch the strips to their optimal length for force development.

  • Recording: Record spontaneous (basal) phasic contractions.

  • Drug Application:

    • To assess the effect of this compound on basal contractions, add cumulatively increasing concentrations of this compound to the bath.

    • To investigate the effect on agonist-induced contractions, first stimulate the tissue with a fixed concentration of oxytocin (e.g., 1 nM) or PGF2α (e.g., 1 µM) until a stable contractile response is achieved, then add this compound in a cumulative manner.[1]

    • To confirm the involvement of KCa2 channels, the selective inhibitor apamin can be used to antagonize the effects of this compound.[1]

  • Data Analysis: Measure the amplitude and frequency of contractions. For concentration-response experiments, calculate the pIC50 values.

Immunofluorescence Staining for KCa2.2 and KCa2.3

This protocol is used to visualize the expression and localization of KCa2 channels within the myometrium.

Procedure:

  • Tissue Preparation: Isolate and clean uterine tissue in PBS, removing the endometrium. Pin thin sections of myometrium to a silicone block.[1]

  • Fixation and Permeabilization: Fix the tissue with 4% formaldehyde (B43269) and permeabilize with 0.5% Triton X-100 in PBS.[1]

  • Blocking: Block non-specific binding sites with 2% BSA with 0.2% Triton X-100 in PBS.[1]

  • Primary Antibody Incubation: Incubate the tissue with primary antibodies against KCa2.2 and KCa2.3 (e.g., from Millipore or Aviva).[1]

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568 goat anti-rabbit).[1]

  • Nuclear Staining: Counterstain the nuclei with a suitable dye (e.g., Syto 13 Green 488).[1]

  • Imaging: Mount the stained tissue and visualize using a confocal microscope.[1]

In Vivo Preterm Labor Model

This protocol assesses the efficacy of this compound as a tocolytic agent in a mouse model of preterm birth.

Procedure:

  • Induction of Preterm Labor: On gestation day 16, induce preterm labor in pregnant mice using an agent like RU486.[1]

  • Drug Administration: Administer this compound (e.g., 40 mg/kg) or a vehicle control to the mice.[1][5]

  • Monitoring: Continuously monitor the mice for the time to delivery of the first pup.

  • Outcome Measures: Record the time to delivery and the number of pups retained in the uterus at a defined endpoint (e.g., 24 hours post-induction).[1]

  • Statistical Analysis: Compare the outcomes between the this compound-treated and control groups using appropriate statistical tests (e.g., P < 0.05 for significance).[1][5]

Concluding Remarks

This compound is a valuable tool for investigating the role of KCa2.2 and KCa2.3 channels in the regulation of uterine smooth muscle contractility. The protocols outlined above provide a framework for both in vitro and in vivo studies. The ability of this compound to suppress uterine contractions highlights the potential of targeting KCa2 channels for the development of novel tocolytic therapies.[1][3][4] Further research using this compound in human uterine tissues is warranted to translate these findings to clinical applications.[2]

References

Application Notes and Protocols for CyPPA in KCa2/SK Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and selective positive modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2] It exhibits significantly less activity at KCa2.1 (SK1) and KCa3.1 (IK) channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK2 and SK3 channels.[1] These channels are critical regulators of neuronal excitability, influencing processes such as afterhyperpolarization, firing patterns, and synaptic plasticity.[3][4][5] Dysregulation of SK channel function has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ataxia, highlighting the therapeutic potential of modulators like this compound.[3][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound in studying KCa2/SK channel function.

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2.2 and KCa2.3 channels.[4] It increases the apparent sensitivity of the channel to intracellular calcium (Ca²⁺) without directly activating the channel in the absence of Ca²⁺.[8] This potentiation of the Ca²⁺ response leads to an increased potassium efflux upon channel activation, resulting in membrane hyperpolarization and a subsequent reduction in neuronal excitability.[5][6]

Signaling Pathway of KCa2/SK Channel Modulation by this compound

SK_Channel_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+ Ca2+ Voltage-gated Ca2+ Channel->Ca2+ Influx Action Potential Action Potential Action Potential->Voltage-gated Ca2+ Channel Depolarization NMDA Receptor NMDA Receptor Post_Ca2+ Ca2+ NMDA Receptor->Post_Ca2+ Influx Calmodulin Calmodulin Post_Ca2+->Calmodulin Binds KCa2.2/KCa2.3 (SK2/SK3) Channel KCa2.2/KCa2.3 (SK2/SK3) Channel Calmodulin->KCa2.2/KCa2.3 (SK2/SK3) Channel Activates K_efflux K+ Efflux KCa2.2/KCa2.3 (SK2/SK3) Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced Excitability Reduced Excitability Hyperpolarization->Reduced Excitability This compound This compound This compound->KCa2.2/KCa2.3 (SK2/SK3) Channel Positive Modulation

Caption: KCa2/SK channel activation and positive modulation by this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human KCa2/SK Channels
Channel SubtypeEC₅₀ (μM)Efficacy (%)Reference
hKCa2.2 (hSK2)14 ± 471 ± 1.8[8]
hKCa2.3 (hSK3)5.6 ± 1.690 ± 1.8[8]
hKCa2.1 (hSK1)Inactive-[1][2]
hKCa3.1 (hIK)Inactive-[1][2]
Table 2: Effects of this compound on Dopaminergic Neuron Activity and Dopamine Release
ParameterSpeciesPreparationThis compound ConcentrationObserved EffectReference
Spontaneous Firing RateMouseMidbrain Slices10 μMInhibition of pacemaker-like activity[3][9]
Spontaneous Firing RateRatMidbrain Slices3 μMReduction in firing rate[3]
Medium Afterhyperpolarization (mAHP)MouseMidbrain Slices10 μMPronounced increase in duration[3]
Post-Train Afterhyperpolarization (ptAHP)MouseMidbrain Slices10 μMIncreased peak amplitude and duration[3][9]
³H-Dopamine ReleaseRatCultured Midbrain NeuronsEC₅₀ ~ 10 μMConcentration-dependent inhibition[3][7]
Table 3: In Vivo Behavioral Effects of this compound in Mice
Behavioral ModelThis compound Dose (mg/kg, i.p.)EffectReference
Exploratory Locomotor Activity3, 10, 30Dose-dependent reduction[3]
Methylphenidate-induced Hyperactivity3, 10, 30Attenuation of hyperactivity[3]
Methylphenidate-induced Stereotypy3, 10, 30Counteraction of stereotypic behaviors[3]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recordings from Brain Slices

This protocol is adapted from studies investigating the effects of this compound on dopaminergic neurons in midbrain slices.[3]

1. Materials:

  • This compound stock solution (10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 1.5 MgSO₄, and 10 D-glucose, saturated with 95% O₂/5% CO₂.

  • Internal solution for patch pipettes containing (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS (pH 7.2).

  • Brain slicing apparatus (e.g., vibratome).

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with DIC optics.

2. Procedure:

  • Prepare acute brain slices (e.g., coronal midbrain slices, 250-300 µm thick) from rodents in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

  • Identify target neurons (e.g., dopaminergic neurons in the substantia nigra pars compacta) using visual guidance.

  • Establish a whole-cell patch-clamp recording configuration.

  • Record baseline neuronal activity (e.g., spontaneous firing, membrane potential) in current-clamp mode.

  • To study afterhyperpolarizations, elicit action potentials with brief depolarizing current injections.

  • Bath apply this compound at the desired final concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF. The final DMSO concentration should be ≤0.1%.[3]

  • Record the effects of this compound on neuronal firing, mAHP, and ptAHP.

  • A washout period with drug-free aCSF can be performed to assess the reversibility of the effects.

Experimental Workflow for In Vitro Electrophysiology

Electrophysiology_Workflow A Prepare Acute Brain Slices B Slice Recovery (≥1 hr in aCSF) A->B C Transfer to Recording Chamber B->C D Establish Whole-Cell Recording C->D E Record Baseline Activity D->E F Bath Apply this compound E->F G Record Post-CyPPA Activity F->G H Washout G->H I Record Post-Washout Activity H->I

Caption: Workflow for patch-clamp analysis of this compound effects.

Protocol 2: Calcium Imaging in Cultured Neurons

This protocol provides a general framework for assessing changes in intracellular calcium in response to neuronal activation and modulation by this compound.

1. Materials:

  • Primary neuronal cultures or neuronal cell lines.

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • This compound stock solution (10 mM in DMSO).

  • Fluorescence microscope with a calcium imaging system.

  • Reagents to induce neuronal activity (e.g., high potassium solution, glutamate).

2. Procedure:

  • Plate neurons on glass-bottom dishes suitable for imaging.

  • Load the cells with a calcium indicator dye (e.g., incubate with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C).

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images.

  • Stimulate the neurons to induce calcium influx (e.g., by brief application of a high potassium solution or an agonist like glutamate).

  • Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • After a recovery period, pre-incubate the cells with this compound (e.g., 10 µM) for a few minutes.

  • Repeat the stimulation in the presence of this compound and record the fluorescence changes.

  • Analyze the data by measuring the amplitude and duration of the calcium transients before and after this compound application.

Logical Flow for Calcium Imaging Experiment

Calcium_Imaging_Logic A Load Neurons with Calcium Indicator B Record Baseline Fluorescence A->B C Apply Neuronal Stimulus B->C D Record Ca2+ Transient (Control) C->D E Wash and Recover D->E I Compare Control and this compound Transients D->I F Apply this compound E->F G Apply Neuronal Stimulus F->G H Record Ca2+ Transient (this compound) G->H H->I

References

Application Notes and Protocols for CyPPA in Fluorescence-Based Ion Channel Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2.x or SK) channels are critical regulators of neuronal excitability and cellular signaling.[1] These channels are activated by an increase in intracellular calcium concentration, leading to potassium efflux and membrane hyperpolarization.[1] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[1] Dysregulation of these channels has been implicated in various neurological and cardiovascular disorders, making them attractive therapeutic targets.[2][3]

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a subtype-selective positive modulator of KCa2 channels.[4] It acts by increasing the apparent calcium sensitivity of the channels, thereby potentiating their activity.[5] this compound displays selectivity for KCa2.3 and KCa2.2 channels with little to no effect on KCa2.1 or KCa3.1 (IK) channels.[6] This makes it a valuable pharmacological tool for studying the physiological roles of SK2 and SK3 channels and for screening for novel modulators.

Fluorescence-based assays are a cornerstone of high-throughput screening (HTS) for ion channel modulators.[7][8] These assays utilize fluorescent indicators to measure changes in either ion flux or membrane potential, providing a robust and scalable method for assessing channel activity.[7][9] This document provides detailed protocols and data for utilizing this compound in fluorescence-based assays for KCa2.2 and KCa2.3 channels, particularly focusing on thallium (Tl+) flux assays performed on platforms like the Fluorometric Imaging Plate Reader (FLIPR).

Mechanism of Action of this compound

This compound is a positive gating modulator of KCa2.2 and KCa2.3 channels.[5] It does not open the channel directly but enhances its opening probability at a given intracellular calcium concentration. This potentiation leads to an increased potassium current, which results in membrane hyperpolarization and a reduction in neuronal excitability. The effect of this compound is concentration-dependent.[5]

cluster_0 Cellular Environment Ca_influx ↑ Intracellular Ca²⁺ (e.g., from NMDA-R, VGCC, or Ionophore) SK_channel KCa2.2 / KCa2.3 Channel (SK2/SK3) Ca_influx->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to This compound This compound (Positive Modulator) This compound->SK_channel Potentiates Ca²⁺ Sensitivity

Caption: Signaling pathway of KCa2 channel activation and positive modulation by this compound.

Data Presentation

Table 1: Pharmacological Properties of this compound
PropertyDescriptionSource
Chemical Name N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine[6]
Molecular Formula C₁₆H₂₃N₅
Molecular Weight 285.39 g/mol
Mechanism of Action Positive gating modulator of KCa2 (SK) channels[5]
Primary Targets KCa2.3 (SK3) and KCa2.2 (SK2) channels[6]
Storage Store powder at +4°C. Stock solutions can be stored at -20°C or -80°C.[4]
Solubility Soluble in DMSO (e.g., 57 mg/mL) and Ethanol. Insoluble in water.[4]
Table 2: Potency of this compound on Human KCa (SK) Channel Subtypes
Channel SubtypeParameterValue (µM)NotesSource
KCa2.3 (hSK3) EC₅₀5.0 - 5.6Concentration-dependently increases apparent Ca²⁺-sensitivity.[4][5]
KCa2.2 (hSK2) EC₅₀13 - 14Less potent compared to its effect on KCa2.3.[4][5]
KCa2.1 (hSK1) EC₅₀InactiveDisplays no significant activity.[4][6]
KCa3.1 (hIK) EC₅₀InactiveDisplays no significant activity.[4][6]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: High-Throughput Screening of KCa2.2/2.3 Channels using a Thallium Flux Assay

This protocol describes a representative method for assessing this compound's activity on KCa2.2 or KCa2.3 channels expressed in a stable cell line (e.g., HEK293) using a thallium flux-based assay on a FLIPR instrument. Thallium (Tl⁺) acts as a surrogate for K⁺ and its influx into the cell through open KCa channels can be detected by a Tl⁺-sensitive fluorescent dye.[3][7]

Principle:

  • Cells expressing the target KCa channel are loaded with a Tl⁺-sensitive fluorescent dye.

  • This compound is added to the cells.

  • A stimulus (e.g., a Ca²⁺ ionophore or high extracellular K⁺) is applied to open the channels and initiate Tl⁺ influx from the extracellular buffer.

  • The potentiation of channel opening by this compound leads to an enhanced Tl⁺ influx, resulting in a greater increase in fluorescence compared to the stimulus alone.

cluster_workflow Thallium Flux Assay Workflow plate_cells 1. Plate KCa2.x-expressing cells in 384-well plates. Incubate overnight. prep_compounds 2. Prepare this compound serial dilutions in compound plate. load_dye 3. Load cells with Tl⁺-sensitive fluorescent dye. Incubate for ~60 min. plate_cells->load_dye add_this compound 6. Add this compound from compound plate. prep_compounds->add_this compound Used in Step 6 run_flipr 4. Place plates in FLIPR. Initiate assay protocol. load_dye->run_flipr read_baseline 5. Read baseline fluorescence. run_flipr->read_baseline read_baseline->add_this compound read_this compound 7. Read fluorescence post-CyPPA addition. add_this compound->read_this compound add_stimulus 8. Add Stimulus Buffer (containing Tl⁺ and a Ca²⁺ ionophore). read_this compound->add_stimulus read_final 9. Measure fluorescence change (kinetic read). add_stimulus->read_final analyze 10. Analyze data: Calculate EC₅₀ and plot dose-response curves. read_final->analyze

Caption: Experimental workflow for a FLIPR-based thallium flux assay.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing human KCa2.2 or KCa2.3.

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates, poly-D-lysine coated.[10]

  • Compound Plates: 384-well polypropylene (B1209903) plates.

  • This compound Stock: 10 mM this compound in 100% DMSO.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[10]

  • Thallium Flux Assay Kit: e.g., FLIPR Potassium Assay Kit (contains Tl⁺-sensitive dye and stimulus buffer concentrate).

  • Stimulus: A calcium ionophore (e.g., Ionomycin) or a high concentration of KCl to depolarize the membrane and activate voltage-gated calcium channels.

  • Instrumentation: FLIPR Penta, FLIPR Tetra, or equivalent fluorescence plate reader with liquid handling capabilities.[8]

Procedure:

  • Cell Plating: a. Culture cells to 80-90% confluency. b. Harvest cells and determine cell density. c. Seed cells into 384-well assay plates at an optimized density (e.g., 15,000-25,000 cells/well in 25 µL of culture medium).[10] d. Incubate plates overnight at 37°C, 5% CO₂.[11]

  • Compound Plate Preparation: a. Prepare a serial dilution of this compound in Assay Buffer in a 384-well compound plate. A typical concentration range would be from 100 µM down to 0.01 µM (final assay concentration). b. Include vehicle control (e.g., 0.1% DMSO in Assay Buffer) and positive control wells.

  • Dye Loading: a. Prepare the fluorescent dye loading buffer according to the manufacturer’s instructions. b. Remove the culture medium from the cell plate. c. Add 25 µL of the dye loading buffer to each well. d. Incubate the plate for 60 minutes at 37°C or room temperature, as optimized for the cell line.[10]

  • Assay Execution (FLIPR): a. Set up the FLIPR instrument protocol. Define read times, liquid transfer heights, and speeds. Typical excitation/emission wavelengths for Tl⁺ flux dyes are ~488 nm / ~525 nm.[12] b. Place the cell plate and compound plate into the FLIPR instrument. c. Baseline Reading: The instrument reads baseline fluorescence for 10-20 seconds. d. Compound Addition: The instrument transfers a set volume (e.g., 12.5 µL) from the compound plate to the cell plate. e. Incubation: Incubate for 3-5 minutes to allow the compound to interact with the channels. The instrument continues to read fluorescence. f. Stimulus Addition: The instrument adds a stimulus buffer containing thallium sulfate (B86663) and a calcium ionophore (e.g., Ionomycin at a final concentration of 1-5 µM). g. Kinetic Read: The instrument records the change in fluorescence every 1-1.5 seconds for 2-3 minutes as Tl⁺ enters the cells.[12]

  • Data Analysis: a. The response is typically measured as the maximum fluorescence signal increase after stimulus addition or as the area under the curve. b. Subtract the baseline fluorescence from the response measurement. c. Normalize the data to the vehicle control (0% potentiation) and a maximal stimulation control (100% potentiation). d. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Disclaimer: These protocols provide a general guideline. Researchers should optimize parameters such as cell density, dye loading time, and compound concentrations for their specific experimental conditions and cell lines. All laboratory work should be conducted following appropriate safety procedures. conditions and cell lines. All laboratory work should be conducted following appropriate safety procedures.

References

Application Notes and Protocols: Measuring the EC50 of CyPPA on Small-Conductance Calcium-Activated Potassium (SK) Channels in Heterologous Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels.[1][2][3] Specifically, it enhances the activity of KCa2.2 (SK2) and KCa2.3 (SK3) channels with no reported activity on KCa2.1 (SK1) or intermediate-conductance KCa3.1 (IK) channels.[1][3] SK channels are critical regulators of neuronal excitability and firing patterns, making them attractive therapeutic targets for a variety of neurological disorders. This compound acts as a positive allosteric modulator, increasing the apparent sensitivity of SK channels to intracellular calcium (Ca²⁺), thereby promoting channel opening at lower Ca²⁺ concentrations.[2][3][4]

This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of this compound in two common heterologous expression systems: Xenopus laevis oocytes and human embryonic kidney (HEK293) cells. These methods are fundamental for characterizing the potency of this compound and similar compounds in a controlled in vitro setting.

Experimental Workflow

The overall workflow for determining the EC50 of this compound involves expressing the target SK channel in a heterologous system, recording channel activity at various concentrations of the compound, and analyzing the resulting dose-response data.

G cluster_prep Preparation cluster_expression Heterologous Expression cluster_recording Data Acquisition cluster_analysis Data Analysis prep_oocyte Xenopus Oocyte Preparation (Harvesting & Defolliculation) inject_crna cRNA Injection (Oocytes) prep_oocyte->inject_crna prep_hek HEK293 Cell Culture transfect_dna Plasmid DNA Transfection (HEK293 Cells) prep_hek->transfect_dna tevc Two-Electrode Voltage Clamp (TEVC) inject_crna->tevc patch Patch-Clamp Electrophysiology (Inside-Out Patch) transfect_dna->patch flux Fluorescence-Based Assay (Thallium Flux) transfect_dna->flux dose_response Dose-Response Curve Generation tevc->dose_response patch->dose_response flux->dose_response ec50 EC50 Calculation dose_response->ec50

Figure 1: Overall experimental workflow for EC50 determination.

Signaling Pathway of this compound Action

This compound does not directly open SK channels but rather potentiates their activation by intracellular Ca²⁺. It binds to a pocket formed by the calmodulin (CaM) C-lobe and the channel's HA/HB helices, stabilizing the Ca²⁺-bound, open conformation of the channel complex.[4] This allosteric modulation results in a leftward shift of the Ca²⁺ dose-response curve, meaning less Ca²⁺ is required to achieve the same level of channel activation.[3]

G Ca Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca->CaM Binds SK_CaM_complex SK-CaM Complex CaM->SK_CaM_complex SK_channel SK Channel (Closed) SK_channel->SK_CaM_complex Constitutively Bound Active_Complex Active SK-CaM-Ca²⁺ Complex (Open Channel) SK_CaM_complex->Active_Complex Ca²⁺ Binding & Gating K_efflux K⁺ Efflux & Hyperpolarization Active_Complex->K_efflux Mediates This compound This compound This compound->Active_Complex Binds & Stabilizes

Figure 2: this compound enhances SK channel activity by increasing Ca²⁺ sensitivity.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound on different human (h) and rat (r) SK channel subtypes expressed in HEK293 cells.

Channel SubtypeEC50 (µM)Efficacy (%)MethodReference
hSK3 (KCa2.3)5.6 ± 1.690 ± 1.8Inside-Out Patch-Clamp[3]
hSK2 (KCa2.2)14 ± 471 ± 1.8Inside-Out Patch-Clamp[3]
rSK2a (KCa2.2a)7.48 ± 1.58N/AInside-Out Patch-Clamp[4]
hSK1 (KCa2.1)InactiveN/AInside-Out Patch-Clamp[3]
hIK (KCa3.1)InactiveN/AInside-Out Patch-Clamp[3]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is ideal for studying ion channels due to the large size of the oocytes, allowing for robust expression and stable recordings.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

  • Treat oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours to remove the follicular layer.

  • Wash the defolliculated oocytes thoroughly and store them in Barth's solution (ND96) supplemented with antibiotics at 16-18°C.

  • Inject each oocyte with 50 nL of cRNA encoding the desired SK channel subunit (e.g., 10-50 ng).

  • Incubate the injected oocytes for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • Prepare microelectrodes from borosilicate glass capillaries, pulling them to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Place an oocyte in a recording chamber continuously perfused with recording solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • To elicit SK channel currents, apply depolarizing voltage steps (e.g., to 0 mV for 500 ms). The resulting outward current is carried by K⁺ ions flowing through the expressed SK channels.

  • To establish a baseline, perfuse the chamber with the recording solution.

  • Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the recording solution. Apply cumulatively, allowing the current to reach a steady state at each concentration.

  • Record the peak outward current at each this compound concentration.

3. Data Analysis:

  • Normalize the current at each this compound concentration to the maximal current observed.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to the Hill equation to determine the EC50 value and the Hill coefficient (n):

    • Response = Bottom + (Top - Bottom) / (1 + (EC50 / [this compound])^n)

Protocol 2: Inside-Out Patch-Clamp of Transfected HEK293 Cells

This technique allows for precise control of the intracellular environment, which is crucial for studying the Ca²⁺-dependent activation of SK channels by this compound.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in 5% CO₂.

  • Transiently transfect the cells with a plasmid vector containing the cDNA for the desired SK channel subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker like GFP is recommended to identify transfected cells.

  • Plate the transfected cells onto glass coverslips 24 hours post-transfection for recording.

2. Electrophysiological Recording:

  • Prepare patch pipettes from borosilicate glass with a resistance of 3-6 MΩ.

  • Fill the pipette with an intracellular-like solution (e.g., 150 mM KCl, 10 mM HEPES, 5 mM EGTA, pH 7.2).

  • The bath solution should be an extracellular-like solution (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.2). The key component is a buffered Ca²⁺ solution to achieve a specific free Ca²⁺ concentration (e.g., 300 nM) to sub-maximally activate the channels.

  • Establish a gigaohm seal on a transfected cell and then excise the patch to achieve the inside-out configuration.

  • Hold the membrane potential at a constant voltage (e.g., -60 mV).

  • Apply different concentrations of this compound to the intracellular face of the membrane patch via a perfusion system.

  • Record the steady-state current at each concentration.

3. Data Analysis:

  • Analyze the data as described in Protocol 1 (Section 3) by plotting the current potentiation against the this compound concentration and fitting to the Hill equation.

Protocol 3: Fluorescence-Based Thallium Flux Assay

This high-throughput screening (HTS) method provides a surrogate readout of potassium channel activity and is suitable for screening large compound libraries. It relies on the principle that K⁺ channels are permeable to thallium ions (Tl⁺).

1. Cell Preparation:

  • Plate HEK293 cells stably or transiently expressing the target SK channel in 96- or 384-well black-walled, clear-bottom microplates.

  • Allow cells to adhere and grow for 24-48 hours.

2. Assay Procedure:

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green reagent) according to the manufacturer's protocol. This dye is non-fluorescent until it binds Tl⁺ inside the cell.

  • Wash the cells with an assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a defined period.

  • Use a fluorescence plate reader equipped with an automated injection system to add a stimulus buffer containing Tl⁺ and a sub-maximal concentration of a Ca²⁺ ionophore (e.g., ionomycin) to the wells. The ionophore will clamp intracellular Ca²⁺ at a level that allows for potentiation by this compound to be observed.

  • Measure the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the rate of Tl⁺ entry through open SK channels.

3. Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Plot the rate of Tl⁺ flux against the this compound concentration.

  • Fit the data to the Hill equation as described in Protocol 1 (Section 3) to determine the EC50.

References

Troubleshooting & Optimization

CyPPA solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CyPPA (Cyclopropyl-N'-(4-(3-phenyl-2-propen-1-yl)-1-piperazinyl)acetyl)-2-pyridinecarboxamide). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound.

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

A1: this compound is practically insoluble in water and aqueous buffers alone. For in vitro experiments, the standard practice is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2][3][4] For in vivo studies, different vehicle formulations are required.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% or less, and some are sensitive to concentrations as low as 0.1%.[4][5] Keeping the DMSO concentration low is crucial.

  • Use a High-Concentration Stock: Prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) so that only a small volume needs to be added to your aqueous solution to reach the desired final concentration.[1]

  • Serial Dilutions in DMSO: If you need to perform a dose-response experiment, it is best to make serial dilutions of your stock solution in DMSO before the final dilution into the aqueous medium.[2]

  • Rapid Mixing: When adding the DMSO stock to your aqueous buffer, ensure rapid and thorough mixing. Pipette the stock directly into the buffer while vortexing or stirring to promote quick dispersion and prevent localized high concentrations that can lead to precipitation.[1]

  • Gentle Warming: Pre-warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. However, be cautious as prolonged exposure to heat can degrade some compounds.[1][6]

  • Sonication: If precipitation occurs, brief sonication in a water bath sonicator (5-10 minutes) can help to break up aggregates and re-dissolve the compound.[1][7]

Q3: What is the maximum solubility of this compound in common organic solvents?

A3: Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, some supplier information indicates good solubility in DMSO and ethanol.

Q4: I am planning an in vivo study. What is a suitable vehicle for this compound administration?

A4: For in vivo experiments, this compound has been successfully administered using various formulations. It is crucial to prepare a stable and homogenous suspension or solution. Some reported vehicles include:

  • A 5% cremophor/glucose solution.

  • Carboxymethylcellulose sodium (CMC-Na) to form a homogeneous suspension.

  • A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[8]

  • A mixture of 10% DMSO and 90% Corn Oil.[8]

Q5: Can I filter-sterilize my this compound solution?

A5: When preparing a stock solution in 100% DMSO, filter sterilization is generally not necessary as very few microorganisms can survive in pure DMSO.[9] Furthermore, filtering a solution of a poorly soluble compound can lead to loss of the compound due to binding to the filter membrane, which can alter the final concentration.[9] If you are preparing a diluted solution in an aqueous buffer that requires sterilization, use a low-protein-binding filter (e.g., PVDF) and consider testing the concentration of the filtered solution to account for any potential loss.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)57 mg/mLUse fresh, moisture-free DMSO for best results.
Ethanol57 mg/mL
WaterInsoluble
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution.[8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (285.39 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 285.39 g/mol ) * 1,000,000 / 10 mmol/L

    • For 1 mg of this compound, this would be approximately 350.4 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If needed, brief sonication in a water bath or gentle warming to 37°C can be applied.[1][6]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] When stored at -80°C, the solution should be stable for up to 6 months.[8]

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): If your final desired concentration is very low, it is advisable to first prepare an intermediate dilution of your stock solution in pure DMSO.

  • Dilute into Aqueous Medium: Pre-warm your cell culture medium or buffer to the desired experimental temperature (e.g., 37°C). While vortexing the medium, add the required volume of the this compound stock solution to achieve the final target concentration. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, you may need to adjust your protocol by lowering the final this compound concentration or trying the troubleshooting steps mentioned above.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For In Vitro Experiment dilute Dilute Stock into Buffer with Vortexing thaw->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound Action

G This compound This compound SK2_SK3 SK2/SK3 Channels This compound->SK2_SK3 Positive Allosteric Modulator Ca_sensitivity Increased Apparent Ca2+ Sensitivity SK2_SK3->Ca_sensitivity K_efflux Increased K+ Efflux Ca_sensitivity->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_activity Decreased Neuronal Firing Rate Hyperpolarization->Neuronal_activity

Caption: this compound's mechanism of action on SK channels.

References

Potential off-target effects of CyPPA on Nav channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CyPPA on voltage-gated sodium (Nav) channels. The following information is designed to help you troubleshoot experiments and interpret data when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a subtype-selective positive modulator of the small conductance Ca2+-activated K+ (SK) channels.[1][2][3] It displays selectivity for KCa2.3 (SK3) and KCa2.2 (SK2) channels, with no significant activity at KCa2.1 (SK1) and KCa3.1 (IK) channels.[4][5]

Q2: Does this compound have documented off-target effects on voltage-gated sodium (Nav) channels?

A2: Yes, studies have shown that this compound can inhibit voltage-gated sodium channels (Nav) at concentrations close to those used to activate its primary SK channel targets.[1][4] This inhibitory effect on Nav channels is a known off-target activity of the compound.[1][4]

Q3: How does the potency of this compound on its target SK channels compare to its off-target effect on Nav channels?

A3: this compound is a positive modulator of SK3 and SK2 channels with EC50 values of 5.6 µM and 14 µM, respectively.[4][5][6] Its inhibitory effect on Nav channels occurs at a similar concentration range, with a reported half-maximal inhibitory concentration (IC50) of approximately 10 µM to 11 µM on Nav channels from rat dorsal root ganglion neurons.[1][4]

Q4: What are the observable experimental effects of this compound that might indicate off-target Nav channel inhibition?

A4: A common indicator of Nav channel inhibition is a reduction in the amplitude of action potentials (APs).[1][2] If you observe a slight depression of AP height in your recordings after applying this compound, particularly at concentrations around 10 µM, it may be attributable to a slight block of Nav channels.[1][2]

Q5: How can I experimentally distinguish between this compound's intended effects on SK channels and its off-target effects on Nav channels?

A5: To differentiate between the two effects, you can use specific channel blockers. The effects of this compound on SK channels can be confirmed by co-application with an SK channel blocker like apamin (B550111), which should reverse the this compound-induced effects on afterhyperpolarization.[1][3] The off-target effects on Nav channels would not be affected by apamin. Additionally, comparing the effects of this compound with other SK channel modulators that have a different selectivity profile, such as NS309, may help to identify effects specific to this compound.[7]

Quantitative Data Summary

The following table summarizes the potency and efficacy of this compound on its primary targets and known off-target channels.

Channel FamilySpecific ChannelEffectPotency (EC50/IC50)Cell Type
KCa (SK) hSK3 (KCa2.3)Activation5.6 µM (EC50)HEK293
hSK2 (KCa2.2)Activation14 µM (EC50)HEK293
hSK1 (KCa2.1)Inactive--
hIK (KCa3.1)Inactive--
Nav Nav ChannelsInhibition~10 µM (IC50)Rat Dorsal Root Ganglia Neurons
Nav1.2InhibitionIC50 in µM rangeHEK293
KCa (BK) BK (KCa1.1)Inhibition5.5 µM (IC50)HEK293

Data compiled from multiple sources.[1][4][5][6][8]

Troubleshooting Guide

Issue: I am observing a decrease in action potential amplitude after applying this compound.

  • Possible Cause: This is a likely off-target effect due to the inhibition of Nav channels by this compound, especially at concentrations of 10 µM or higher.[1][2]

  • Troubleshooting Steps:

    • Concentration Optimization: Determine the lowest effective concentration of this compound for your desired SK channel modulation to minimize off-target effects.

    • Control Experiments: Use a selective Nav channel blocker in a separate experiment to mimic the observed effect and confirm that the reduction in AP amplitude is consistent with Nav channel inhibition.

    • Alternative Compounds: Consider using a more potent and selective SK channel activator if available, to achieve the desired effect at lower concentrations where off-target effects are less likely.

Issue: My results with this compound are difficult to interpret due to mixed effects on neuronal excitability.

  • Possible Cause: this compound's dual action as an SK channel activator (generally leading to decreased excitability) and a Nav channel inhibitor (which can also decrease excitability by reducing AP height) can lead to complex outcomes.

  • Troubleshooting Steps:

    • Pharmacological Isolation: In your experimental preparation, use specific blockers to isolate the channel of interest. For example, use apamin to block SK channels and ascertain the remaining effects of this compound, which may be attributable to its off-target actions.[1]

    • Voltage-Clamp Analysis: Switch from current-clamp to voltage-clamp protocols to study the effect of this compound on isolated sodium and potassium currents independently. This will allow for a more direct assessment of the compound's effect on each channel type.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects

This is a generalized protocol based on methodologies cited in the literature for studying ion channel modulation.

  • Cell Preparation:

    • Culture HEK293 cells expressing the specific human SK or Nav channel subtype of interest, or prepare primary neurons (e.g., rat dorsal root ganglia neurons).[4]

    • Plate cells on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). For SK channel recordings, buffer free Ca2+ to a known concentration (e.g., 0.3 µM).[4]

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • For voltage-clamp experiments on Nav channels, hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

    • For current-clamp experiments, hold the cell at its resting membrane potential and inject current to elicit action potentials.

  • Drug Application:

    • Prepare stock solutions of this compound in DMSO.[6]

    • Dilute this compound to the final desired concentrations in the external solution immediately before application.

    • Apply the drug-containing solution to the cells via a perfusion system.

  • Data Analysis:

    • Measure peak current amplitudes, current-voltage relationships, and channel kinetics before and after drug application.

    • In current-clamp, measure changes in action potential amplitude, firing frequency, and afterhyperpolarization.[1]

    • Generate concentration-response curves to determine EC50 or IC50 values.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected this compound Effects start Unexpected experimental result (e.g., reduced AP amplitude) check_conc Is this compound concentration ≥ 10µM? start->check_conc off_target High likelihood of off-target Nav channel inhibition check_conc->off_target Yes on_target Consider other factors or subtle on-target effects check_conc->on_target No action_plan Develop action plan off_target->action_plan on_target->action_plan reduce_conc Lower this compound concentration action_plan->reduce_conc use_blocker Use apamin to confirm SK channel involvement action_plan->use_blocker voltage_clamp Use voltage-clamp to isolate currents action_plan->voltage_clamp end_node Interpret refined data reduce_conc->end_node use_blocker->end_node voltage_clamp->end_node

Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.

signaling_pathway This compound's On-Target and Off-Target Cellular Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound SK_channel SK2/SK3 Channels This compound->SK_channel Activates Nav_channel Nav Channels This compound->Nav_channel Inhibits K_efflux ↑ K+ Efflux SK_channel->K_efflux Hyperpolarization Hyperpolarization / AHP K_efflux->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Na_influx ↓ Na+ Influx Nav_channel->Na_influx AP_amplitude ↓ AP Amplitude Na_influx->AP_amplitude Reduced_Excitability2 ↓ Neuronal Excitability AP_amplitude->Reduced_Excitability2

Caption: Simplified diagram of this compound's on-target and off-target effects.

References

Troubleshooting inconsistent results in CyPPA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CyPPA.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a subtype-selective positive modulator of small conductance Ca2+-activated K+ (SK) channels.[1][2] It primarily acts on SK3 and SK2 channels, increasing their apparent Ca2+ sensitivity.[2][3] This potentiation of SK channel activity leads to a decrease in the spontaneous firing rate of neurons, an increase in the duration of the afterhyperpolarization, and an inhibition of current-evoked action potentials.[2][4] this compound has limited to no activity on SK1 and IK channels.[1][2]

Q2: What are the recommended solvents and storage conditions for this compound?

For in vitro experiments, this compound can be prepared as a 10 mM stock solution in dimethylsulfoxide (DMSO) and stored in aliquots at -20°C.[3][5] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, this compound can be dissolved in a 5% cremophor/glucose solution.[2] Powdered this compound can be stored at -20°C for up to 3 years.[1] Stock solutions in solvent are stable for up to 1 year at -80°C and 1 month at -20°C.[1]

Q3: What are the typical effective concentrations of this compound?

The effective concentration of this compound varies depending on the experimental model. Here are some reported EC50 values:

Channel/SystemEC50 ValueReference
hSK35.6 µM[1]
hSK214 µM[1]
Dopaminergic Neuron Firing~2 µM[2]
Dopamine Release Inhibition~10 µM[2]

In midbrain slice electrophysiology, concentrations of 1, 3, and 10 µM have been shown to be effective.[2][3] For in vivo studies in mice, doses of 10 and 30 mg/kg have been used to attenuate methylphenidate-induced hyperactivity.[2]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound experiments can arise from various factors. This guide provides potential causes and solutions for common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Reduced or no effect of this compound in electrophysiology recordings. 1. Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles. 2. Incorrect final concentration: Calculation error or dilution issue. 3. Poor slice health: Issues with brain slice preparation or maintenance. 4. Low SK channel expression: The cell type under investigation may not express sufficient SK2 or SK3 channels.1. Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] 2. Double-check all calculations and ensure accurate pipetting. 3. Optimize slice preparation protocol and ensure continuous perfusion with properly oxygenated aCSF. 4. Verify SK2/SK3 expression in your model system using techniques like qPCR or immunohistochemistry.
High variability between experiments. 1. Inconsistent solution preparation: Variations in solvent quality or preparation of working solutions. 2. Animal-to-animal variability: Differences in age, weight, or genetic background of experimental animals. 3. Inconsistent timing of drug application: Variations in the duration of this compound application.1. Use high-purity, fresh solvents.[1] Standardize the procedure for preparing all solutions. 2. Use animals from a consistent source with a narrow age and weight range. 3. Use a perfusion system with a defined flow rate to ensure consistent drug application times.
Unexpected off-target effects. 1. High concentration of this compound: Using concentrations significantly above the recommended EC50. 2. Solvent effects: The final concentration of the vehicle (e.g., DMSO) may have its own biological effects.1. Perform a dose-response curve to determine the optimal concentration for your experiment. 2. Ensure the final concentration of the solvent is low (e.g., ≤0.1% for DMSO) and run appropriate vehicle controls.[5]
Precipitation of this compound in aqueous solutions. 1. Low solubility in water: this compound is insoluble in water.[1] 2. Incorrect solvent for in vivo studies. 1. For in vitro studies, use DMSO for stock solutions and ensure the final concentration in aqueous media does not lead to precipitation. 2. For in vivo administration, use a vehicle like a 5% cremophor/glucose solution.[2]

Experimental Protocols

Midbrain Slice Electrophysiology

This protocol is adapted from studies on the effect of this compound on dopaminergic neurons.[2][3]

  • Animal Preparation: C57BL/6J mice or Sprague-Dawley rats (10-15 days old) are used.[2]

  • Brain Slicing:

    • Animals are decapitated, and the brain is rapidly removed and placed in ice-cold, modified artificial cerebrospinal fluid (aCSF).

    • aCSF composition (in mM): 124 NaCl, 4 KCl, 1.25 NaH2PO4, 1.2 MgSO4, 25.7 NaHCO3, 2.45 CaCl2, 0.15 ascorbate, and 11 glucose, bubbled with 95% O2 and 5% CO2.[2]

    • Coronal or horizontal midbrain slices (250-300 µm) are prepared using a vibratome.

  • Recording:

    • Slices are transferred to a recording chamber and continuously perfused with aCSF at room temperature.

    • Whole-cell patch-clamp recordings are performed on visually identified dopaminergic neurons in the substantia nigra pars compacta.

    • The internal pipette solution contains (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS.[3]

  • This compound Application:

    • This compound is applied via the perfusion system at final concentrations typically ranging from 1 to 10 µM.[2]

    • A stable baseline recording is established before this compound application.

In Vivo Behavioral Studies

This protocol is based on studies investigating the effect of this compound on methylphenidate-induced hyperactivity in mice.[2]

  • Animal Subjects: Male C57BL/6J mice are used.

  • Drug Preparation:

    • This compound is dissolved in a 5% cremophor/glucose solution.[2]

    • Methylphenidate hydrochloride is dissolved in a 5% glucose solution.[2]

  • Administration:

    • This compound is administered intraperitoneally (i.p.) at doses of 3, 10, or 30 mg/kg.[2]

    • Methylphenidate is administered subcutaneously (s.c.) at a dose of 2.5 mg/kg to induce hyperactivity or 40 mg/kg to induce stereotypy.[2]

  • Behavioral Assessment:

    • Locomotor activity is recorded using automated activity monitors.

    • Stereotypic behaviors are scored by a trained observer blind to the treatment conditions.

    • Behavioral assessments are typically conducted for 60 minutes post-injection.[2]

Visualizations

CyPPA_Signaling_Pathway cluster_neuron Neuron Ca_influx Ca²⁺ Influx (e.g., via VGCCs) CaM Calmodulin (CaM) Ca_influx->CaM binds SK_channel SK2/SK3 Channel CaM->SK_channel activates K_efflux K⁺ Efflux SK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Firing Decreased Neuronal Firing Hyperpolarization->Neuronal_Firing This compound This compound This compound->SK_channel positive allosteric modulator

Caption: this compound signaling pathway in a neuron.

Experimental_Workflow prep_solution Prepare this compound Stock (e.g., 10 mM in DMSO) apply_this compound Bath Apply this compound (e.g., 1-10 µM) prep_solution->apply_this compound prep_slices Prepare Brain Slices baseline Establish Stable Baseline (Electrophysiology) prep_slices->baseline baseline->apply_this compound record_data Record Neuronal Activity apply_this compound->record_data washout Washout this compound record_data->washout analyze Analyze Data washout->analyze

Caption: In vitro electrophysiology workflow with this compound.

Troubleshooting_Logic start Inconsistent Results with this compound check_reagents Check Reagents (Freshness, Storage) start->check_reagents check_protocol Review Protocol (Concentrations, Timing) check_reagents->check_protocol Reagents OK solution_reagents Prepare Fresh Solutions check_reagents->solution_reagents Issue Found check_system Verify Experimental System (Slice health, Cell line) check_protocol->check_system Protocol OK solution_protocol Standardize Protocol check_protocol->solution_protocol Issue Found solution_system Optimize System/ Validate Target Expression check_system->solution_system Issue Found end Consistent Results check_system->end System OK solution_reagents->start solution_protocol->start solution_system->start

Caption: Troubleshooting logic for this compound experiments.

References

Best Practices for Storing CyPPA Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine) solutions. Adhering to these best practices is crucial for ensuring the stability, and therefore the reliability, of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used. It is crucial to use an anhydrous solvent as the presence of water can decrease the solubility of hydrophobic compounds like this compound.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored at either +4°C for short-term storage or -20°C for long-term storage.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. For short-term storage, up to one month, solutions can be kept at -20°C. For longer-term storage, up to one year, it is advisable to store solutions at -80°C. Always bring aliquots to room temperature before use and ensure any precipitate has redissolved.

Q4: How stable are this compound solutions? Should I prepare them fresh for each experiment?

A4: While stock solutions can be stored as described above, it is a best practice to prepare fresh working solutions from your stock for each experiment, especially for in vivo studies. This minimizes the potential for degradation and ensures the highest quality of the compound for your assays.

Q5: My this compound solution has a precipitate after thawing. What should I do?

A5: Precipitation can occur when a DMSO stock solution is thawed or diluted into an aqueous medium. This is common for hydrophobic compounds. To redissolve the precipitate, you can gently warm the solution to 37°C and vortex or sonicate it for a few minutes. Ensure the precipitate is completely redissolved before use.[1]

Q6: How do repeated freeze-thaw cycles affect the stability of this compound solutions?

A6: While some small molecules in DMSO are resistant to multiple freeze-thaw cycles, it is generally recommended to avoid them.[1][2] Repeated freezing and thawing can introduce moisture from the atmosphere into the DMSO stock, which is hygroscopic, potentially leading to compound precipitation or degradation.[3] Aliquoting your stock solution into single-use volumes is the best way to mitigate this risk.

Q7: Is this compound light-sensitive?

Q8: How does pH affect the stability of this compound solutions?

A8: The stability of compounds containing a pyrimidine (B1678525) ring can be pH-sensitive, with potential for hydrolysis under acidic or basic conditions.[4] While the optimal pH for this compound stability has not been published, maintaining a neutral pH (around 7.0) is a reasonable precaution for aqueous working solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound's low aqueous solubility is exceeded when the DMSO stock is diluted.Pre-warm the aqueous media to 37°C before adding the this compound stock. Add the stock solution dropwise while vortexing to ensure rapid mixing. Aim for a final DMSO concentration below 0.5%.[5]
Cloudy stock solution The compound is not fully dissolved or has precipitated out of the DMSO stock.Gently warm the solution to 37°C and vortex or sonicate until the solution is clear. Ensure you are using anhydrous DMSO.
Inconsistent experimental results The this compound solution may have degraded due to improper storage or handling.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect solutions from light and store at the recommended temperature.

Summary of Storage Conditions and Solution Stability

Form Solvent Storage Temperature Duration Key Recommendations
SolidN/A+4°CShort-term
SolidN/A-20°CLong-term
Stock SolutionAnhydrous DMSO or Ethanol-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock SolutionAnhydrous DMSO or Ethanol-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
Working SolutionAqueous BufferN/APrepare FreshUse immediately after preparation for best results.

Factors Affecting this compound Solution Stability

CyPPA_Stability cluster_storage Storage Conditions cluster_solution Solution Properties CyPPA_Solution This compound Solution Stability Temperature Temperature (-20°C or -80°C) CyPPA_Solution->Temperature Light Light Exposure (Protect from light) CyPPA_Solution->Light Freeze_Thaw Freeze-Thaw Cycles (Aliquot to avoid) CyPPA_Solution->Freeze_Thaw Solvent Solvent (Anhydrous DMSO) CyPPA_Solution->Solvent pH pH (Maintain Neutral) CyPPA_Solution->pH Concentration Concentration CyPPA_Solution->Concentration

Caption: Key factors influencing the stability of this compound solutions.

Experimental Protocol: Assessing Small Molecule Stability in Solution

This generalized protocol can be adapted to assess the stability of this compound solutions under specific experimental conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution to the desired final concentration in the aqueous buffer or cell culture medium to be tested.

2. Incubation Conditions:

  • Aliquot the working solution into multiple sterile, light-protected tubes.

  • Incubate the tubes under different conditions you wish to test (e.g., room temperature, 37°C, exposure to light).

3. Time Points:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each condition.

4. Sample Analysis:

  • Analyze the concentration of the parent this compound compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Data Analysis:

  • Compare the peak area of the parent compound at each time point to the peak area at time zero.

  • A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks may suggest the formation of degradation products. of degradation products.

References

Navigating CyPPA Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for scientists and drug development professionals on the stability and degradation of the SK channel modulator, CyPPA. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (this compound) is a valuable pharmacological tool for studying the role of small-conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3 subtypes. As with any experimental compound, understanding its stability and potential for degradation is critical for obtaining reliable and reproducible results. This technical support center addresses common concerns and provides practical guidance for researchers using this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter durations, it can be stored at +4°C. It is crucial to keep the vial tightly sealed to prevent moisture absorption, which can affect stability.

Q2: What is the recommended procedure for preparing this compound stock solutions?

It is recommended to prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.

Q3: How stable are this compound stock solutions?

This compound stock solutions in a solvent can be stored for up to one year at -80°C or for one month at -20°C. For day-to-day use, it is advisable to prepare fresh dilutions from the stock solution.

Q4: I'm observing inconsistent results in my electrophysiology experiments. Could this be related to this compound degradation?

Inconsistent results can indeed stem from compound degradation. If you suspect this, it is recommended to use a fresh aliquot of your this compound stock solution. Factors such as improper storage, repeated freeze-thaw cycles, or the age of the solution can contribute to reduced potency.

Q5: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the readily available literature, compounds with similar chemical structures, such as those containing pyrimidine (B1678525) and pyrazole (B372694) rings, can be susceptible to hydrolysis under strongly acidic or basic conditions. Photodegradation could also be a concern with prolonged exposure to light.

Q6: Can the solvent affect this compound's stability and activity?

Yes, the choice of solvent can be critical. For instance, moisture-absorbing DMSO can reduce the solubility of this compound. It is always recommended to use fresh, anhydrous solvents for preparing stock solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no observable effect of this compound in the experiment. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling.2. Precipitation of this compound: The compound may have precipitated out of the solution, especially at lower temperatures or in aqueous buffers.1. Use a fresh aliquot of this compound stock solution. Prepare new stock solutions if necessary.2. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental buffer is sufficient to maintain this compound solubility. Visually inspect for any precipitates before use.
High variability between experimental repeats. 1. Inconsistent this compound concentration: This could be due to inaccurate pipetting or partial degradation of the stock solution.2. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.1. Prepare fresh dilutions for each experiment from a reliable stock solution. Calibrate your pipettes.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
Unexpected off-target effects. 1. Presence of degradation products: Degradants may have different pharmacological activities.2. High concentration of solvent: The vehicle (e.g., DMSO) itself can have effects at higher concentrations.1. Use a fresh, properly stored sample of this compound. Consider purity analysis if significant issues persist.2. Perform vehicle control experiments to rule out solvent-induced effects. Keep the final solvent concentration to a minimum (typically <0.1%).

Quantitative Data Summary

The following table summarizes the known stability data for this compound.

Form Storage Condition Duration Reference
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability

This protocol outlines a general method to assess the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

  • HPLC system with UV detector

Methodology:

  • Initial Analysis (Time 0):

    • Dilute a fresh sample of the this compound stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Develop a suitable gradient elution method to achieve good peak separation.

    • Record the chromatogram and note the retention time and peak area of the main this compound peak. This will serve as the baseline.

  • Storage:

    • Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve the stored stock solution.

    • Allow the solution to come to room temperature.

    • Prepare a diluted sample as described in step 1.

    • Inject the sample into the HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the initial peak area. A decrease in the peak area suggests degradation.

    • Look for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

CyPPA_Signaling_Pathway cluster_membrane Cell Membrane SK_channel SK Channel (SK2/SK3) Hyperpolarization Membrane Hyperpolarization SK_channel->Hyperpolarization K+ Efflux Ca_source Ca2+ Source (e.g., VGCC, NMDAR) Ca_ion Ca2+ Ca_source->Ca_ion Influx CaM Calmodulin (CaM) Ca_ion->CaM Binds This compound This compound This compound->SK_channel Positive Modulation CaM->SK_channel Activates Neuronal_Activity Decreased Neuronal Excitability Hyperpolarization->Neuronal_Activity

Caption: Signaling pathway of this compound action on SK channels.

Experimental_Workflow_Stability start Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store time_zero Time 0 Analysis (e.g., HPLC, Functional Assay) aliquot->time_zero time_points Analyze at Subsequent Time Points store->time_points compare Compare Results to Time 0 time_zero->compare time_points->compare end Determine Stability Profile compare->end

Technical Support Center: Refining CyPPA Protocols for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with CyPPA, a selective positive modulator of SK2 and SK3 channels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a subtype-selective positive modulator of small conductance Ca2+-activated potassium (SK) channels.[1][2] It specifically targets the KCa2.2 (SK2) and KCa2.3 (SK3) channels, increasing their sensitivity to intracellular Ca2+.[2][3] This leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.[3][4] this compound shows little to no activity at KCa2.1 (SK1) and KCa3.1 (IK) channels.[1][2]

Q2: In which solvents can I dissolve this compound?

A2: this compound is insoluble in water. It is soluble in DMSO (up to 57 mg/mL) and ethanol (B145695) (up to 57 mg/mL).[1] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[3] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month. To prevent degradation, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: Does this compound have any known off-target effects?

A4: While this compound is selective for SK2 and SK3 channels, off-target effects have been reported, particularly at higher concentrations. One notable off-target effect is the inhibition of Nav-channel currents, which was observed in rat dorsal root ganglion neurons.[3] Researchers should carefully consider the concentrations used in their experiments to minimize the risk of off-target effects.[3][5][6][7]

Troubleshooting Guide

Problem 1: My cells are not responding to this compound application.

  • Question: I've applied this compound to my cells, but I'm not observing the expected hyperpolarization or change in firing rate. What could be the issue?

  • Answer:

    • Cell Line Expression: Confirm that your cell line endogenously expresses SK2 or SK3 channels. If not, you may need to use a cell line that is known to express these channels (e.g., TE671 for SK3) or transiently transfect your cells with plasmids encoding the channel subunits.[8]

    • Concentration: The effective concentration of this compound can vary between cell types. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.[3] Start with a concentration range around the known EC50 values (see table below).

    • Compound Viability: Ensure that your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh stock.[1]

    • Experimental Conditions: Verify that your recording conditions (e.g., intracellular Ca2+ concentration in patch-clamp experiments) are appropriate to observe SK channel activity.[8]

Problem 2: I am observing cell death after treating with this compound.

  • Question: My cells are showing signs of toxicity after incubation with this compound. How can I address this?

  • Answer:

    • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%).[3]

    • High this compound Concentration: While this compound's primary effect is channel modulation, very high concentrations might induce cytotoxicity. Try reducing the concentration of this compound or the incubation time.

    • Off-Target Effects: At higher concentrations, off-target effects could potentially lead to cytotoxicity.[3] If possible, test for known off-target effects or use a lower, more selective concentration.

Problem 3: The effect of this compound is not reversible after washout.

  • Question: After washing out this compound, the cellular activity does not return to baseline. Why might this be happening?

  • Answer:

    • Incomplete Washout: this compound is a hydrophobic molecule and may accumulate in the lipid bilayer of the cell membrane. This can lead to a slower washout. Extend the duration and increase the volume of your washout steps.

    • Long-Term Cellular Changes: Prolonged activation of SK channels could potentially trigger downstream signaling cascades that alter cellular physiology in a more sustained manner. Consider shorter incubation times if your experimental design allows.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for different SK channel subtypes and in different experimental systems.

TargetSpeciesExperimental SystemEC50 (µM)Reference(s)
hSK3 (KCa2.3)HumanRecombinant HEK293 cells5.6[1][8]
hSK2 (KCa2.2)HumanRecombinant HEK293 cells14[1]
rSK2a (KCa2.2a)RatRecombinant HEK293 cells6.04[9]
Spontaneous Firing RateRat/MouseDopaminergic Neurons (Midbrain Slices)~2[3]
3H-Dopamine ReleaseRatCultured Midbrain Neurons~10[3][10]

Detailed Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific cell line and experimental setup.[11][12][13]

Protocol 1: Electrophysiological Recording in HEK293 Cells Transfected with SK Channels
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[14][15]

    • One day before transfection, seed cells onto glass coverslips in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[16]

    • Transfect cells with a plasmid encoding the desired human SK channel subunit (e.g., hSK3) and a marker gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.[17][18]

    • Incubate for 24-48 hours post-transfection to allow for protein expression.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO.[3]

    • Store aliquots at -80°C.[1]

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

    • Continuously perfuse with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).

    • The internal pipette solution should contain a buffered Ca2+ concentration to elicit SK channel activity (e.g., 200 nM free Ca2+).

    • Establish a whole-cell recording configuration on a GFP-positive cell.

    • Record baseline SK channel currents using a suitable voltage protocol (e.g., voltage ramps or steps).

    • Prepare working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Ensure the final DMSO concentration is constant across all solutions and does not exceed 0.1%.

    • Apply the different concentrations of this compound via the perfusion system and record the resulting changes in SK channel current.

    • Perform a washout with the control external solution to test for reversibility.

Protocol 2: Calcium Influx Assay in CHO Cells Stably Expressing SK Channels
  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the SK channel of interest in Ham's F-12 medium supplemented with 10% FBS and a selection antibiotic.[19][20][21]

    • Seed cells in a black, clear-bottom 96-well plate at a density to achieve a confluent monolayer on the day of the assay.

  • Fluorescent Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., HBSS).

    • Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • This compound Treatment and Data Acquisition:

    • Prepare a 2X working solution of this compound in the assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the this compound working solution to the wells.

    • Immediately after, add a Ca2+-mobilizing agent (e.g., a neurotransmitter that activates a Gq-coupled receptor co-expressed in the cells, or a Ca2+ ionophore like ionomycin (B1663694) at a submaximal concentration) to stimulate a Ca2+ influx.

    • Record the fluorescence signal over time. A positive modulatory effect of this compound will result in a decreased fluorescence signal (due to hyperpolarization reducing Ca2+ influx) or a faster decay of the signal compared to the control.

Protocol 3: Primary Neuron Culture and Treatment
  • Neuron Culture Preparation:

    • Isolate primary neurons (e.g., hippocampal or cortical neurons) from embryonic rodents following established and ethically approved protocols.[22][23][24]

    • Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips or multi-well plates in a suitable neuron culture medium.[22][23]

    • Culture the neurons for at least 7-10 days in vitro to allow for maturation and synapse formation.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in pre-warmed culture medium from a concentrated DMSO stock.

    • Remove a portion of the existing medium from the neuronal cultures and replace it with the medium containing this compound at the desired final concentration.

    • Incubate the neurons for the desired duration (e.g., from minutes for acute effects to hours for longer-term studies).

  • Assessing Neuronal Activity:

    • Electrophysiology: Perform patch-clamp recordings to measure changes in firing patterns, afterhyperpolarization (AHP), and synaptic activity.[3]

    • Immunocytochemistry: After treatment, fix the cells and perform immunofluorescence staining for markers of neuronal activity (e.g., c-Fos) or health (e.g., MAP2, NeuN).

    • Neurotransmitter Release Assay: Measure the release of neurotransmitters (e.g., dopamine) from the cultured neurons using techniques like ELISA or HPLC.[3][10]

Visualizations

CyPPA_Mechanism_of_Action cluster_membrane Cell Membrane SK_channel SK2/SK3 Channel (Closed) SK_channel_open SK2/SK3 Channel (Open) SK_channel->SK_channel_open Increased Ca²⁺ Sensitivity K_efflux K⁺ Efflux SK_channel_open->K_efflux Ca_increase ↑ Intracellular Ca²⁺ (e.g., from AP firing) Ca_increase->SK_channel Binds Calmodulin (low affinity activation) This compound This compound This compound->SK_channel Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound on SK2/SK3 channels.

Experimental_Workflow start Start: Select Appropriate Cell Line (SK2/SK3 expressing) culture Cell Culture & Seeding (e.g., coverslips, plates) start->culture treat Treat Cells with Dose-Range of this compound culture->treat prepare_this compound Prepare this compound Stock (e.g., 10 mM in DMSO) prepare_this compound->treat assay Perform Assay (e.g., Patch-Clamp, Calcium Imaging) treat->assay analyze Data Analysis (e.g., EC₅₀ calculation) assay->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for testing this compound.

Troubleshooting_Guide start Experiment Issue q_response No cellular response? start->q_response q_toxicity Observing toxicity? start->q_toxicity q_response->q_toxicity No check_expression Verify SK2/SK3 expression in your cell line. q_response->check_expression Yes check_dmso Lower final DMSO concentration (≤0.1%). q_toxicity->check_dmso Yes check_conc Optimize this compound concentration (dose-response). check_expression->check_conc check_compound Check this compound stock (age, storage). check_conc->check_compound lower_this compound Reduce this compound concentration or incubation time. check_dmso->lower_this compound

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Addressing Variability in Electrophysiology with CyPPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing CyPPA for electrophysiological studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

This compound (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine) is a positive modulator of small-conductance calcium-activated potassium (SK) channels.[1] It selectively potentiates KCa2.2 (SK2) and KCa2.3 (SK3) channels, with greater potency for SK3.[2][3] this compound increases the apparent Ca2+-sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[4] This enhancement of SK channel activity typically results in membrane hyperpolarization or stabilization of the resting membrane potential, a decrease in neuronal firing rate, and a prolongation of the afterhyperpolarization (AHP).[2][3]

Q2: I am not observing the expected effect of this compound on my cells. What are the possible reasons?

Several factors could contribute to a diminished or absent effect of this compound:

  • Sub-optimal Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Ensure you are using a concentration within the effective range (typically 1-10 µM for significant effects on neuronal firing).[2]

  • Low SK2/SK3 Channel Expression: The target cells may not express sufficient levels of SK2 or SK3 channels for this compound to elicit a measurable response.

  • Solution Preparation and Stability: this compound is typically dissolved in DMSO to create a stock solution.[2][5] Ensure the final DMSO concentration in your recording solution is low (≤0.1%) to avoid solvent effects.[2] Stock solutions should be stored at -20°C in aliquots.[2] It is unclear from available data how stable this compound is in aqueous recording solutions over several hours. Preparing fresh dilutions daily is recommended.

  • pH of Recording Solution: The pH of your artificial cerebrospinal fluid (aCSF) or other recording solutions can influence ion channel activity. Ensure the pH is stable and within the optimal physiological range (typically 7.3-7.4).[6][7]

  • Presence of Antagonists: Unintended presence of SK channel blockers in your solutions could counteract the effect of this compound.

Q3: The effect of this compound in my experiment seems to be variable between cells or experiments. What could be the cause?

Variability is a common challenge in electrophysiology. For this compound experiments, consider the following:

  • Off-Target Effects: At higher concentrations (IC50 ≈ 11 µM), this compound can inhibit voltage-gated sodium (Nav) channels.[2] This could confound the interpretation of your results, especially if you are studying neuronal excitability. To minimize this, use the lowest effective concentration of this compound.

  • Cell Health and Passage Number: The health and passage number of cultured cells can significantly impact ion channel expression and function.[8] Use cells at a consistent and low passage number for more reproducible results. For brain slice experiments, the viability of the tissue is critical.[9][10]

  • Recording Quality: In patch-clamp experiments, a stable, high-resistance seal (>1 GΩ) and low series resistance (<10 MΩ) are crucial for high-quality recordings and minimizing variability.[8]

  • Temperature: Ion channel kinetics are temperature-dependent. Maintaining a consistent temperature throughout your experiments is essential.[8]

Q4: How can I confirm that the observed electrophysiological effects are specifically mediated by SK2/SK3 channel potentiation?

To confirm the specificity of this compound's action, you can perform the following control experiments:

  • Co-application with an SK Channel Blocker: The effects of this compound should be blocked or reversed by a broad-spectrum SK channel blocker like apamin (B550111) (typically at a concentration of 100-300 nM).[2][11] If the this compound-induced effect is abolished in the presence of apamin, it strongly suggests the involvement of SK channels.

  • Co-application with a Negative Modulator: NS8593 is a negative modulator of SK channels.[2][12] The potentiating effect of this compound on SK channels can be reversed or reduced by the co-application of NS8593 (typically at 10 µM).[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound 1. Inadequate this compound concentration.2. Low or no expression of SK2/SK3 channels in the target cells.3. Degraded this compound stock solution.4. Issues with the perfusion system.1. Perform a concentration-response curve (e.g., 1, 3, 10 µM) to determine the optimal concentration for your cell type.[2]2. Verify SK2/SK3 expression using techniques like qPCR, Western blot, or immunohistochemistry.3. Prepare a fresh stock solution of this compound in DMSO.[2][5]4. Ensure your perfusion system is delivering the solution to the recording chamber effectively.
High variability in results 1. Off-target effects at high this compound concentrations.2. Inconsistent cell health or slice quality.3. Unstable patch-clamp recordings (e.g., fluctuating seal or series resistance).4. Temperature fluctuations.1. Use the lowest effective concentration of this compound to minimize potential off-target effects on Nav channels.[2]2. Standardize cell culture conditions or brain slice preparation protocols.[9][10]3. Monitor seal and series resistance throughout the experiment and discard recordings with significant changes.[8]4. Use a temperature controller to maintain a constant temperature in the recording chamber.
Unexpected changes in action potential waveform (e.g., decreased amplitude) 1. Potential off-target block of Nav channels at higher this compound concentrations.[2]1. Lower the concentration of this compound.2. Perform control experiments to assess the effect of this compound on Nav channels in your specific cell type.
Difficulty washing out the effect of this compound 1. This compound may have high affinity for the channel or partition into the cell membrane, leading to a slow washout.1. Perfuse with control solution for an extended period (e.g., >20-30 minutes).[2]

Data Presentation

Table 1: this compound Potency at SK and Nav Channels

Target ChannelReported EC50/IC50Species/Cell TypeReference(s)
KCa2.3 (SK3) 5.6 µM (EC50)Human (HEK293 cells)[1]
KCa2.2 (SK2) 14 µM (EC50)Human (HEK293 cells)[1]
KCa2.1 (SK1) InactiveHuman (HEK293 cells)[1]
KCa3.1 (IK) InactiveHuman (HEK293 cells)[1]
Dopaminergic Neuron Firing ~2 µM (EC50)Mouse/Rat (Midbrain Slices)[2]
Nav Channels ~11 µM (IC50)Rat (Dorsal Root Ganglion Neurons)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound powder (M.Wt: 285.39 g/mol ).

    • Dissolve the powder in high-purity dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[2]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution into the artificial cerebrospinal fluid (aCSF) or other external recording solution to the desired final concentration (e.g., 1, 3, or 10 µM).

    • Ensure the final concentration of DMSO in the working solution does not exceed 0.1% to prevent solvent-induced effects on neuronal activity.[2]

    • Vortex the working solution gently to ensure complete mixing.

Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol provides a general workflow. Specific parameters may need to be optimized for your preparation.

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.[6][9]

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.[10]

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 1.5-2 ml/min) and temperature (e.g., 30-32°C).[2]

    • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.[8]

    • The intracellular solution composition can vary, but a typical potassium-gluconate based solution is used for current-clamp recordings.[2]

    • Establish a stable whole-cell recording with a high-resistance seal (>1 GΩ) and low series resistance.[8]

    • Record baseline neuronal activity (e.g., spontaneous firing, membrane potential, input resistance) in control aCSF.

  • This compound Application and Data Acquisition:

    • Switch the perfusion to the aCSF containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate in the recording chamber (typically several minutes).

    • Record the changes in neuronal activity in the presence of this compound.

    • To test for specificity, co-apply an antagonist like apamin or a negative modulator like NS8593 with this compound.[2]

    • Perform a washout by perfusing with control aCSF for an extended period to observe the reversibility of the effect.[2]

Mandatory Visualizations

CyPPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SK_channel SK2/SK3 Channel This compound->SK_channel Positive Modulation Hyperpolarization Hyperpolarization / Decreased Firing Rate SK_channel->Hyperpolarization K⁺ Efflux Ca_ion Ca²⁺ Ca_ion->SK_channel Activates Ca_source Intracellular Ca²⁺ Ca_source->Ca_ion

Caption: Signaling pathway of this compound action on SK2/SK3 channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Brain Slice / Cell Culture C Establish Stable Whole-Cell Recording A->C B Prepare this compound Solutions E Apply this compound B->E D Record Baseline Activity C->D D->E F Record Effect of this compound E->F G Apply Antagonist (e.g., Apamin) F->G H Record Antagonist Effect G->H I Washout H->I J Analyze Data I->J

Caption: General experimental workflow for electrophysiological studies with this compound.

Troubleshooting_Logic Start No or Variable Effect of this compound Check_Conc Is this compound concentration optimal? Start->Check_Conc Check_Expression Is SK2/SK3 expression sufficient? Check_Conc->Check_Expression Yes Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc No Check_Controls Do antagonists (Apamin/NS8593) reverse the effect? Check_Expression->Check_Controls Yes Validate_Expression Validate Target Expression Check_Expression->Validate_Expression No Check_Recording Is the recording stable and of high quality? Check_Controls->Check_Recording Yes Off_Target Consider off-target effects (e.g., Nav channels) Check_Controls->Off_Target No Confirm_Specificity Specificity Confirmed Check_Recording->Confirm_Specificity Yes Improve_Recording Improve Recording Technique Check_Recording->Improve_Recording No

Caption: Logical troubleshooting workflow for this compound experiments. troubleshooting workflow for this compound experiments.

References

Technical Support Center: Accounting for CyPPA's Effect on Firing Frequency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of CyPPA on neuronal firing frequency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect neuronal firing?

This compound (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine) is a subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels.[1] It displays selectivity for SK2 and SK3 channels (SK3 > SK2), with little to no activity at SK1 or intermediate-conductance (IK) channels.[1]

SK channels are critical regulators of neuronal excitability.[2][3] Following an action potential, an influx of calcium into the neuron activates SK channels, leading to an outflow of potassium ions. This potassium efflux hyperpolarizes the cell membrane, contributing to the afterhyperpolarization (AHP) that follows a spike. This compound potentiates the activity of SK2 and SK3 channels, effectively increasing their sensitivity to intracellular calcium.[4] This enhancement of the SK channel-mediated current results in a more pronounced and prolonged AHP, which in turn slows down the rate of spontaneous firing and can lead to spike frequency adaptation or even complete cessation of firing.[2][5]

Q2: I've applied this compound, but I don't see a change in the spontaneous firing frequency of my recorded neuron. What could be the issue?

Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Cell Type and SK Channel Expression: Confirm that the neurons you are studying express SK2 or SK3 channels. This compound's effect is dependent on the presence of these specific channel subtypes.[2] Different neuronal populations have varying levels of SK channel expression.

  • This compound Concentration: The effect of this compound is concentration-dependent.[2][3] If the concentration is too low, the effect may not be detectable. Conversely, at very high concentrations, off-target effects might occur. Refer to the data table below for effective concentration ranges.

  • Drug Application and Wash-in Time: Ensure adequate time for the drug to perfuse the tissue and reach the target neurons. The time required can vary depending on the experimental setup (e.g., slice thickness, perfusion rate).

  • Baseline Firing Rate: If the neuron has a very low baseline firing rate, a further decrease may be difficult to detect.

  • Experimental Solutions: Verify the composition and pH of your external and internal recording solutions. Issues with solution integrity can affect neuronal health and responsiveness.[6][7]

  • Recording Quality: A poor-quality recording (e.g., low seal resistance, high access resistance) can obscure subtle changes in firing frequency.[8]

Q3: My neuron's firing becomes irregular or bursts after applying this compound. Is this an expected effect?

While the primary effect of this compound is a reduction in firing frequency, irregular firing or bursting is not a typical direct effect.[2] Such patterns are more commonly associated with SK channel blockers like apamin.[2] If you observe bursting, consider these possibilities:

  • Network Effects: In a slice preparation, this compound's effect on a network of interconnected neurons could lead to complex changes in the firing pattern of the recorded cell.

  • Homeostatic Plasticity: The neuron might be attempting to compensate for the prolonged hyperpolarization, leading to changes in other ion channel conductances and resulting in altered firing patterns.

  • Compound Specificity: While this compound is selective, at high concentrations, off-target effects cannot be entirely ruled out.

To isolate the direct effect on the recorded neuron, you can try to pharmacologically block synaptic transmission.

Q4: How can I confirm that the observed effect on firing frequency is specifically due to SK channel modulation?

To verify the mechanism of action, you can perform the following control experiments:

  • Co-application with an SK Channel Blocker: The effect of this compound should be blocked or reversed by the application of a non-selective SK channel blocker, such as apamin.[2][5]

  • Use of a Negative Modulator: Co-application with a negative SK channel modulator, like NS8593, should counteract the effects of this compound.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on neuronal firing frequency as reported in the literature.

Cell TypeSpeciesThis compound Concentration (µM)Effect on Spontaneous Firing FrequencyReference
Dopaminergic Neurons (Substantia Nigra pars compacta)Mouse1Noticeable reduction[2][3]
3Strong reduction[2]
10Complete silencing of firing[2][3][5]
Dopaminergic Neurons (Substantia Nigra pars compacta)Rat3Reduction in firing[2]
Purkinje CellsMouse10Significant decrease in firing frequency[9]

EC50 for the effect on spontaneous firing in mouse dopaminergic neurons is approximately 2 µM.[3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is a standard method for measuring the firing properties of individual neurons and assessing the effects of pharmacological agents like this compound.[10]

1. Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
  • Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution (e.g., NMDG-based or sucrose-based ACSF to improve neuronal viability).[6]
  • Rapidly dissect the brain and prepare acute slices (e.g., 200-300 µm thick) of the desired brain region using a vibratome in ice-cold cutting solution.
  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) bubbled with 95% O₂/5% CO₂ and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.

2. Recording Setup:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated ACSF at a constant flow rate.
  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
  • Fill the pipette with an intracellular solution (e.g., K-gluconate based) containing a fluorescent dye for later morphological identification if desired.[10][11]

3. Data Acquisition:

  • Establish a high-resistance (>1 GΩ) seal between the pipette and the neuronal membrane.[8]
  • Rupture the membrane to achieve the whole-cell configuration.
  • In current-clamp mode, record the spontaneous firing of the neuron.
  • To assess evoked firing, inject a series of depolarizing current steps of varying amplitudes and durations (e.g., 500 ms (B15284909) duration, from -50 to +200 pA in 25 pA increments).[12][13]
  • After obtaining a stable baseline recording, apply this compound to the bath via the perfusion system and record the changes in spontaneous and evoked firing.

4. Data Analysis:

  • Measure the mean firing frequency, interspike interval (ISI), and spike frequency adaptation.[13]
  • Analyze the AHP following single spikes or trains of spikes.
  • Plot frequency-current (f-I) curves to assess changes in neuronal excitability.

Visualizations

Signaling Pathway of this compound Action

CyPPA_Mechanism cluster_neuron Neuron AP Action Potential Ca_influx Ca²⁺ Influx (via VGCCs) AP->Ca_influx Ca_int [Ca²⁺]i ↑ Ca_influx->Ca_int SK_channel SK Channel (SK2/SK3) Ca_int->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux AHP Afterhyperpolarization (AHP) K_efflux->AHP Firing_Freq ↓ Firing Frequency AHP->Firing_Freq This compound This compound This compound->SK_channel Positive Modulator

Caption: Mechanism of this compound-induced reduction in firing frequency.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep 1. Prepare Brain Slices Recording_Setup 2. Set up Patch-Clamp Rig Slice_Prep->Recording_Setup Baseline 3. Record Baseline Firing (Spontaneous & Evoked) Recording_Setup->Baseline CyPPA_App 4. Apply this compound Baseline->CyPPA_App Post_this compound 5. Record Firing in Presence of this compound CyPPA_App->Post_this compound Washout 6. Washout (Optional) Post_this compound->Washout Data_Analysis 7. Analyze Firing Parameters (Frequency, AHP, etc.) Post_this compound->Data_Analysis Washout->Data_Analysis

Caption: Workflow for electrophysiological recording of this compound's effects.

Troubleshooting Logic

Troubleshooting_Logic Start No effect of this compound observed Check_SK Does the cell type express SK2/SK3? Start->Check_SK Check_Conc Is this compound concentration appropriate? Check_SK->Check_Conc Yes Consider_Other Investigate other factors: - Network effects - Solution quality Check_SK->Consider_Other No/Unknown Check_App Sufficient wash-in time? Check_Conc->Check_App Yes Check_Conc->Consider_Other No Check_Rec Is the recording stable and of high quality? Check_App->Check_Rec Yes Check_App->Consider_Other No Check_Rec->Consider_Other No Success Effect Observed Check_Rec->Success Yes

Caption: Troubleshooting guide for experiments involving this compound. This compound.

References

CyPPA Experimental Artifacts: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine), a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes. This guide is designed for researchers, scientists, and drug development professionals to help identify and avoid common experimental artifacts, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1] It acts as a positive gating modulator, which means it increases the apparent Ca2+ sensitivity of these channels.[2][3] This leads to channel opening at lower intracellular calcium concentrations, resulting in membrane hyperpolarization and reduced neuronal excitability.[2][4]

Q2: I am not observing the expected effect of this compound in my experiment. What are the possible reasons?

Several factors could contribute to a lack of this compound activity. Here are some common issues to troubleshoot:

  • Incorrect Concentration: Ensure you are using this compound within its effective concentration range. The EC50 for SK3 and SK2 channels is approximately 5.6 µM and 14 µM, respectively.[1] A concentration of 10 µM is often used to elicit a strong response.[2][5]

  • Compound Solubility and Stability: this compound is soluble in DMSO and ethanol (B145695).[6] Ensure your stock solution is fully dissolved and has been stored correctly at +4°C.[1] Prepare fresh dilutions in your experimental buffer daily. For detailed information on solubility, refer to the manufacturer's data sheet.

  • Inappropriate Cell System: Verify that your experimental system (cell line or primary culture) expresses SK2 and/or SK3 channels. This compound has limited to no activity on SK1 and IK channels.[1] You can confirm channel expression using techniques like Western blotting or qPCR.

  • Presence of Antagonists: Ensure your experimental solutions do not contain any SK channel blockers.

Q3: I am observing an inhibitory effect at higher concentrations of this compound. Is this an off-target effect?

Yes, this is a known off-target effect of this compound. At concentrations slightly higher than those required for SK channel activation, this compound can inhibit voltage-gated sodium (Nav) channels, with a reported IC50 of 11 µM.[2] This can lead to a reduction in neuronal firing, which might be misinterpreted as a potentiation of SK channel activity.

Q4: How can I be sure that the observed effect is due to SK channel activation and not an off-target effect?

To confirm the specificity of this compound's action, it is crucial to include proper experimental controls:

  • Use of a specific SK channel blocker: Co-application of apamin (B550111) (a potent SK channel blocker) should reverse the effects of this compound.[2][5]

  • Use of a negative modulator: NS8593, a negative gating modulator of SK channels, can be used to counteract the positive modulatory effect of this compound.[2][5]

  • Dose-response curve: Generate a full dose-response curve for this compound. The effects observed should be consistent with the known EC50 values for SK2 and SK3 channels.

  • Control cell line: Use a cell line that does not express SK2 or SK3 channels to test for non-specific effects.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No response to this compound application 1. Incorrect concentration. 2. Compound degradation or precipitation. 3. Absence of target SK2/SK3 channels. 4. Inappropriate experimental conditions (e.g., pH, temperature).1. Verify the final concentration of this compound. 2. Prepare fresh stock solutions and dilutions. Ensure complete dissolution. 3. Confirm SK2/SK3 expression in your cell model. 4. Check and optimize your experimental buffer and conditions.
Inconsistent or variable results 1. Solvent (DMSO) artifacts. 2. Incomplete washout of the compound. 3. Variability in cell health or passage number.1. Keep the final DMSO concentration consistent across all conditions and below 0.3%.[7] Run a vehicle control with the same DMSO concentration. 2. Ensure adequate washout time between applications. 3. Use cells within a consistent passage number range and monitor cell health.
Observed effect is not blocked by apamin 1. Off-target effect, likely Nav channel inhibition. 2. Concentration of apamin is too low.1. Lower the concentration of this compound to a range where it is selective for SK channels (e.g., 1-10 µM). 2. Ensure you are using an effective concentration of apamin (e.g., 100-300 nM).[2][5]
Unexpected changes in cell morphology 1. High concentration of DMSO. 2. Cytotoxicity of this compound at very high concentrations.1. Reduce the final DMSO concentration.[7][8] 2. Perform a cell viability assay to determine the cytotoxic concentration of this compound in your system.

Quantitative Data Summary

Parameter This compound Value Reference
EC50 for SK3 (KCa2.3) 5.6 µM[1]
EC50 for SK2 (KCa2.2) 14 µM[1]
IC50 for Nav channels 11 µM[2]
Recommended working concentration 1 - 10 µM[2][5]
Solubility Soluble in DMSO and ethanol[6]
Storage +4°C[1]

Experimental Protocols

Protocol 1: Validation of this compound Activity using Electrophysiology

  • Cell Preparation: Prepare cells expressing SK2/SK3 channels (e.g., transfected HEK293 cells or primary neurons) for whole-cell patch-clamp recording.

  • Recording Configuration: Establish a stable whole-cell recording configuration.

  • Baseline Recording: Record baseline channel activity in the control extracellular solution.

  • This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 10 µM).

  • Effect Measurement: Measure the change in current or membrane potential. An increase in outward current or hyperpolarization is expected.

  • Positive Control: To confirm the presence of functional SK channels, apply a known SK channel activator.

  • Specificity Control (Apamin): After observing the effect of this compound, co-apply apamin (e.g., 100 nM) to confirm that the effect is mediated by SK channels. The this compound-induced effect should be reversed.

  • Washout: Wash out the compounds and ensure the recording returns to baseline.

Visualizations

SK_Channel_Activation_Pathway SK Channel Activation Pathway Ca_influx Ca2+ Influx (e.g., via VGCCs, NMDARs) CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM SK_channel SK Channel (SK2/SK3) Ca_CaM->SK_channel activates Hyperpolarization Membrane Hyperpolarization SK_channel->Hyperpolarization leads to This compound This compound This compound->SK_channel positively modulates (increases Ca2+ sensitivity) Apamin Apamin Apamin->SK_channel blocks

Caption: Signaling pathway of SK channel activation by intracellular calcium and modulation by this compound and apamin.

Experimental_Workflow Experimental Workflow to Avoid this compound Artifacts cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh this compound stock and working solutions F Apply this compound (Dose-Response) A->F B Confirm SK2/SK3 expression in experimental model D Establish baseline recording B->D C Prepare control solutions: Vehicle (DMSO), Apamin, NS8593 E Apply Vehicle Control C->E G Co-apply this compound + Apamin C->G D->E E->F F->G H Analyze data G->H I Compare this compound effect to vehicle and reversal by Apamin H->I

Caption: Logical workflow for a well-controlled experiment using this compound to minimize artifacts.

References

Technical Support Center: Optimizing Patch Clamp Recordings with SK Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their patch clamp experiments involving Small-Conductance Calcium-Activated Potassium (SK) channel modulators.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Patch Clamp & SK Channel Recordings

Q1: I'm having trouble forming a stable Giga-ohm (GΩ) seal on my cells. What could be the issue?

A1: Achieving a stable GΩ seal is critical for high-quality patch clamp recordings. Several factors can contribute to difficulties in seal formation:

  • Pipette Preparation:

    • Debris: Ensure your glass capillaries are clean and dust-free. Fire-polishing the pipette tip is crucial for a smooth surface that facilitates a tight seal.

    • Pipette Resistance: For whole-cell recordings, pipette resistances of 2-6 MΩ are generally recommended.[1][2]

  • Cell Health: Use healthy, viable cells with smooth membranes. Irregular cell shapes or debris in the culture dish can hinder seal formation.

  • Solutions: Ensure your extracellular solution is filtered and free of precipitates. The composition of your internal and external solutions should be optimized for the cell type you are using.

  • Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation. Ensure your setup is on an anti-vibration table and that all components are securely fastened.

Q2: My whole-cell recording is unstable, and the access resistance is increasing over time. What should I do?

A2: An increasing access resistance (Ra) can significantly impact the quality of your recordings by filtering fast signals and introducing voltage errors.

  • Membrane Resealing: The cell membrane may be attempting to reseal over the pipette tip. Applying gentle, brief suction might help to re-establish the whole-cell configuration.

  • Pipette Clogging: Debris from the cell interior can clog the pipette tip. If Ra becomes too high (e.g., >20-25 MΩ), it is best to discard the recording and start with a new cell and pipette.

  • Monitor Ra: Continuously monitor Ra throughout your experiment. A stable recording should have minimal changes in access resistance.

Q3: I'm observing a gradual decrease in my SK channel current over the course of the experiment ("rundown"). How can I prevent this?

A3: Current rundown is a common issue in whole-cell patch clamp, often due to the dialysis of essential intracellular components by the pipette solution.

  • Intracellular Solution Composition:

    • ATP and GTP: Include ATP (e.g., 2-4 mM Mg-ATP) and GTP (e.g., 0.3 mM Tris-GTP) in your internal solution to support cellular metabolism and signaling pathways that may be necessary for channel function.[1]

    • Calcium Buffering: SK channels are calcium-activated. The concentration of the calcium chelator (e.g., EGTA or BAPTA) in your internal solution is critical. Ensure you have a calculated free calcium concentration appropriate for activating SK channels (typically in the range of 100 nM to 1 µM).[3]

  • Perforated Patch Clamp: If rundown persists, consider using the perforated patch clamp technique. This method uses pore-forming agents like amphotericin B or gramicidin (B1672133) to gain electrical access without dialyzing larger intracellular molecules, thus preserving endogenous signaling cascades.[4][5] This is particularly useful for studying the modulation of SK channels by intracellular signaling pathways.[4][5]

Working with SK Channel Antagonists (e.g., Apamin)

Q4: I'm not seeing the expected blocking effect of apamin (B550111) on my SK channel currents.

A4: Several factors could contribute to a lack of apamin effect:

  • Apamin Inactivity:

    • Fresh Solution: Prepare fresh apamin solutions for each experiment. Apamin can degrade over time, especially in solution.

    • Stock Aliquots: Store apamin stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

  • Low SK Channel Expression: The cell type you are using may not express apamin-sensitive SK channel subtypes (SK2 and SK3 are generally more sensitive than SK1).[6] Verify SK channel expression using molecular techniques (e.g., qPCR, Western blot) or by using a positive control cell line known to express high levels of SK channels.

  • Drug Application Issues:

    • Perfusion System: Ensure your drug delivery system is working correctly and that the apamin solution is reaching the cell at the intended concentration.

    • Incomplete Wash-in: Allow sufficient time for the apamin to perfuse and bind to the channels. The block by apamin can be slow to develop.

  • Incorrect Recording Conditions: Your recording solutions may not be optimal for SK channel activity. Ensure your intracellular solution contains an appropriate free calcium concentration to activate the channels.

Q5: I'm observing unexpected cell death or changes in cell morphology after applying apamin.

A5: While apamin is a potent and selective SK channel blocker, at high concentrations or with prolonged exposure, it can have off-target or toxic effects.

  • Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration of apamin for your specific cell type and experimental conditions. IC50 values for apamin block of SK2 channels can be in the picomolar to low nanomolar range.[7]

  • Vehicle Control: If you are using a solvent to dissolve apamin, perform a vehicle control experiment to rule out any toxicity from the solvent itself.

  • Limit Exposure Time: Apply apamin for the minimum time required to achieve a stable block of the SK channel current.

Working with SK Channel Agonists/Positive Modulators (e.g., CyPPA, NS309)

Q6: The effect of the SK channel activator (e.g., this compound, NS309) is smaller than expected or highly variable.

A6: The efficacy of SK channel positive modulators can be influenced by several factors:

  • Intracellular Calcium Levels: The potentiation of SK channels by positive modulators is highly dependent on the intracellular calcium concentration. These compounds typically increase the apparent calcium sensitivity of the channels.[8] If the baseline intracellular calcium is very low, the effect of the modulator may be minimal. Conversely, if the calcium concentration is already saturating for channel activation, the potentiating effect may be less pronounced.

  • SK Channel Subtype Expression: Different SK channel subtypes exhibit varying sensitivities to positive modulators. For example, this compound is a selective positive modulator of SK2 and SK3 channels and is inactive on SK1 and IK channels.[8] NS309 is a more pan-selective activator of SK and IK channels.[9][10] Knowing the SK channel subtype expression in your cells is crucial for interpreting your results.

  • Compound Stability and Solubility: Ensure your modulator is fully dissolved and stable in your recording solutions. Some compounds may be sensitive to light or temperature.

Q7: I'm observing a rundown of the SK channel current even in the presence of a positive modulator.

A7: While positive modulators enhance SK channel activity, they do not necessarily prevent the underlying causes of current rundown. As mentioned in Q3, the dialysis of essential intracellular components is a primary cause of rundown. Using the perforated patch clamp technique is highly recommended when studying the effects of SK channel activators to maintain the integrity of the intracellular environment.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used SK channel modulators.

Table 1: IC50 Values of SK Channel Antagonists

CompoundSK1 (IC50)SK2 (IC50)SK3 (IC50)Cell TypeReference
Apamin~3.3 nM~83 pM-hSK1/rSK2 in HEK293[3]
Apamin---GnRH Neurons (IC50 = 9.6 nM)[7]
Methyl-laudanosine1.2 µM0.8 µM1.8 µMhSK1/rSK2/rSK3 in CHO[3]
Methyl-noscapine5.9 µM5.6 µM3.9 µMhSK1/rSK2/rSK3 in CHO[3]
Ondansetron-154 nM (-80mV)-hSK2 in HEK293[11]

Table 2: EC50 Values of SK Channel Agonists/Positive Modulators

CompoundSK1 (EC50)SK2 (EC50)SK3 (EC50)IK (EC50)Cell TypeReference
This compoundInactive14 µM5.6 µMInactivehSK subtypes in HEK293[8]
NS309Potent activatorPotent activatorPotent activatorPotent activatorhSK/IK subtypes in HEK293[9][10]

Experimental Protocols

Whole-Cell Voltage Clamp Recording of SK Currents

  • Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1.08 MgCl₂, 10 EGTA, 8.75 CaCl₂ (to achieve a desired free Ca²⁺ concentration, e.g., 1 µM), 10 HEPES, 4 Mg-ATP, 0.3 Tris-GTP (pH adjusted to 7.3 with KOH).[3]

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-6 MΩ and fire-polish the tip.

  • Recording:

    • Form a GΩ seal with the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Hold the cell at a potential where voltage-gated channels are largely inactivated (e.g., -40 mV or -50 mV).

    • Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) or a voltage step protocol to elicit SK currents.[3][12]

    • Apply SK channel modulators via a perfusion system and record the change in current.

Perforated Patch Clamp Recording

  • Pipette Solution: Prepare an internal solution similar to the whole-cell configuration but without EGTA and CaCl₂ initially. Back-fill the pipette with the same solution containing a pore-forming agent (e.g., 100-240 µg/mL Amphotericin B or Gramicidin).[13]

  • Seal Formation: After forming a GΩ seal, monitor the access resistance. It will gradually decrease as the antibiotic forms pores in the membrane patch.

  • Recording: Once a stable, low access resistance is achieved (typically after 15-30 minutes), proceed with your voltage or current clamp protocol. This configuration is ideal for preserving intracellular signaling pathways that modulate SK channel activity.[4]

Visualizations

SK_Channel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Modulator SK Modulator (Agonist/Antagonist) SK_Channel SK Channel Modulator->SK_Channel Binds to K_ion K+ SK_Channel->K_ion Efflux VGCC Voltage-Gated Ca2+ Channel Ca2_ion Ca2+ VGCC->Ca2_ion Influx CaM Calmodulin (CaM) CaM->SK_Channel Activates Ca2_ion->CaM Binds to AHP Afterhyperpolarization (AHP) K_ion->AHP Causes Firing Neuronal Firing AHP->Firing Regulates Depolarization Membrane Depolarization Depolarization->VGCC Opens

Caption: Signaling pathway of SK channel activation and modulation.

Troubleshooting_Workflow Start Start: No/Unstable SK Current Check_Seal Check GΩ Seal & Access Resistance Start->Check_Seal Check_Seal->Start Seal Unstable Check_Solutions Verify Internal/External Solutions (Ca2+, ATP) Check_Seal->Check_Solutions Seal OK Check_Modulator Prepare Fresh Modulator Solution Check_Solutions->Check_Modulator Solutions OK Consider_Perforated Consider Perforated Patch Clamp Check_Solutions->Consider_Perforated Rundown Issue Check_Expression Verify SK Channel Expression Check_Modulator->Check_Expression No Effect Stable_Recording Stable Recording Check_Modulator->Stable_Recording Modulator OK & Effect Observed Consider_Perforated->Stable_Recording

Caption: Troubleshooting workflow for unstable SK channel recordings.

References

Validation & Comparative

A Comparative Guide to the Differential Effects of CyPPA and Apamin on SK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key modulators of small-conductance calcium-activated potassium (SK) channels: the positive modulator CyPPA and the peptide toxin blocker apamin (B550111). Understanding their distinct mechanisms and subtype selectivities is crucial for dissecting the physiological roles of SK channel isoforms and for the development of targeted therapeutics.

Introduction to SK Channels and Their Modulators

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and firing patterns.[1][2] They are activated by increases in intracellular calcium, leading to potassium efflux and membrane hyperpolarization.[3][4] This afterhyperpolarization helps to shape the action potential waveform and control repetitive firing.[2][5] Three subtypes of SK channels have been identified: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), which exhibit distinct expression patterns and physiological roles.[6]

This guide focuses on two compounds that have been instrumental in studying SK channel function:

  • This compound (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine]) : A synthetic small molecule that acts as a positive modulator, enhancing the activity of specific SK channel subtypes.[7]

  • Apamin : An 18-amino acid peptide neurotoxin derived from bee venom, which is a potent and selective blocker of SK channels.[5][6]

Quantitative Comparison of Modulator Activity

The following tables summarize the quantitative data on the potency and selectivity of this compound and apamin for the different human SK channel subtypes.

Table 1: Potency of this compound on Human SK Channel Subtypes

SubtypeEC50 (μM)EfficacyReference
hSK1Inactive-[7]
hSK21471 ± 1.8 %[7]
hSK35.690 ± 1.8 %[7]
hIK (KCa3.1)Inactive-[7]

Table 2: Potency of Apamin on Human SK Channel Subtypes

SubtypeIC50Reference
hSK14.1 nM[8]
hSK287.7 pM[8]
hSK32.3 nM[8]

Mechanisms of Action: A Tale of Two Modulators

This compound and apamin exert their effects on SK channels through fundamentally different mechanisms and at distinct binding sites.

This compound: A Positive Allosteric Modulator

This compound acts as a positive allosteric modulator, increasing the apparent calcium sensitivity of SK2 and SK3 channels.[7] This means that in the presence of this compound, the channels are more likely to open at lower intracellular calcium concentrations. Structurally, this compound is believed to bind to a pocket located between the C-lobe of calmodulin (the calcium-sensing protein constitutively associated with SK channels) and the HA/HB helices of the channel protein itself.[9][10] This binding event is thought to stabilize the open conformation of the channel's cytoplasmic gate.[9] The selectivity of this compound for SK2 and SK3 over SK1 is attributed to specific amino acid residues within these HA/HB helices.[9][10]

Apamin: A Pore Blocker with Allosteric Properties

Apamin is a potent inhibitor of all three SK channel subtypes, though it displays the highest affinity for SK2.[8][11] It functions by physically occluding the ion conduction pathway.[5] The binding site for apamin is located at the outer vestibule of the channel's pore.[3][12] This interaction involves amino acid residues in both the pore-forming region (P-loop) and the extracellular loop between the S3 and S4 transmembrane segments.[11][13][14] While often described as a pore blocker, apamin's interaction with the channel also exhibits allosteric properties, meaning it can induce conformational changes that prevent the channel from opening.[11][12][13]

Visualizing the Differential Mechanisms

The following diagrams illustrate the distinct binding sites and mechanisms of action of this compound and apamin on SK channels.

Differential Modulation of SK Channels cluster_0 SK Channel Subunit cluster_1 Modulators cluster_2 Functional Effect Channel Extracellular Transmembrane Intracellular This compound This compound This compound->Channel:f2 Binds between Calmodulin and HA/HB helices Activation Positive Modulation (Increased Ca2+ sensitivity) This compound->Activation Apamin Apamin Apamin->Channel:f0 Binds to outer pore and S3-S4 loop Inhibition Channel Block (Pore occlusion) Apamin->Inhibition

Caption: Differential binding sites and effects of this compound and apamin on an SK channel subunit.

Experimental Protocols

The following provides a generalized methodology for investigating the effects of this compound and apamin on SK channels using patch-clamp electrophysiology, a common technique cited in the supporting literature.[7][8][9]

1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For studying specific SK channel subtypes, cells are transiently transfected with plasmids encoding the desired human SK channel subunit (hSK1, hSK2, or hSK3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker protein like Green Fluorescent Protein (GFP) can aid in identifying transfected cells. Experiments are typically performed 24-48 hours post-transfection.

2. Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 2 CaCl2, pH adjusted to 7.4 with KOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and a calcium buffer (e.g., EGTA) to control the free calcium concentration at a desired level (e.g., 300 nM). The pH is adjusted to 7.2 with KOH.

  • Whole-Cell Configuration:

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.

    • Voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) are applied to elicit SK channel currents.[7]

  • Inside-Out Configuration:

    • After achieving a gigaohm seal, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.

    • This configuration allows for precise control of the intracellular calcium concentration by changing the bath solution.

  • Drug Application: this compound and apamin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions and then diluted to the final desired concentration in the extracellular solution. The compounds are applied to the cells via a perfusion system.

3. Data Analysis

  • Current amplitudes are measured at a specific voltage (e.g., -75 mV).[7]

  • Concentration-response curves are generated by plotting the normalized current as a function of the compound concentration.

  • The EC50 (for activators) or IC50 (for inhibitors) values are determined by fitting the concentration-response data to the Hill equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of this compound and apamin on a specific SK channel subtype.

Experimental Workflow: SK Channel Modulation cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with hSKx cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell or Inside-Out Patch-Clamp Transfection->Patch_Clamp Control Record Baseline SK Current Patch_Clamp->Control Drug_Application Apply this compound or Apamin Control->Drug_Application Record_Effect Record Modulated SK Current Drug_Application->Record_Effect Measure_Current Measure Current Amplitude Record_Effect->Measure_Current Concentration_Response Generate Concentration- Response Curve Measure_Current->Concentration_Response Calculate_Potency Calculate EC50/IC50 Concentration_Response->Calculate_Potency

Caption: A streamlined workflow for the electrophysiological characterization of SK channel modulators.

Conclusion

This compound and apamin are invaluable pharmacological tools for the study of SK channels. This compound's ability to selectively activate SK2 and SK3 channels makes it ideal for investigating the physiological consequences of enhancing the activity of these specific subtypes.[1][2] In contrast, apamin's potent, albeit less subtype-selective, blocking action is useful for confirming the involvement of SK channels in a particular physiological process.[5][6] The differential effects of these two compounds, summarized in this guide, provide a robust framework for designing experiments to elucidate the complex roles of SK channels in health and disease.

References

The Evolving Landscape of KCa2 Channel Modulation: A Comparative Analysis of CyPPA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of novel cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine (CyPPA) analogs reveals significant strides in enhancing potency and maintaining subtype selectivity for small-conductance calcium-activated potassium (KCa2) channels. This guide provides a comparative analysis of these analogs, presenting key experimental data, detailed methodologies, and visual representations of their underlying mechanisms for researchers, scientists, and drug development professionals.

This compound is a known positive modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, showing no activity at KCa2.1 (SK1) and KCa3.1 (IK) channels. Its therapeutic potential is linked to its ability to reduce neuronal excitability, making it a target for conditions like ataxia.[1][2] However, the relatively low potency of this compound has spurred the development of analogs with improved pharmacological profiles.

Comparative Potency of this compound Analogs

Recent research has focused on modifying the cyclohexane (B81311) moiety of this compound with various substituted rings to improve its potentiation of KCa2 channel activity.[1] The activity of these synthesized compounds was primarily assessed on rat KCa2.2a channels heterologously expressed in HEK293 cells. The following table summarizes the half-maximal effective concentrations (EC50) for key analogs compared to the parent compound, this compound.

CompoundModificationEC50 (μM) for KCa2.2aFold Change vs. This compound
This compound N-cyclohexyl7.48 ± 1.581x
2d 4-methoxycyclohexyl49.72 ± 11.3~0.15x
2o 3,4-dihalophenyl0.99 ± 0.19~7.5x more potent
2q 2,5-dihalophenyl0.64 ± 0.12~11.7x more potent

Data sourced from a study on subtype-selective positive modulators of KCa2 channels.[1]

The data clearly indicates that substitution of the cyclohexane ring with dihalogenated phenyl groups significantly enhances the potency of the compounds. Specifically, compound 2q , with halogen decoration at the 2 and 5 positions of the benzene (B151609) ring, demonstrated an approximately 10-fold increase in potency compared to this compound.[1][2] Similarly, compound 2o , with substitutions at the 3 and 4 positions, was about 7-fold more potent.[1][2] Importantly, both of these highly potent analogs retained their subtype selectivity for KCa2.2a over KCa2.3 channels.[1][2] Conversely, the introduction of a 4-methoxycyclohexyl group in compound 2d resulted in a drastic reduction in potency.[1]

Mechanism of Action and Signaling Pathway

This compound and its analogs act as positive allosteric modulators of KCa2 channels. These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[3][4][5][6] The activation of KCa2 channels is dependent on intracellular calcium levels. This compound enhances the apparent calcium sensitivity of KCa2.2 and KCa2.3 channels, meaning the channels are more likely to open at lower calcium concentrations.[4][6] This leads to a more pronounced and prolonged hyperpolarization, which in turn reduces the firing frequency of neurons.[4][5][6]

The following diagram illustrates the signaling pathway of KCa2 channel modulation.

KCa2_Signaling_Pathway cluster_membrane Cell Membrane Ca_influx Ca²⁺ Influx (e.g., via NMDA-R) CaM Calmodulin (CaM) Ca_influx->CaM binds KCa2 KCa2.2 / KCa2.3 Channel K_efflux K⁺ Efflux KCa2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization CaM->KCa2 activates This compound This compound / Analog This compound->KCa2 positively modulates (increases Ca²⁺ sensitivity) Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of KCa2 channel modulation by this compound analogs.

Experimental Protocols

The primary method used to evaluate the potency of this compound analogs is inside-out patch-clamp electrophysiology .[1] This technique allows for the direct measurement of ion channel activity in a patch of cell membrane.

Detailed Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the rat KCa2.2a channel subtype.

  • Electrophysiological Recordings:

    • An inside-out patch configuration is established from a transfected HEK293 cell using a glass micropipette.

    • The pipette solution (extracellular) contains a buffered solution with potassium ions.

    • The bath solution (intracellular) contains a buffered solution with a known concentration of free Ca²⁺, which is required to activate the KCa2 channels.

    • The membrane patch is voltage-clamped at a specific potential (e.g., -60 mV).

  • Compound Application:

    • A baseline current is recorded in the presence of a sub-maximal Ca²⁺ concentration.

    • This compound or its analogs are then perfused into the bath solution at various concentrations.

    • The potentiation of the KCa2 channel current is measured as the increase in current amplitude in the presence of the compound.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the normalized current potentiation against the compound concentration.

    • The EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect, is determined by fitting the data to a Hill equation.

    • The maximal efficacy (Emax) is also determined from the concentration-response curve.[1]

The following diagram illustrates the experimental workflow.

Electrophysiology_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with KCa2.2a cDNA Cell_Culture->Transfection Patch_Clamp Inside-Out Patch Clamp Configuration Transfection->Patch_Clamp Baseline Record Baseline Current (sub-maximal Ca²⁺) Patch_Clamp->Baseline Compound_App Apply this compound Analog (various concentrations) Baseline->Compound_App Record_Potentiation Record Potentiated Current Compound_App->Record_Potentiation Data_Analysis Data Analysis: Concentration-Response Curve Record_Potentiation->Data_Analysis EC50_Emax Determine EC₅₀ and Eₘₐₓ Data_Analysis->EC50_Emax End End EC50_Emax->End

Caption: Workflow for inside-out patch-clamp electrophysiology experiments.

Structure-Activity Relationship Summary

The modifications to the this compound scaffold have provided valuable insights into the structural requirements for potent KCa2 channel modulation.

SAR_Summary cluster_modifications Modifications at N-position Core 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine N-substituted-4-amine Cyclohexyl Cyclohexyl (this compound) EC₅₀ = 7.48 μM Core:f1->Cyclohexyl Parent Compound Substituted_Cyclohexyl 4-Methoxycyclohexyl (Compound 2d) EC₅₀ = 49.72 μM Core:f1->Substituted_Cyclohexyl Decreased Potency Dihalophenyl Dihalophenyl (Compounds 2o, 2q) 3,4-dihalo (2o) EC₅₀ = 0.99 μM 2,5-dihalo (2q) EC₅₀ = 0.64 μM Core:f1->Dihalophenyl Increased Potency

Caption: Structure-activity relationship of this compound analogs.

References

Validating CyPPA's selectivity for SK2/SK3 over SK1/IK channels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the pharmacological activator CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) and its selective action on small-conductance calcium-activated potassium (SK) channels. We present supporting experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in understanding and validating this compound's selectivity for SK2 and SK3 over SK1 and intermediate-conductance (IK) channels.

Data Presentation: Quantitative Analysis of this compound's Selectivity

The selectivity of this compound has been primarily determined through electrophysiological studies, specifically using the patch-clamp technique on Human Embryonic Kidney (HEK293) cells expressing recombinant human SK and IK channel subtypes. The key parameter for quantifying the potency of a channel activator is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect.

The following table summarizes the EC50 values for this compound on different potassium channel subtypes.

Channel SubtypeCommon NameThis compound EC50 (μM)Efficacy (%)Reference
KCa2.1SK1InactiveNo activity[1][2]
KCa2.2SK214 ± 471 ± 1.8[1]
KCa2.3SK35.6 ± 1.690 ± 1.8[1]
KCa3.1IKInactiveNo activity[1][2]

As the data indicates, this compound is a potent and selective activator of SK3 and SK2 channels, with a clear preference for SK3.[1] Crucially, this compound shows no activity at SK1 and IK channels, making it a valuable pharmacological tool to dissect the physiological roles of SK2 and SK3 channels from other SK and IK channel-mediated responses.[1]

Experimental Protocols

The validation of this compound's selectivity relies on robust and reproducible experimental protocols. The primary technique cited in the literature is patch-clamp electrophysiology.

Inside-Out Patch-Clamp Electrophysiology for Determining this compound's Effect on Channel Activity

This technique allows for the direct measurement of ion channel activity in an excised patch of the cell membrane, providing precise control over the intracellular environment.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in appropriate media and conditions.

  • Cells are transiently transfected with plasmids containing the cDNA for the specific human potassium channel subtype (hSK1, hSK2, hSK3, or hIK).

2. Electrophysiological Recording:

  • Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., KCl or K-gluconate), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA) to control the free calcium concentration.

  • Bath Solution (Extracellular): Contains a physiological salt solution, such as Artificial Cerebrospinal Fluid (aCSF), with a defined potassium concentration.

  • Patch Pipettes: Fabricated from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.

  • Recording:

    • A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.

    • The pipette is then retracted to excise a patch of the membrane, with the intracellular side now facing the bath solution (inside-out configuration).

    • The membrane potential is held at a constant voltage (voltage-clamp).

    • The activity of the channels in the patch is recorded in response to the application of varying concentrations of free calcium to the bath, both in the absence and presence of different concentrations of this compound.

3. Data Analysis:

  • The current flowing through the channels is measured and analyzed.

  • Dose-response curves are generated by plotting the channel activation at different this compound concentrations.

  • The EC50 value is calculated from the dose-response curve using the Hill equation.

Mandatory Visualizations

Signaling Pathway of this compound Action

CyPPA_Signaling_Pathway cluster_membrane Cell Membrane SK2_SK3 SK2/SK3 Channels Activation Channel Activation SK2_SK3->Activation SK1_IK SK1/IK Channels No_Effect No Effect SK1_IK->No_Effect This compound This compound This compound->SK2_SK3:p Positive Allosteric Modulator This compound->SK1_IK No Interaction CaM Calmodulin (CaM) CaM->SK2_SK3:p binds to Ca2_plus Intracellular Ca²⁺ Ca2_plus->CaM binds CyPPA_Validation_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cluster_conclusion Conclusion HEK293 HEK293 Cells Transfection Transfection with Channel Subtype cDNA (SK1, SK2, SK3, or IK) HEK293->Transfection Patch_Clamp Inside-Out Patch-Clamp Transfection->Patch_Clamp Voltage_Clamp Voltage-Clamp Recording Patch_Clamp->Voltage_Clamp Drug_Application Application of Ca²⁺ & this compound Voltage_Clamp->Drug_Application Current_Measurement Measure Channel Current Drug_Application->Current_Measurement Dose_Response Generate Dose-Response Curves Current_Measurement->Dose_Response EC50_Calculation Calculate EC50 Values Dose_Response->EC50_Calculation Selectivity Determine Selectivity Profile EC50_Calculation->Selectivity

References

A Comparative Guide to SK Channel Modulators: CyPPA vs. Dequalinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent modulators of small-conductance calcium-activated potassium (SK) channels: the positive modulator CyPPA and the blocker dequalinium (B1207927). This document summarizes their performance based on experimental data, outlines relevant experimental protocols, and visualizes key concepts to aid in the selection of the appropriate tool for research and drug development in areas such as neuroscience, cardiology, and oncology.

At a Glance: this compound vs. Dequalinium

FeatureThis compound (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine)Dequalinium Chloride
Primary Mechanism Positive Allosteric ModulatorPore Blocker
Effect on SK Channels Increases apparent Ca2+ sensitivity, potentiating channel openingInhibits channel activity by occluding the ion conduction pathway
Subtype Selectivity Selective for SK3 and SK2 over SK1 and IK channelsGenerally considered a non-selective SK channel blocker
Primary Research Use Tool to study the physiological roles of SK2/SK3 channels and as a potential therapeutic agent for hyperdopaminergic states.Pharmacological tool to block SK channel function; also used as an antimicrobial and has been investigated for anticancer properties.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for this compound and dequalinium based on published experimental data.

Table 1: Potency of this compound and Dequalinium on SK Channels
CompoundSK Channel SubtypePotency (EC50/IC50)Experimental System
This compound hSK3EC50: 5.6 ± 1.6 µM[1]Inside-out patch clamp on HEK293 cells
hSK2EC50: 14 ± 4 µM[1]Inside-out patch clamp on HEK293 cells
hSK1Inactive[1]Inside-out patch clamp on HEK293 cells
hIK (KCa3.1)Inactive[1]Inside-out patch clamp on HEK293 cells
Dequalinium SK channels (unspecified subtype)IC50: 1.5 µM[2]Inhibition of afterhyperpolarization in rat sympathetic neurons
SK channels (unspecified subtype)IC50: 0.60 ± 0.05 µM[3]Inhibition of afterhyperpolarization in rat sympathetic neurons

EC50: Half-maximal effective concentration for positive modulators. IC50: Half-maximal inhibitory concentration for blockers.

Table 2: Known Off-Target Effects
CompoundOff-TargetEffectPotency (IC50)
This compound Nav ChannelsInhibition~11 µM
Dequalinium M3 Muscarinic Acetylcholine (B1216132) ReceptorsAntagonist0.27 µM[2]
M1 Muscarinic Acetylcholine ReceptorsAntagonist0.12 µM[4]
M5 Muscarinic Acetylcholine ReceptorsAntagonist0.52 µM[4]
Nicotinic Acetylcholine ReceptorsBlockerMicromolar concentrations[2]
Human Organic Cation Transporter 2 (hOCT2)Inhibitor88.16 ± 7.14 nM

Mechanism of Action

This compound and dequalinium modulate SK channel activity through distinct mechanisms, which is a critical consideration for experimental design and data interpretation.

This compound: A Positive Allosteric Modulator

This compound acts as a positive allosteric modulator, meaning it binds to a site on the SK channel protein distinct from the calcium-binding site. This binding event increases the apparent sensitivity of the channel to intracellular calcium.[1] As a result, at a given concentration of intracellular calcium, the probability of the SK channel opening is increased in the presence of this compound. This leads to a potentiation of the potassium current, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.

cluster_0 SK Channel Gating cluster_1 Modulation by this compound Ca2_in Intracellular Ca2+ Calmodulin Calmodulin Ca2_in->Calmodulin Binds SK_Channel SK Channel (Closed) Calmodulin->SK_Channel Activates SK_Channel_Open SK Channel (Open) (K+ Efflux) SK_Channel->SK_Channel_Open Conformational Change This compound This compound SK_Channel_Mod SK Channel This compound->SK_Channel_Mod Binds allosterically Ca2_Sensitivity Increased Ca2+ Sensitivity SK_Channel_Mod->Ca2_Sensitivity Induces Ca2_Sensitivity->SK_Channel_Open Potentiates Opening

Fig. 1: Signaling pathway of this compound's positive modulation of SK channels.

Dequalinium: A Pore Blocker

In contrast to this compound, dequalinium acts as a pore blocker.[5] This means it physically obstructs the ion conduction pathway of the SK channel, preventing the flow of potassium ions even when the channel is in its open conformation. This direct inhibition of potassium efflux leads to membrane depolarization and an increase in cellular excitability.

cluster_0 SK Channel Pore Blockade SK_Channel_Open SK Channel (Open) Blocked_Channel Blocked SK Channel (No K+ Efflux) Dequalinium Dequalinium Dequalinium->Blocked_Channel Occludes Pore

Fig. 2: Mechanism of SK channel pore blockade by dequalinium.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize SK channel modulators like this compound and dequalinium.

Electrophysiology: Patch-Clamp Recordings

This technique is the gold standard for studying ion channel activity at the single-channel or whole-cell level.

Objective: To measure the effect of this compound or dequalinium on SK channel currents.

Methodology:

  • Cell Preparation: HEK293 cells stably or transiently expressing the desired human SK channel subtype (SK1, SK2, or SK3) are cultured on glass coverslips.

  • Recording Configuration: Whole-cell or inside-out patch-clamp configurations are established using a patch-clamp amplifier.

  • Solutions:

    • Pipette (intracellular) solution: Contains a potassium-based solution (e.g., 144 mM KCl) buffered to a specific free calcium concentration using EGTA.

    • Bath (extracellular) solution: Contains a physiological salt solution (e.g., 140 mM NaCl, 4 mM KCl).

  • Data Acquisition:

    • For whole-cell recordings, membrane currents are typically elicited by voltage ramps or steps.

    • For inside-out patches, single-channel currents are recorded at a constant holding potential.

  • Compound Application: this compound or dequalinium is applied to the bath solution at varying concentrations to determine dose-response relationships.

  • Analysis: The effect of the compound on current amplitude (whole-cell) or channel open probability (single-channel) is quantified to determine EC50 or IC50 values.

cluster_0 Patch-Clamp Workflow start Start cell_prep Cell Culture with SK Channel Expression start->cell_prep patching Establish Patch-Clamp (Whole-cell or Inside-out) cell_prep->patching recording_baseline Record Baseline SK Channel Current patching->recording_baseline compound_app Apply this compound or Dequalinium recording_baseline->compound_app recording_drug Record SK Channel Current in Presence of Compound compound_app->recording_drug washout Washout Compound recording_drug->washout recording_washout Record Post-Washout Current washout->recording_washout analysis Data Analysis (EC50/IC50 Determination) recording_washout->analysis end End analysis->end

Fig. 3: General workflow for patch-clamp electrophysiology experiments.
Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentrations, which can be an indirect measure of SK channel activity, particularly in response to stimuli that trigger calcium influx.

Objective: To assess how SK channel modulation by this compound or dequalinium affects intracellular calcium dynamics.

Methodology:

  • Cell Preparation: Cells endogenously or exogenously expressing SK channels are plated on glass-bottom dishes.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging: Cells are imaged using a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

  • Stimulation: A stimulus that induces a rise in intracellular calcium (e.g., a neurotransmitter or a depolarizing agent) is applied.

  • Compound Application: The experiment is repeated in the presence of this compound or dequalinium to observe its effect on the calcium transient.

  • Analysis: Changes in fluorescence intensity are quantified to determine the effect of the modulator on the amplitude and duration of the calcium signal. For example, blockade of SK channels by dequalinium would be expected to prolong the calcium transient by preventing the repolarizing effect of potassium efflux.

Concluding Remarks

The choice between this compound and dequalinium as an SK channel modulator is fundamentally dependent on the desired experimental outcome.

  • This compound is the tool of choice for studies aiming to potentiate SK2 and SK3 channel function and investigate the physiological consequences of enhanced SK channel activity. Its subtype selectivity makes it particularly valuable for dissecting the specific roles of SK2 and SK3 channels in various cellular processes.

  • Dequalinium is a suitable agent for experiments requiring the inhibition of SK channel activity . However, researchers must be cognizant of its lack of subtype selectivity and its significant off-target effects, particularly on muscarinic and nicotinic acetylcholine receptors. Appropriate controls are essential to ensure that the observed effects are indeed attributable to SK channel blockade.

This guide provides a foundational understanding of these two important pharmacological tools. For specific experimental applications, researchers are encouraged to consult the primary literature for detailed protocols and context-specific considerations.

References

A Comparative Analysis of the Potency of CyPPA and UCL 1684 on Small-Conductance Calcium-Activated Potassium (SK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

In the field of pharmacology and neuroscience, the modulation of small-conductance calcium-activated potassium (SK) channels presents a promising avenue for therapeutic intervention in a variety of neurological and cardiovascular disorders. This guide provides a detailed comparison of two prominent modulators of SK channels: CyPPA, a positive modulator (activator), and UCL 1684, a potent channel blocker. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct properties and potencies of these compounds.

Mechanism of Action and Pharmacological Targets

This compound (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a subtype-selective positive modulator of SK channels.[1][2][3] It functions by increasing the apparent calcium sensitivity of the channels, thereby promoting their opening at lower intracellular calcium concentrations.[1] this compound exhibits selectivity for the SK3 and SK2 subtypes over the SK1 and intermediate-conductance (IK) channels.[4][5]

UCL 1684 is a potent, non-peptidic antagonist of the apamin-sensitive small-conductance calcium-activated potassium channel.[6][7][8][9] It acts as a blocker, physically occluding the pore of the channel to prevent the passage of potassium ions. UCL 1684 is particularly potent at blocking SK1 and SK2 channels.[7][9] Beyond its primary target, UCL 1684 has been shown to inhibit sodium channels in an atrial-selective manner and can also act as an antagonist at M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors.[10][11]

Quantitative Comparison of Potency

The potency of this compound and UCL 1684 has been quantified in various experimental systems, primarily through electrophysiological measurements in cell lines expressing specific SK channel subtypes. The key metrics for comparison are the half-maximal effective concentration (EC50) for the activator this compound and the half-maximal inhibitory concentration (IC50) for the blocker UCL 1684.

CompoundActionTarget SubtypePotency (EC50 / IC50)Cell System
This compound Positive Modulator (Activator)hSK35.6 µM (EC50)[4]HEK293 Cells
hSK214 µM (EC50)[4]HEK293 Cells
hSK1Inactive[4][5]HEK293 Cells
hIKInactive[4][5]HEK293 Cells
UCL 1684 BlockerhKCa2.1 (SK1)762 pM (IC50)[7][9]HEK293 Cells
rKCa2.2 (SK2)364 pM (IC50)[7][9]HEK293 Cells
Apamin-sensitive K+ channel3 nM (IC50)[7][9]Rat Sympathetic Neurons
Muscarine activated outward current6 nM (IC50)[8]Cultured Rat Chromaffin Cells
M1 Muscarinic Receptor0.12 µM (IC50)[11]CHO Cells
M3 Muscarinic Receptor1.5 µM (IC50)[11]CHO Cells
M5 Muscarinic Receptor0.52 µM (IC50)[11]CHO Cells

Experimental Protocols

The determination of the potency for both this compound and UCL 1684 predominantly relies on patch-clamp electrophysiology techniques, which allow for the direct measurement of ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology for SK Channel Modulators

This protocol is a representative method for assessing the effect of compounds like this compound and UCL 1684 on SK channels expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids containing the cDNA for the desired human SK channel subtype (e.g., hSK1, hSK2, or hSK3) using a suitable transfection reagent.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free calcium concentration (e.g., 1 µM) to activate the SK channels. The pH is adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • SK channel currents are elicited by voltage ramps or steps to a depolarized potential (e.g., +40 mV).

4. Drug Application and Data Analysis:

  • A baseline recording of the SK current is established.

  • This compound or UCL 1684 is applied to the external solution at varying concentrations.

  • The effect of the compound on the current amplitude is measured.

  • For this compound (an activator), the increase in current is plotted against the concentration to determine the EC50 value using a sigmoidal dose-response curve fit.

  • For UCL 1684 (a blocker), the percentage of current inhibition is plotted against the concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and UCL 1684 on SK channels and a typical experimental workflow for their characterization.

SK_Channel_Modulation cluster_channel SK Channel cluster_this compound This compound (Activator) cluster_ucl UCL 1684 (Blocker) SK_Channel Pore Calmodulin (CaM) K_efflux Cellular Response SK_Channel:pore->K_efflux K⁺ Efflux (Hyperpolarization) This compound This compound This compound->SK_Channel Positive Allosteric Modulation UCL_1684 UCL 1684 UCL_1684->SK_Channel:pore Blocks Pore Ca2_ion Ca²⁺ Ca2_ion->SK_Channel:CaM Binds

Caption: Mechanism of SK channel modulation by this compound and UCL 1684.

Experimental_Workflow start Start: HEK293 Cell Culture transfection Transfect with SK Channel cDNA start->transfection incubation Incubate for 24-48 hours transfection->incubation patch_clamp Whole-Cell Patch-Clamp incubation->patch_clamp baseline Record Baseline SK Current patch_clamp->baseline drug_application Apply this compound or UCL 1684 baseline->drug_application record_effect Record Modulated SK Current drug_application->record_effect data_analysis Data Analysis (EC50/IC50) record_effect->data_analysis end End: Potency Determined data_analysis->end

References

Validating SK Channel Activation: A Comparative Guide to Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used positive controls for the validation of small-conductance calcium-activated potassium (SK) channel activation. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.

Introduction to SK Channels and Their Activation

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated by intracellular calcium ions (Ca²⁺).[1] They play a crucial role in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity by contributing to the afterhyperpolarization that follows an action potential.[1][2] The activation of SK channels is not directly mediated by Ca²⁺ binding to the channel itself, but rather through the constitutive binding of calmodulin (CaM), which acts as the Ca²⁺ sensor.[1][3] The binding of Ca²⁺ to the N-lobe of CaM induces a conformational change that leads to the opening of the SK channel pore, allowing potassium ions (K⁺) to flow out of the cell and hyperpolarize the membrane.[1]

Positive modulators of SK channels are compounds that enhance the activity of these channels, typically by increasing their apparent sensitivity to intracellular Ca²⁺. These molecules are invaluable tools for studying the physiological roles of SK channels and for the development of therapeutic agents targeting neurological and cardiovascular disorders. This guide focuses on three widely used positive controls: NS309 , CyPPA , and 1-EBIO .

Comparison of Positive Controls for SK Channel Activation

The selection of an appropriate positive control depends on the specific SK channel subtype(s) of interest and the desired potency. The following table summarizes the half-maximal effective concentrations (EC₅₀) of NS309, this compound, and 1-EBIO for the three main SK channel subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).

CompoundSK1 (KCa2.1) EC₅₀SK2 (KCa2.2) EC₅₀SK3 (KCa2.3) EC₅₀Selectivity Profile
NS309 Not specified, but active~0.62 µM[4]~0.3 µM[4]Potent activator of SK2, SK3, and IK channels.[4]
This compound Inactive[5][6]~14 µM[5][7]~5.6 µM[5][6][7]Selective for SK2 and SK3 over SK1 and IK channels.[5][6][8]
1-EBIO Active (EC₅₀ not specified)Active (EC₅₀ not specified)~1040 µM[5]Non-selective activator of SK and IK channels.[5]

Signaling Pathway of SK Channel Activation

The activation of SK channels is a multi-step process involving intracellular calcium, calmodulin, and the channel itself. Positive modulators enhance this process by binding to a pocket at the interface between the channel and calmodulin, thereby stabilizing the open conformation.

SK_Channel_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol SK_Channel SK Channel K_efflux K⁺ Efflux SK_Channel->K_efflux Opens CaM Calmodulin (CaM) CaM->SK_Channel Constitutively bound to C-terminus Ca Ca²⁺ Ca->CaM Binds to N-lobe Positive_Modulator Positive Modulator (NS309, this compound, 1-EBIO) Positive_Modulator->SK_Channel Binds to Channel-CaM interface

Figure 1. Signaling pathway of SK channel activation by intracellular calcium and positive modulators.

Experimental Protocols

Validation of SK channel activation by positive controls is primarily achieved through electrophysiological techniques, such as whole-cell patch-clamp, and cellular imaging methods like calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To measure the potentiation of SK channel currents by a positive control in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.

Experimental Workflow:

Electrophysiology_Workflow A Cell Culture & Transfection (e.g., HEK293 with SKx) C Establish Whole-Cell Configuration A->C B Patch Pipette Preparation (Intracellular Solution) B->C D Record Baseline Current C->D E Bath Application of Positive Control D->E F Record Potentiated Current E->F G Data Analysis (e.g., EC₅₀ determination) F->G

References

Cross-Validation of CyPPA's SK Channel Activity with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine), a selective positive modulator of small-conductance calcium-activated potassium (SK) channels. We will examine experimental data supporting its mechanism of action and the cross-validation of its effects using genetic models, offering insights for researchers in neuroscience and drug development.

This compound has emerged as a valuable pharmacological tool for studying the physiological roles of SK channels, particularly the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes. Its primary mechanism of action is to increase the apparent sensitivity of these channels to intracellular calcium, thereby enhancing their activity at lower calcium concentrations. This modulation has significant effects on neuronal excitability, influencing firing patterns and neurotransmitter release.

Performance and Selectivity of this compound

This compound demonstrates clear selectivity for SK2 and SK3 channels over SK1 and intermediate-conductance (IK) channels. Experimental data from studies on recombinant human SK channels expressed in HEK293 cells quantify this selectivity.

ParameterhSK3 (KCa2.3)hSK2 (KCa2.2)hSK1 (KCa2.1)hIK (KCa3.1)Alternative Modulator (NS309 on hSK3)
EC₅₀ 5.6 µM14 µMInactiveInactive0.3 µM
Effect on Ca²⁺ Sensitivity (EC₅₀ shift) From 429 nM to 59 nMLess pronounced than SK3No effectNot applicableFrom 429 nM to 24 nM (at 30 µM)

This table summarizes quantitative data on this compound's potency and effect on human (h) SK channel subtypes.

Cross-Validation with Genetic Models

The definitive validation of a pharmacological agent's specificity comes from studies employing genetic models, such as knockout mice. Research utilizing mice with genetic deletion of the Kcnn3 gene (SK3 knockout mice) has been instrumental in confirming that the effects of this compound on dopaminergic neuron activity are indeed mediated by SK3 channels.

Experimental ObservationWild-Type MiceSK3 Knockout Mice
Effect of this compound on Dopaminergic Neuron Firing Decreases spontaneous firing rateEffect is significantly reduced
Effect of this compound on Dopamine (B1211576) Release Inhibits spontaneous dopamine releaseEffect is significantly reduced

This table provides a comparative summary of this compound's effects in wild-type versus SK3 knockout genetic models, based on qualitative findings from multiple studies.

Signaling Pathway and Mechanism of Action

This compound's effect is downstream of cellular activation that leads to an increase in intracellular calcium. By binding to the SK channel, this compound allosterically modulates the channel's conformation, making the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel, more effective at opening the pore in response to calcium influx. This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability.

SK_Channel_Activation cluster_membrane Cell Membrane cluster_extra cluster_intra Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_in Ca²⁺ Ca_Channel->Ca_in influx SK_Channel SK3/SK2 Channel K_out K⁺ SK_Channel->K_out efflux Ca_out Ca²⁺ Ca_out->Ca_Channel Hyperpolarization Hyperpolarization (Reduced Excitability) K_out->Hyperpolarization leads to Depolarization Depolarization Depolarization->Ca_Channel opens Ca_in->SK_Channel activates This compound This compound This compound->SK_Channel positively modulates (increases Ca²⁺ sensitivity) K_in K⁺ K_in->SK_Channel Experimental_Workflow cluster_setup Animal Models & Preparation cluster_experiments Experimental Procedures cluster_analysis Data Analysis & Validation WT_mice Wild-Type Mice Slice_prep Acute Brain Slice Preparation WT_mice->Slice_prep KO_mice SK3 Knockout Mice KO_mice->Slice_prep Electrophys Electrophysiology (Patch-Clamp) Slice_prep->Electrophys FSCV Dopamine Release (FSCV) Slice_prep->FSCV Data_acq Data Acquisition: - Firing Rate - AHP - DA Concentration Electrophys->Data_acq FSCV->Data_acq Comparison Comparative Analysis (WT vs. KO) Data_acq->Comparison Validation Cross-Validation of This compound's SK3-mediated effect Comparison->Validation

A Comparative Analysis of SK Channel Positive Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of neurological and cardiovascular therapeutics, small-conductance calcium-activated potassium (SK) channels represent a promising target. Positive modulators of these channels, which enhance their activity, have shown potential in treating conditions characterized by neuronal hyperexcitability, such as ataxia and epilepsy. This guide provides a comparative analysis of prominent SK channel positive modulators, supported by experimental data and detailed methodologies to aid in the selection and application of these compounds in research settings.

Performance Comparison of SK Channel Positive Modulators

The efficacy and selectivity of SK channel positive modulators vary significantly. The following table summarizes the half-maximal effective concentrations (EC50) of several key modulators against the human SK channel subtypes (hSK1, hSK2, hSK3) and the related intermediate-conductance potassium channel (IK or KCa3.1). Lower EC50 values indicate higher potency.

ModulatorhSK1 (EC50, µM)hSK2 (EC50, µM)hSK3 (EC50, µM)IK/KCa3.1 (EC50, µM)Selectivity Profile
1-EBIO >1000[1]ND1040[1]Potent activatorNon-selective
NS309 ~0.6[2]0.62[3]0.3[3]0.02[2]Pan-selective (IK > SK1/2/3)[4]
CyPPA Inactive[1][5]14[1][5]5.6[1][5]Inactive[1][5]SK2/SK3 selective[1][5]
NS13001 >100[4]1.8[6]0.14[6]NDSK2/SK3 selective (SK3 > SK2)[4][6]
SKA-31 2.9[7][8]1.9[8][9]2.9[8]0.26[7][8]KCa2/KCa3.1 activator[7][9]
Riluzole ND12-21[10]ND2[10]Broad

ND: Not Determined

Key Experimental Methodologies

The data presented in this guide are primarily derived from electrophysiological studies, particularly patch-clamp experiments on recombinant human SK channels expressed in cell lines like HEK293.

Whole-Cell Patch-Clamp Electrophysiology for Determining Modulator Potency (EC50)

This technique is instrumental in characterizing the effect of modulators on SK channel activity.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (37°C, 5% CO2).[6]

  • Cells are transiently or stably transfected with plasmids encoding the specific human SK channel subtype (hSK1, hSK2, or hSK3).[7] Co-transfection with a marker protein like Green Fluorescent Protein (GFP) allows for the identification of successfully transfected cells.[7]

2. Electrophysiological Recording:

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[3] For measuring potassium currents under symmetrical conditions, a high potassium solution can be used: 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH).[3][5]

    • Internal (Pipette) Solution (in mM): 130 KCl, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free calcium concentration (e.g., 1 µM) to activate the SK channels (pH 7.2 with KOH).[3][7]

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a transfected cell.[7]

    • A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.[6]

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.[11]

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).[3]

    • Voltage ramps or steps are applied to elicit SK channel currents. A typical voltage ramp protocol might go from -100 mV to +50 mV over 1 second.[3]

3. Drug Application and Data Analysis:

  • The SK channel positive modulator is dissolved in the external solution at various concentrations.

  • The different concentrations of the modulator are perfused over the cell, and the resulting increase in SK channel current is measured at a specific voltage.[6]

  • The current potentiation at each concentration is normalized to the maximal response.

  • A concentration-response curve is generated by plotting the normalized current against the logarithm of the modulator concentration.[6]

  • The EC50 value, representing the concentration at which the modulator elicits 50% of its maximal effect, is determined by fitting the data with the Hill equation.[6]

Signaling Pathway and Experimental Workflow

The activation of SK channels is a critical process in regulating neuronal excitability. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating SK channel modulators.

SK_Channel_Activation_Pathway cluster_0 Cell Membrane Ca_In Ca²⁺ Influx (e.g., via VGCCs, NMDARs) CaM Calmodulin (CaM) Ca_In->CaM binds SK_Channel_Closed SK Channel (Closed) CaM->SK_Channel_Closed activates SK_Channel_Open SK Channel (Open) SK_Channel_Closed->SK_Channel_Open conformational change K_Efflux K⁺ Efflux SK_Channel_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Modulator Positive Modulator Modulator->SK_Channel_Closed enhances Ca²⁺ sensitivity

SK Channel Activation Signaling Pathway.

Experimental_Workflow A Cell Culture & Transfection (e.g., HEK293 with hSKx) B Whole-Cell Patch Clamp Setup A->B C Establish Baseline SK Current B->C D Perfuse with Increasing Concentrations of Modulator C->D E Record Potentiated SK Current D->E for each concentration F Data Analysis: Concentration-Response Curve E->F G Determine EC50 & Selectivity F->G

Workflow for Evaluating SK Channel Modulators.

References

Distinguishing SK2 vs. SK3 Channel Effects Using the Selective Modulator CyPPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a variety of neurological and psychiatric disorders. Within this family, the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes are often co-expressed and share significant homology, presenting a challenge for dissecting their individual physiological roles. Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a valuable pharmacological tool that exhibits preferential positive modulation of SK3 over SK2 channels, providing a means to differentiate their respective contributions to cellular function.

This guide provides an objective comparison of this compound's effects on SK2 and SK3 channels, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound's Effects on SK2 and SK3 Channels

The primary mechanism by which this compound distinguishes between SK2 and SK3 channels is through its differential potency. The following tables summarize the key quantitative data from electrophysiological studies.

Parameter hSK3 (KCa2.3) hSK2 (KCa2.2) hSK1 (KCa2.1) & hIK (KCa3.1) Reference
EC50 (Potency) 5.6 ± 1.6 µM14 ± 4 µMInactive[1][2]
Efficacy 90 ± 1.8 %71 ± 1.8 %-[1][2]
Table 1: Potency and Efficacy of this compound on Human SK Channel Subtypes. Data obtained from inside-out patch-clamp experiments on recombinant human SK channels expressed in HEK293 cells.
Parameter Condition Value Reference
EC50(Ca2+) of hSK3 Control (no this compound)429 nM[1][2][3]
EC50(Ca2+) of hSK3 With this compound59 nM[1][2][3]
Table 2: Effect of this compound on the Apparent Calcium Sensitivity of hSK3 Channels. This compound significantly increases the sensitivity of the SK3 channel to intracellular calcium.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the differential effects of this compound on SK2 and SK3 channels.

Electrophysiological Recording of Recombinant SK Channels in HEK293 Cells

This protocol is fundamental for determining the potency and efficacy of this compound on specific SK channel subtypes.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin. Cells are transiently transfected with plasmids encoding for the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent like Lipofectamine.

  • Patch-Clamp Recordings: Whole-cell or inside-out patch-clamp recordings are performed 24-48 hours post-transfection.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, with free Ca2+ buffered to the desired concentration (e.g., 500 nM), adjusted to pH 7.2 with KOH.

  • Drug Application: this compound is prepared as a stock solution in dimethylsulfoxide (DMSO) and diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects. Solutions are perfused onto the patched cell.

  • Data Analysis: Concentration-response curves are generated by plotting the increase in current amplitude as a function of this compound concentration. The data is then fitted with a Hill equation to determine the EC50 and efficacy.

Midbrain Slice Electrophysiology for Studying Native SK Channels

This method allows for the investigation of this compound's effects on native neurons, such as dopaminergic neurons of the substantia nigra pars compacta (SNc), which are known to express SK3 channels.[4][5][6]

  • Slice Preparation: Coronal midbrain slices (250-300 µm thick) are prepared from rodents in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 10 glucose. Slices are allowed to recover at room temperature for at least 1 hour before recording.

  • Recording: Whole-cell current-clamp recordings are performed on visually identified SNc dopaminergic neurons. The firing rate and afterhyperpolarization (AHP) potential are measured.

  • Experimental Procedure:

    • Record baseline spontaneous firing and AHP.

    • Perfuse the slice with aCSF containing a known concentration of this compound.

    • Measure the changes in firing rate and AHP duration and amplitude.

    • To confirm the involvement of SK channels, the SK channel blocker apamin (B550111) can be co-applied with this compound to observe the reversal of the effect.[5]

Visualizing the Mechanism and Workflow

Signaling Pathway of SK Channel Activation

The following diagram illustrates the general mechanism of SK channel activation by intracellular calcium and its modulation by this compound.

SK_Channel_Activation cluster_membrane Cell Membrane SK_channel SK Channel Hyperpolarization Membrane Hyperpolarization SK_channel->Hyperpolarization K+ efflux leads to Ca_source Intracellular Ca2+ Source (e.g., VGCC, NMDAR) CaM Calmodulin (CaM) Ca_source->CaM binds Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM forms Ca_CaM->SK_channel activates This compound This compound This compound->SK_channel positively modulates (increases Ca2+ sensitivity)

Caption: SK channel activation by Ca2+-Calmodulin and positive modulation by this compound.

Experimental Workflow for Distinguishing SK2 and SK3 Effects

This diagram outlines a logical workflow for using this compound in conjunction with other pharmacological tools to dissect the contributions of SK2 and SK3 channels.

Experimental_Workflow start Start with cells/tissue expressing both SK2 and SK3 apply_low_this compound Apply low concentration of this compound (~5 µM) start->apply_low_this compound use_sk2_blocker Use specific SK2 blocker (e.g., Lei-Dab 7) + this compound start->use_sk2_blocker use_apamin Use varying concentrations of Apamin start->use_apamin observe_effect_low Observe effect (primarily SK3-mediated) apply_low_this compound->observe_effect_low [EC50 for SK3] apply_high_this compound Apply high concentration of this compound (~15 µM) observe_effect_low->apply_high_this compound observe_effect_high Observe effect (SK3 and SK2-mediated) apply_high_this compound->observe_effect_high [EC50 for SK2] observe_sk3_effect Isolate SK3-mediated effect use_sk2_blocker->observe_sk3_effect differentiate_by_sensitivity Differentiate based on differential sensitivity (SK2 > SK3) use_apamin->differentiate_by_sensitivity

Caption: Workflow for pharmacologically distinguishing SK2 and SK3 channel activity.

References

A Comparative Guide to CyPPA and Other KCa2 Channel Openers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selective modulation of ion channels is a critical aspect of designing targeted therapeutics. Small conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are key regulators of neuronal excitability and have emerged as promising targets for a variety of neurological and psychiatric disorders. This guide provides an objective comparison of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine), a subtype-selective KCa2 channel opener, with other notable KCa2 channel activators: NS309, 1-EBIO, and Riluzole. The comparison is supported by experimental data on their potency, selectivity, and mechanism of action.

Performance Comparison of KCa2 Channel Openers

The efficacy and utility of a KCa2 channel opener are determined by its potency (EC50), selectivity for KCa2 subtypes (KCa2.1, KCa2.2, KCa2.3), and its activity at other ion channels, particularly the intermediate-conductance KCa3.1 (IK) channels and voltage-gated sodium (Nav) channels.

Potency (EC50 Values)

The half-maximal effective concentration (EC50) is a measure of a drug's potency. The table below summarizes the reported EC50 values for this compound and its comparators on various KCa channel subtypes.

CompoundKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)KCa3.1 (IK)
This compound Inactive[1]14 µM[1]5.6 µM[1]Inactive[1]
NS309 Active (EC50 not specified)~1.7 µM[1]0.15 µM[2]~0.074 µM[1]
1-EBIO Active (low potency)[3]Active (low potency)[3]1040 µM[4]~30 µM[3]
Riluzole Active (EC50 ~10-20 µM for KCa2 channels)[5]Active (EC50 ~10-20 µM for KCa2 channels)[5]Active (EC50 ~10-20 µM for KCa2 channels)[5]Active[6]
Selectivity and Off-Target Effects

Selectivity is crucial for minimizing unintended side effects. The following table outlines the selectivity profiles and known off-target activities of the compared KCa2 channel openers.

CompoundSelectivity ProfileKnown Off-Target Effects
This compound Selective for KCa2.2 and KCa2.3 over KCa2.1 and KCa3.1[1]Inhibition of Nav channels at higher concentrations[4][7]
NS309 Non-selective activator of KCa2 and KCa3.1 channels[6][8]Blocks hERG channels (Ki = 1.3 µM); short in vivo half-life[9]
1-EBIO Non-selective activator of KCa2 and KCa3.1 channels[3]Can enhance non-KCa2 carried currents; significant adverse effects at therapeutic doses in vivo[10]
Riluzole Activates KCa2 channelsBroad-spectrum activity including inhibition of voltage-gated sodium channels and effects on glutamate (B1630785) release and reuptake[11][12]

Mechanism of Action and Signaling Pathway

KCa2 channels are voltage-independent and their activation is solely dependent on the binding of intracellular calcium (Ca²⁺) to the constitutively associated protein, calmodulin (CaM)[3]. The binding of Ca²⁺ to CaM induces a conformational change in the CaM-KCa2 channel complex, leading to the opening of the channel pore and subsequent potassium (K⁺) efflux. This efflux hyperpolarizes the cell membrane, reducing cellular excitability.

Positive modulators like this compound, NS309, and 1-EBIO do not open the channel directly but rather enhance its sensitivity to Ca²⁺[13]. They bind to a site at the interface between the channel and calmodulin, facilitating the conformational change required for channel opening[13]. This results in a leftward shift of the Ca²⁺ concentration-response curve, meaning the channel can be activated at lower intracellular Ca²⁺ concentrations[4]. For instance, this compound increases the apparent calcium-sensitivity of KCa2.3 channels, changing the EC50 value of calcium activation from 429 nM to 59 nM[14].

KCa2_Activation_Pathway KCa2 Channel Activation Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCa2 KCa2 Channel (Closed) KCa2_open KCa2 Channel (Open) KCa2->KCa2_open Conformational Change KCa2_open->KCa2 Ca²⁺ dissociation CaM Calmodulin (CaM) Ca2_CaM Ca²⁺-CaM Complex CaM->Ca2_CaM Ca2_CaM->KCa2 Binds to C-terminus Ca2 Intracellular Ca²⁺ Ca2->CaM Binds Opener Positive Modulator (e.g., this compound) Opener->KCa2 Positive Allosteric Modulation

KCa2 Channel Activation Signaling Pathway

Experimental Protocols

The characterization of KCa2 channel openers relies heavily on electrophysiological techniques, particularly the patch-clamp method. Below are detailed methodologies for whole-cell and inside-out patch-clamp recordings, which are standard for assessing the potency and mechanism of action of compounds like this compound.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of macroscopic currents from the entire cell membrane, providing a robust method for determining the EC50 of a channel opener.

Cell Preparation:

  • HEK293 cells stably expressing the human KCa2 subtype of interest are cultured on glass coverslips.

  • Prior to recording, a coverslip is transferred to a recording chamber continuously perfused with extracellular solution.

Solutions:

  • Extracellular Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution is bubbled with 95% O₂ – 5% CO₂ to maintain a pH of 7.4[2].

  • Intracellular Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, and 40 mM HEPES. The pH is adjusted to 7.2 with KOH, and the osmolarity is set to ~270 mOsm/L. A Ca²⁺ buffer (e.g., EGTA) is included to clamp the free intracellular Ca²⁺ concentration at a sub-activating level (e.g., 0.3 µM) to establish a baseline current[2][15].

Recording Procedure:

  • Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the intracellular solution and mounted on a micromanipulator.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

  • The cell is held at a holding potential of 0 mV, and voltage ramps (e.g., -80 mV to +80 mV over 200 ms) are applied every 5 seconds to elicit currents[4].

  • After establishing a stable baseline current, the test compound (e.g., this compound) is applied at increasing concentrations via the perfusion system.

  • The increase in current at a specific negative potential (e.g., -80 mV) is measured and plotted against the compound concentration to determine the EC50 value.

Whole_Cell_Workflow Whole-Cell Patch-Clamp Workflow A Prepare Cells and Solutions B Pull and Fill Pipette A->B C Form Gigaohm Seal B->C D Rupture Membrane (Whole-Cell) C->D E Apply Voltage Protocol D->E F Record Baseline Current E->F G Apply Test Compound F->G H Record Modulated Current G->H I Data Analysis (EC50) H->I

Whole-Cell Patch-Clamp Workflow

Inside-Out Patch-Clamp Recording

This configuration is ideal for studying the direct interaction of a compound with the intracellular side of the channel and for precisely controlling the intracellular Ca²⁺ concentration to investigate the mechanism of action.

Solutions:

  • Pipette (Extracellular) Solution: Symmetrical high K⁺ solution (e.g., 154 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)[4].

  • Bath (Intracellular) Solution: Similar to the pipette solution but with varying concentrations of a Ca²⁺ buffer (e.g., EGTA) to achieve a range of free Ca²⁺ concentrations (e.g., from Ca²⁺-free to 10 µM)[4].

Recording Procedure:

  • After forming a gigaohm seal in the cell-attached mode, the pipette is retracted to excise a patch of membrane, with the intracellular face now exposed to the bath solution.

  • The patch is held at a constant negative potential (e.g., -80 mV).

  • The patch is exposed to a series of bath solutions with increasing concentrations of free Ca²⁺ to determine the Ca²⁺-dependence of channel activation in the absence of the test compound.

  • The experiment is repeated in the presence of a fixed concentration of the test compound (e.g., this compound) to assess its effect on the Ca²⁺ sensitivity of the channel.

  • To determine the EC50 of the compound, the patch is exposed to a constant, sub-maximal Ca²⁺ concentration, and the compound is applied to the bath at increasing concentrations.

By comparing the Ca²⁺ concentration-response curves in the presence and absence of the opener, researchers can confirm that the compound acts as a positive modulator that increases the apparent Ca²⁺ affinity of the channel.

Conclusion

This compound stands out as a valuable research tool due to its subtype selectivity for KCa2.2 and KCa2.3 channels, offering a more targeted approach compared to the broad-spectrum activators NS309 and 1-EBIO. While NS309 is highly potent, its lack of subtype selectivity and off-target effects on hERG channels may limit its therapeutic potential. 1-EBIO's low potency and adverse effect profile make it less suitable for in vivo applications. Riluzole, although a KCa2 activator, has a complex pharmacological profile with significant effects on other targets, which can confound experimental interpretations.

The choice of a KCa2 channel opener will ultimately depend on the specific research question. For studies aiming to dissect the distinct roles of KCa2.2 and KCa2.3, this compound is a superior choice. For applications requiring potent, non-selective KCa2/KCa3.1 activation, NS309 may be suitable, with careful consideration of its off-target liabilities. The detailed experimental protocols provided here offer a standardized framework for the in-depth characterization of these and other novel KCa2 channel modulators. modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of CyPPA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of CyPPA (N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine), a positive modulator of the small-conductance calcium-activated potassium channels KCa2.2/SK2 and KCa2.3/SK3.[1]

Hazard Identification and Safety Data

This compound is classified with several hazards that necessitate careful handling and disposal.[2] Understanding these hazards is the first step toward ensuring laboratory safety.

GHS Classification:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[2]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[2]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the detailed methodology for the safe disposal of this compound waste, including unused product and contaminated materials.

1.0 Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves (e.g., nitrile).[2]

  • Body Protection: Impervious clothing, such as a lab coat.[2]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling dusty material.[2]

2.0 Waste Collection and Segregation

  • 2.1 Solid Waste:

    • Collect unused this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[3][4]

    • Ensure the container is kept closed when not in use.[5]

  • 2.2 Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container labeled for liquid chemical waste.[3]

    • Do not dispose of this compound solutions down the drain.[5][6] The US EPA prohibits the sewering of hazardous waste pharmaceuticals.[5][6]

    • Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders before placing them in the solid waste container.[2]

3.0 Decontamination

  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2]

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.

4.0 Waste Storage and Labeling

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[4]

5.0 Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[4]

Workflow for Proper this compound Disposal

CyPPA_Disposal_Workflow cluster_prep 1. Preparation cluster_collection 2. Waste Collection cluster_decon 3. Decontamination cluster_storage 4. Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Container Prepare Labeled Hazardous Waste Container Collect_Solid Collect Solid this compound Waste PPE->Collect_Solid Collect_Liquid Collect Liquid this compound Waste PPE->Collect_Liquid Decontaminate Decontaminate Surfaces with Alcohol Collect_Solid->Decontaminate Absorb_Liquid Absorb Liquid with Inert Material Collect_Liquid->Absorb_Liquid Absorb_Liquid->Collect_Solid Collect_Decon_Waste Collect Decontamination Waste Decontaminate->Collect_Decon_Waste Store_Waste Store Waste Container Securely Collect_Decon_Waste->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Final_Disposal Professional Disposal Contact_EHS->Final_Disposal end end Final_Disposal->end End start Start start->PPE

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling CyPPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine), a selective activator of KCa2.2 and KCa2.3 potassium channels. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The primary risks include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications
Eye Protection Safety GogglesMust have side-shields to provide comprehensive protection from splashes.[1]
Hand Protection Protective GlovesChemically resistant gloves are required. The specific glove material should be chosen based on the solvent used to dissolve the this compound.
Body Protection Impervious ClothingA lab coat or other impervious clothing is necessary to prevent skin contact.[1]
Respiratory Protection Suitable RespiratorTo be used when handling the compound as a powder or when adequate ventilation is not available to prevent inhalation of dust or aerosols.[1]

Safe Handling and Operational Procedures

Proper handling procedures are crucial to prevent exposure and contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Solution Preparation:

    • If working with powdered this compound, handle it within a chemical fume hood to avoid inhaling dust.[1]

    • Avoid creating dust.

    • When preparing solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing.

  • During Use:

    • Avoid all direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]

  • After Handling:

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

    • Decontaminate all work surfaces and equipment after use.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
Inhalation Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Response:

In the case of a spill, evacuate the immediate area if necessary. Wear full PPE, including respiratory protection, and contain the spill using an absorbent, non-combustible material.[1] Collect the absorbed material into a suitable container for disposal. Decontaminate the spill area thoroughly.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe this compound Handling

CyPPA_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh/Measure this compound Weigh/Measure this compound Prepare Workspace->Weigh/Measure this compound Prepare Solution Prepare Solution Weigh/Measure this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Remove PPE & Wash Hands Remove PPE & Wash Hands Dispose of Waste->Remove PPE & Wash Hands

Caption: Workflow for the safe handling of this compound in a laboratory setting. Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CyPPA
Reactant of Route 2
Reactant of Route 2
CyPPA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.